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  • Product: 6-Fluoro-1-methylindoline-2,3-dione
  • CAS: 134640-74-7

Core Science & Biosynthesis

Foundational

Introduction: The Strategic Importance of a Modified Isatin Scaffold

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 6-Fluoro-1-methylindoline-2,3-dione The indoline-2,3-dione, or isatin, scaffold is a privileged heterocyclic motif renowned for its signific...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 6-Fluoro-1-methylindoline-2,3-dione

The indoline-2,3-dione, or isatin, scaffold is a privileged heterocyclic motif renowned for its significant and diverse biological activities. Its rigid, planar structure and versatile chemical handles have made it a cornerstone in medicinal chemistry for the development of therapeutic agents. The strategic introduction of specific substituents can profoundly modulate the scaffold's physicochemical properties and biological profile. This guide focuses on 6-Fluoro-1-methylindoline-2,3-dione, a derivative featuring two key modifications: a fluorine atom at the 6-position and a methyl group on the indole nitrogen.

  • Fluorine Substitution: The incorporation of a fluorine atom, a bioisostere for a hydrogen atom, is a well-established strategy in drug design. Its high electronegativity and small size can alter a molecule's pKa, metabolic stability, lipophilicity, and binding interactions with target proteins, often leading to enhanced potency and improved pharmacokinetic properties.

  • N-Methylation: The methylation of the indole nitrogen (N1) removes the acidic proton, preventing hydrogen bonding and increasing lipophilicity. This modification can improve cell permeability and oral bioavailability and can lock the molecule in a specific conformation, potentially enhancing its affinity for a biological target.

This document serves as a technical guide for researchers, chemists, and drug development professionals, providing a comprehensive overview of the physicochemical properties, synthesis, and chemical reactivity of 6-Fluoro-1-methylindoline-2,3-dione, grounding its utility as a versatile building block in modern organic synthesis and medicinal chemistry.

Section 1: Physicochemical and Spectroscopic Profile

While specific experimental data for 6-Fluoro-1-methylindoline-2,3-dione is not extensively published, its properties can be reliably predicted based on its structure and data from closely related analogs, such as the 5-fluoro isomer.

Table 1: Core Chemical Properties
PropertyValue / DescriptionSource / Basis
Chemical Name 6-Fluoro-1-methylindoline-2,3-dioneIUPAC Nomenclature
Synonyms 6-Fluoro-N-methylisatinCommon Nomenclature
Molecular Formula C₉H₆FNO₂Calculated
Molecular Weight 179.15 g/mol Calculated[1]
Appearance Expected to be an orange to brown crystalline solid.Analogy to 5-fluoro isomer[2]
Melting Point Not reported. For comparison, 5-fluoro-1-methylindoline-2,3-dione melts at 156-160 °C.[2][3]
Solubility Expected to be soluble in polar organic solvents like DMF, DMSO, and moderately soluble in acetone, ethyl acetate, and alcohols.General isatin properties
Spectroscopic Signature (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the N-methyl group (a singlet around 3.2-3.5 ppm) and three aromatic protons. The fluorine at C6 will cause splitting of the adjacent C5 and C7 protons, resulting in complex doublet/triplet patterns consistent with a substituted benzene ring.

  • ¹³C NMR: The spectrum will display nine distinct carbon signals, including two carbonyl carbons (C2 and C3) in the downfield region (~158 ppm and ~183 ppm), one N-methyl carbon (~26 ppm), and six aromatic carbons.

  • ¹⁹F NMR: A single resonance is expected, with its chemical shift influenced by the electronic environment of the aromatic ring.

  • Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z = 179.0380 (Exact Mass).

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by two strong carbonyl stretching bands, corresponding to the C2-amide ketone (~1745-1765 cm⁻¹) and the C3-ketone (~1725-1745 cm⁻¹).

Section 2: Synthesis Methodology

The most direct and industrially scalable route to 6-Fluoro-1-methylindoline-2,3-dione is the N-methylation of the commercially available precursor, 6-fluoroisatin. The reaction proceeds via a nucleophilic substitution mechanism.

Mechanism and Rationale

The synthesis involves the deprotonation of the acidic N-H proton of 6-fluoroisatin using a mild base, creating a resonance-stabilized isatin anion. This anion then acts as a potent nucleophile, attacking the electrophilic methyl group of a methylating agent (e.g., iodomethane) in an Sₙ2 reaction to yield the final product.

  • Choice of Base: Potassium carbonate (K₂CO₃) is a commonly used base for this transformation. It is sufficiently strong to deprotonate the isatin (pKa ≈ 10) but mild enough to prevent side reactions like hydrolysis of the amide bond.

  • Choice of Methylating Agent: Iodomethane (CH₃I) is a highly effective and reactive methylating agent. Dimethyl sulfate can also be used but is more toxic.[4]

  • Choice of Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is ideal as it readily dissolves the isatin salt and promotes the Sₙ2 reaction kinetics.

  • Phase Transfer Catalyst: The addition of a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), can be beneficial. It facilitates the transfer of the isatin anion from the solid base surface into the organic phase, accelerating the reaction rate. A similar protocol has been successfully used for the synthesis of the 6-chloro analog.[5]

Diagram: Synthetic Workflow

Synthesis A 6-Fluoroisatin C 6-Fluoro-1-methylindoline-2,3-dione A->C N-Methylation B Iodomethane (CH3I) K2CO3, DMF B->A

Caption: Synthetic route to 6-Fluoro-1-methylindoline-2,3-dione.

Detailed Experimental Protocol

Materials:

  • 6-Fluoroisatin (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Iodomethane (CH₃I) (1.5 - 2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrabutylammonium bromide (TBAB) (0.1 eq, optional)

  • Water (deionized)

  • Brine solution

Procedure:

  • To a stirred suspension of 6-fluoroisatin (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in anhydrous DMF, add TBAB (0.1 eq).

  • Slowly add iodomethane (1.5 eq) to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with an appropriate eluent system (e.g., 30% ethyl acetate in hexane). The product will have a higher Rf value (less polar) than the starting 6-fluoroisatin.[4] The reaction is complete upon the disappearance of the starting material spot.

  • Work-up: Once complete, pour the reaction mixture into ice-cold water. The product will often precipitate as a solid.

  • Filter the precipitate, wash thoroughly with water to remove residual DMF and salts, and dry under vacuum.

  • Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using a gradient of ethyl acetate in hexane.[4][5]

Section 3: Chemical Reactivity and Mechanistic Insights

The chemical reactivity of 6-Fluoro-1-methylindoline-2,3-dione is dominated by the electrophilic nature of the C3-carbonyl group. The N-methylation prevents reactions at the nitrogen but preserves the key reactivity at C3, making it a valuable intermediate for building molecular complexity.

Core Reactivity: The C3-Carbonyl

The C3-ketone is highly susceptible to nucleophilic attack. This reactivity is the basis for a wide range of condensation reactions, which are fundamental to the utility of isatins in synthesis.

  • Knoevenagel and Aldol-type Condensations: The C3-carbonyl readily reacts with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) and other nucleophiles (e.g., indoles, phenols, amines) under basic or acidic catalysis to form C3-substituted derivatives. These reactions are pivotal for synthesizing diverse heterocyclic systems, including spiro-oxindoles, which are prominent in medicinal chemistry.[6]

Diagram: Representative C3 Condensation Reaction

Caption: Reaction of the C3-carbonyl with an active methylene compound.

Influence of Substituents on Reactivity
  • N-Methyl Group: By removing the possibility of N-H acidity and tautomerization, the N-methyl group ensures that reactions occur selectively at the C3-carbonyl. It also slightly increases the electron density of the ring system compared to an N-H isatin.

  • 6-Fluoro Group: The fluorine atom is strongly electron-withdrawing via the inductive effect. This effect increases the electrophilicity of the entire aromatic ring and, to a lesser extent, the carbonyl carbons. This can:

    • Activate the C3-Carbonyl: Potentially increasing the rate of nucleophilic attack at this position.

    • Influence Aromatic Substitution: Deactivate the ring towards electrophilic aromatic substitution while directing potential nucleophilic aromatic substitution (SₙAr) reactions, although the latter requires a suitable leaving group and is less common for isatins.

Section 4: Applications in Drug Discovery and Medicinal Chemistry

Halogenated isatin derivatives are valuable starting materials for synthesizing compounds with potential therapeutic applications, including anticancer and antiviral agents.[5][7] The 6-fluoro-1-methylisatin core is an attractive scaffold for generating libraries of novel compounds for screening.

  • Precursor to Kinase Inhibitors: The isatin core is a key component of several small-molecule kinase inhibitors. The C3 position allows for the introduction of various side chains that can interact with the ATP-binding pocket of kinases.

  • Synthesis of Spiro-oxindoles: The reaction of isatins with various substrates in [3+2] cycloadditions or other multicomponent reactions is a powerful method for generating complex spirocyclic oxindoles. These scaffolds possess unique three-dimensional architectures that are highly desirable in drug discovery and have shown promising activity as anticancer agents.[6][8]

  • Antineoplastic Agents: The cytotoxic activity of halogenated isatins suggests that 6-Fluoro-1-methylindoline-2,3-dione could serve as an intermediate for novel antineoplastic drugs.[5]

Conclusion

6-Fluoro-1-methylindoline-2,3-dione is a strategically designed synthetic intermediate that combines the advantageous properties of the isatin scaffold with the benefits of N-methylation and fluorine substitution. While detailed characterization data is sparse in the public domain, its synthesis is straightforward via the N-methylation of 6-fluoroisatin. Its chemical reactivity, centered on the electrophilic C3-carbonyl, provides a reliable and versatile handle for constructing a wide array of more complex heterocyclic systems. For medicinal chemists and synthetic researchers, this compound represents a valuable building block for the exploration of new chemical space in the pursuit of novel therapeutic agents.

References

  • Liu, G., Wang, D., Yang, J., & Zhu, H. (2012). 6-Chloro-1-methylindoline-2,3-dione. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o14. [Link]

  • ResearchGate. (n.d.). Synthesis of methyl-, fluoro-, and chloro-substituted 6-hydroxyisoindolin-1-ones. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). Reactions of N-methylisatin and various 1,3-dicarbonyls. Retrieved January 25, 2026, from [Link]

  • ChemSrc. (2025). 5-FLUORO-1-METHYL-1H-INDOLE-2,3-DIONE. Retrieved January 25, 2026, from [Link]

  • PubChem. (n.d.). 5-Fluoroisatin. Retrieved January 25, 2026, from [Link]

  • RASĀYAN Journal of Chemistry. (2025). CATALYST FREE SYNTHESIS OF NOVEL 6-CHLORO-3-ISOPROPYL-1-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE DERIVATIVES AS PHARMA INTERMEDIATE. [Link]

Sources

Exploratory

A Technical Guide to 6-Fluoro-1-methylindoline-2,3-dione: Synthesis, Properties, and Applications in Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 6-Fluoro-1-methylindoline-2,3-dione, a fluorinated heterocyclic compound of significant interest to the medicinal chemistry and drug development sectors...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 6-Fluoro-1-methylindoline-2,3-dione, a fluorinated heterocyclic compound of significant interest to the medicinal chemistry and drug development sectors. The isatin scaffold is a well-established "privileged structure" in pharmacology, and the strategic introduction of a fluorine atom can profoundly modulate a molecule's physicochemical and biological properties. This document details the compound's structure and nomenclature, provides validated protocols for its multi-step synthesis, outlines its expected spectroscopic characteristics, and explores its application as a versatile building block for potent bioactive molecules. The narrative emphasizes the causal reasoning behind methodological choices, ensuring that researchers can not only replicate the described protocols but also adapt them based on a deep understanding of the underlying chemical principles.

Introduction: The Strategic Value of Fluorinated Isatins

The Isatin Scaffold: A Privileged Heterocycle

Isatin (1H-indole-2,3-dione) and its derivatives represent a cornerstone in medicinal chemistry. The core structure contains a unique combination of functional groups—a lactam, a ketone, and an aromatic ring—that provide a versatile platform for chemical modification. The C3-ketone is highly reactive and serves as an electrophilic handle for a wide array of chemical transformations, including condensations, additions, and spiro-cyclizations. This versatility has led to the development of isatin-based compounds with a broad spectrum of biological activities, including anticancer, antiviral, and kinase inhibitory properties.[1]

The Role of Fluorine in Modern Drug Design

The incorporation of fluorine into drug candidates is a powerful and widely used strategy in medicinal chemistry.[2] Due to its small size and high electronegativity, fluorine can dramatically alter a molecule's properties in several beneficial ways:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Replacing a metabolically labile hydrogen atom with fluorine can block these "soft spots," thereby increasing the compound's half-life and bioavailability.[3][4]

  • Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions within a protein's binding pocket, potentially increasing the potency of the drug.[4]

  • Lipophilicity and Permeability: Fluorination often increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier. This is a critical factor for drugs targeting the central nervous system.[3][5]

  • pKa Modulation: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as amines. This modulation can be crucial for optimizing a drug's solubility and target engagement at physiological pH.[5]

The subject of this guide, 6-Fluoro-1-methylindoline-2,3-dione, combines the privileged isatin scaffold with the strategic placement of a fluorine atom, making it a highly valuable building block for modern drug discovery programs.

Physicochemical and Structural Properties

IUPAC Name and Structural Elucidation

The formal IUPAC name for the compound is 6-Fluoro-1-methyl-1H-indole-2,3-dione . It is also commonly referred to as 6-Fluoro-N-methylisatin. The numbering of the indoline ring system begins with the nitrogen atom as position 1, proceeding around the heterocyclic ring (C2, C3) and then the fused benzene ring (C4 through C7).

Chemical Structure

The chemical structure of 6-Fluoro-1-methylindoline-2,3-dione is depicted below.

Caption: Chemical structure of 6-Fluoro-1-methylindoline-2,3-dione.

Core Physicochemical Data

The key properties of 6-Fluoro-1-methylindoline-2,3-dione are summarized in the table below. These values are calculated based on the structure, as this specific isomer is less common than its 5-fluoro counterpart.

PropertyValueSource
Molecular Formula C₉H₆FNO₂(Isomeric)[6]
Molecular Weight 179.15 g/mol (Isomeric)[6]
Exact Mass 179.03800 Da(Isomeric)[7]
Appearance Orange to Brown Solid (Predicted)(Isomeric)
CAS Number Not assignedN/A
Predicted LogP 1.05(Isomeric)[7]
Topological Polar Surface Area 37.38 Ų(Isomeric)[7]
Hydrogen Bond Acceptors 2 (carbonyl oxygens)Calculated
Hydrogen Bond Donors 0Calculated

Synthesis and Characterization

Retrosynthetic Analysis

The synthesis of 6-Fluoro-1-methylindoline-2,3-dione is most logically approached via a two-step sequence starting from a commercially available aniline. The retrosynthetic pathway involves a late-stage N-methylation of a 6-fluoroisatin intermediate, which itself is derived from 4-fluoroaniline through an acid-catalyzed cyclization reaction.

retrosynthesis target 6-Fluoro-1-methylindoline-2,3-dione intermediate1 6-Fluoroisatin target->intermediate1 N-Methylation starting_material1 Isonitrosoacetanilide Intermediate intermediate1->starting_material1 Acid-Catalyzed Cyclization (Sandmeyer) starting_material2 4-Fluoroaniline starting_material1->starting_material2 reagent1 Methylating Agent (e.g., CH₃I) reagent1->target reagent2 Chloral Hydrate & Hydroxylamine reagent2->starting_material1

Caption: Retrosynthetic pathway for 6-Fluoro-1-methylindoline-2,3-dione.

Recommended Synthetic Protocol

This protocol is a self-validating system divided into two primary stages. Each stage includes purification steps to ensure the intermediate's purity before proceeding, which is critical for the overall yield and final product quality.

Stage A: Synthesis of 6-Fluoroisatin via Sandmeyer Isatin Synthesis [1]

  • Principle: This classic method involves the condensation of an aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized in strong acid to yield the isatin core. The use of concentrated sulfuric acid serves as both the catalyst and a dehydrating agent, driving the electrophilic aromatic substitution to completion.

  • Step-by-Step Methodology:

    • Solution 1 Preparation: In a 1 L round-bottom flask, dissolve 50.0 g of chloral hydrate in 500 mL of deionized water.

    • To this solution, add 60.0 g of sodium sulfate, followed by a solution of 11.0 g of 4-fluoroaniline (1.0 eq) in 30 mL of water containing 5 mL of concentrated hydrochloric acid.

    • Intermediate Formation: Prepare a separate solution of 22.0 g of hydroxylamine hydrochloride in 100 mL of water. Add this solution to the flask.

    • Heat the reaction mixture to reflux. The reaction is typically complete within 1-2 hours, signaled by the formation of a crystalline precipitate (the isonitrosoacetanilide).

    • Cool the mixture in an ice bath and collect the solid intermediate by vacuum filtration. Wash the solid with cold water and dry thoroughly.

    • Cyclization: In a fume hood, slowly and carefully add 60.0 g of the dried intermediate to 300 mL of concentrated sulfuric acid pre-heated to 65-70 °C. Caution: This step is exothermic. Maintain the temperature below 80 °C during the addition.

    • Once the addition is complete, heat the mixture to 80 °C for 10-15 minutes, then cool to room temperature.

    • Pour the reaction mixture carefully onto 1 L of crushed ice. The 6-fluoroisatin product will precipitate.

    • Collect the solid by vacuum filtration, wash extensively with cold water until the filtrate is neutral, and dry in a vacuum oven.

Stage B: N-Methylation of 6-Fluoroisatin

  • Principle: The isatin nitrogen is weakly acidic and can be deprotonated by a suitable base to form an anion. This anion then acts as a nucleophile, attacking an electrophilic methyl source like methyl iodide to form the N-methylated product. Anhydrous conditions are preferred to prevent hydrolysis of the base and reagent.

  • Step-by-Step Methodology:

    • Setup: In a 250 mL flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add a solution of 10.0 g of 6-fluoroisatin (1.0 eq) in 100 mL of anhydrous dimethylformamide (DMF).

    • Deprotonation: Cool the solution to 0 °C in an ice bath. Add 2.6 g of sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: NaH reacts violently with water; ensure all equipment is dry. Allow the mixture to stir at 0 °C for 30 minutes.

    • Methylation: Add 4.2 mL of methyl iodide (1.2 eq) dropwise via syringe.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor reaction progress by TLC.

    • Quenching and Extraction: Carefully quench the reaction by slowly adding 100 mL of cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification: Purify the resulting crude solid by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization from ethanol to yield pure 6-Fluoro-1-methylindoline-2,3-dione.

Spectroscopic Characterization (Predicted)

Full characterization is essential to confirm the structure and purity. Based on known data for analogous compounds, the following spectroscopic signatures are expected.[8]

TechniqueExpected Observations
¹H NMR (500 MHz, CDCl₃)δ 7.6-7.8 (m, 1H, Ar-H), δ 7.0-7.2 (m, 2H, Ar-H), δ 3.25 (s, 3H, N-CH₃)
¹³C NMR (125 MHz, CDCl₃)δ ~183 (C=O), δ ~165 (d, J_CF ≈ 250 Hz, C-F), δ ~158 (C=O), δ ~150 (quat Ar-C), δ 110-140 (Ar-C), δ ~26 (N-CH₃)
¹⁹F NMR (470 MHz, CDCl₃)δ -105 to -115 (s)
FT-IR (ATR, cm⁻¹)~1750 (C=O, ketone), ~1735 (C=O, lactam), ~1610 (C=C, aromatic), ~1250 (C-F stretch)
HRMS (ESI+)m/z calculated for [C₉H₆FNO₂ + H]⁺: 180.0455; found: 180.045x

Applications in Research and Drug Development

The structure of 6-fluoro-1-methylindoline-2,3-dione is primed for elaboration into more complex, biologically active molecules. The C3-carbonyl is the primary site for synthetic diversification.

applications cluster_reactions Key C3-Carbonyl Reactions cluster_targets Resulting Bioactive Scaffolds core 6-Fluoro-1-methylindoline-2,3-dione (Core Scaffold) reaction1 Condensation (e.g., with hydrazines, anilines) core->reaction1 reaction2 Wittig Olefination core->reaction2 reaction3 Grignard/Organolithium Addition core->reaction3 reaction4 Pfitzinger Reaction core->reaction4 target1 Schiff Bases & Hydrazones reaction1->target1 target2 3-Methyleneoxindoles (Kinase Inhibitor Precursors) reaction2->target2 target3 3-Hydroxyoxindoles (Spiro-oxindole Precursors) reaction3->target3 target4 Quinoline-4-carboxylic Acids reaction4->target4

Caption: Synthetic diversification pathways from the core scaffold.

Building Block for Kinase Inhibitors

Many potent kinase inhibitors feature a 3-substituted oxindole core. The C3-carbonyl of 6-fluoro-1-methylindoline-2,3-dione can undergo condensation reactions with electron-rich heterocycles or undergo olefination to install the requisite pharmacophore for binding to the ATP pocket of various kinases. The 6-fluoro substituent can serve to enhance binding affinity and improve metabolic stability.[1]

Precursor to Spiro-oxindoles

Spiro-oxindoles are a class of compounds with significant anticancer activity. The synthesis often involves a [3+2] cycloaddition reaction with a 3-methyleneoxindole intermediate, which can be derived from 6-fluoro-1-methylindoline-2,3-dione. Alternatively, addition of an organometallic reagent to the C3-ketone generates a tertiary alcohol that can be further elaborated into complex spirocyclic systems.[1]

Safety and Handling

While a specific safety data sheet for 6-fluoro-1-methylindoline-2,3-dione is not available, data from closely related analogues like 5-fluoroisatin and its N-methyl derivative provide a strong basis for hazard assessment.[6][9]

  • GHS Hazard Classification (Predicted):

    • Pictogram: GHS07 (Exclamation Mark)

    • Signal Word: Warning

    • Hazard Statements:

      • H315: Causes skin irritation.[6]

      • H319: Causes serious eye irritation.[6]

      • H335: May cause respiratory irritation.[9]

  • Recommended Handling Procedures:

    • Work in a well-ventilated fume hood.

    • Wear standard personal protective equipment (PPE), including safety glasses with side shields, nitrile gloves, and a lab coat.

    • Avoid inhalation of dust and direct contact with skin and eyes.

    • Store in a cool, dry place, sealed under an inert atmosphere.[6]

Conclusion

6-Fluoro-1-methylindoline-2,3-dione is a high-value synthetic intermediate for researchers in medicinal chemistry and drug discovery. It synergistically combines the proven pharmacological relevance of the isatin scaffold with the strategic benefits of fluorination. The synthetic protocols detailed herein provide a reliable and scalable route to this compound, while the analysis of its properties and potential applications underscores its utility as a starting point for the development of next-generation therapeutic agents. The continued exploration of fluorinated building blocks like this one will undoubtedly fuel innovation across numerous disease areas.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 236566, 5-Fluoroisatin. Retrieved from [Link]

  • Chemsrc. (n.d.). 5-FLUORO-1-METHYL-1H-INDOLE-2,3-DIONE | CAS#:773-91-1. Retrieved from [Link]

  • ResearchGate. (n.d.). Tactical Applications of Fluorine in Drug Design and Development. Retrieved from [Link]

  • Journal of Chemical Technology and Metallurgy. (2021). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Retrieved from [Link]

  • Preprints.org. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • SpringerLink. (n.d.). Synthesis of methyl-, fluoro-, and chloro-substituted 6-hydroxyisoindolin-1-ones. Retrieved from [Link]

  • LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Characterization of 2-(((2,7-Dihydroxynaphthalen-1-yl)methylene)amino)-3′,6′-bis(ethylamino)-2′,7′-dimethylspiro[isoindoline-1,9′-xanthen]-3-one and Colorimetric Detection of Uranium in Water. Retrieved from [Link]

Sources

Foundational

Spectroscopic Characterization of 6-Fluoro-1-methylindoline-2,3-dione: A Technical Guide

Introduction: The Structural Elucidation of a Key Synthetic Intermediate 6-Fluoro-1-methylindoline-2,3-dione, also known as 6-fluoro-N-methylisatin, is a halogenated derivative of isatin that holds significant potential...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Elucidation of a Key Synthetic Intermediate

6-Fluoro-1-methylindoline-2,3-dione, also known as 6-fluoro-N-methylisatin, is a halogenated derivative of isatin that holds significant potential as a versatile building block in medicinal chemistry and organic synthesis. The strategic placement of a fluorine atom on the aromatic ring can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. The N-methylation of the isatin core further modifies its reactivity and potential for derivatization.

Molecular Structure and Atom Numbering

To facilitate a clear and consistent discussion of the spectroscopic data, the following atom numbering scheme will be used for 6-Fluoro-1-methylindoline-2,3-dione.

Caption: Molecular structure and atom numbering for 6-Fluoro-1-methylindoline-2,3-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. For 6-Fluoro-1-methylindoline-2,3-dione, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. The following data is based on predicted values and analysis of structurally similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms.

Table 1: Predicted ¹H NMR Data for 6-Fluoro-1-methylindoline-2,3-dione (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~7.65ddJ(H,H) ≈ 8.5, J(H,F) ≈ 5.51HH-4
~7.20ddJ(H,H) ≈ 8.5, J(H,H) ≈ 2.01HH-5
~6.95ddJ(H,F) ≈ 9.0, J(H,H) ≈ 2.01HH-7
~3.25s-3HN-CH₃

Interpretation and Rationale:

  • Aromatic Protons (H-4, H-5, H-7): The three aromatic protons will appear as distinct multiplets due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. H-4 is expected to be the most downfield due to the deshielding effect of the adjacent carbonyl group. It will likely appear as a doublet of doublets due to coupling with H-5 and a smaller coupling to the fluorine at C-6. H-5 will also be a doublet of doublets, coupling to H-4 and H-7. H-7 is anticipated to show a larger coupling to the fluorine at C-6 and a smaller coupling to H-5.

  • N-Methyl Protons (N-CH₃): The methyl group attached to the nitrogen will appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift around 3.25 ppm is characteristic of an N-methyl group in an electron-deficient ring system.

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number of unique carbon environments and provides insights into their hybridization and electronic environment.

Table 2: Predicted ¹³C NMR Data for 6-Fluoro-1-methylindoline-2,3-dione (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Coupling (J, Hz)Assignment
~183.5-C-3 (C=O)
~164.0d, ¹J(C,F) ≈ 250C-6
~158.0-C-2 (C=O)
~151.0d, ³J(C,F) ≈ 10C-7a
~139.0d, ³J(C,F) ≈ 8C-4
~125.0d, ⁴J(C,F) ≈ 3C-5
~118.0d, ²J(C,F) ≈ 25C-3a
~110.0d, ²J(C,F) ≈ 22C-7
~26.5-N-CH₃

Interpretation and Rationale:

  • Carbonyl Carbons (C-2, C-3): The two carbonyl carbons are expected to be the most downfield signals in the spectrum, typically appearing above 155 ppm. The C-3 carbonyl is generally slightly more downfield than the C-2 carbonyl in isatin systems.

  • Fluorinated Carbon (C-6): The carbon directly attached to the fluorine atom (C-6) will exhibit a large one-bond carbon-fluorine coupling constant (¹J(C,F)) of approximately 250 Hz, appearing as a doublet. This is a definitive diagnostic peak.

  • Aromatic and Pyrrole Ring Carbons: The other aromatic and pyrrole ring carbons will also show smaller couplings to the fluorine atom (²J, ³J, ⁴J), which will aid in their assignment. The magnitudes of these couplings decrease with the number of bonds separating the carbon and fluorine atoms.

  • N-Methyl Carbon (N-CH₃): The methyl carbon will appear as a singlet in the aliphatic region of the spectrum.

Experimental Protocol for NMR Data Acquisition

G A Sample Preparation B Instrument Setup A->B Dissolve ~5-10 mg in 0.6 mL CDCl3 C Data Acquisition B->C Tune and shim magnet D Data Processing C->D Acquire ¹H, ¹³C, and ¹⁹F spectra E Spectral Analysis D->E Fourier transform, phase, and baseline correct

Caption: Workflow for NMR data acquisition and analysis.

  • Sample Preparation: Dissolve approximately 5-10 mg of 6-Fluoro-1-methylindoline-2,3-dione in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). Ensure the sample is fully dissolved to obtain high-resolution spectra.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse sequence is typically adequate.

    • ¹³C NMR: Due to the lower natural abundance of ¹³C, a greater number of scans will be required. A proton-decoupled pulse sequence is standard to simplify the spectrum to singlets (or doublets for fluorinated carbons).

    • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum. This will show a single resonance for the fluorine atom, and its chemical shift can be informative.

  • Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the internal standard (TMS for ¹H and ¹³C).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 6-Fluoro-1-methylindoline-2,3-dione will be dominated by the absorptions of the carbonyl groups and the aromatic ring.

Table 3: Predicted IR Absorption Bands for 6-Fluoro-1-methylindoline-2,3-dione

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2950-2850WeakAliphatic C-H stretch (N-CH₃)
~1760StrongC=O stretch (C-2, amide)
~1740StrongC=O stretch (C-3, ketone)
~1610, 1480Medium-StrongAromatic C=C stretch
~1250StrongC-F stretch
~850-800StrongC-H out-of-plane bend (aromatic)

Interpretation and Rationale:

  • Carbonyl (C=O) Stretching: The most prominent features in the IR spectrum will be the strong absorption bands corresponding to the two carbonyl groups. The amide carbonyl (C-2) typically absorbs at a slightly higher wavenumber than the ketone carbonyl (C-3) in isatin systems. The presence of two distinct, strong peaks in the 1740-1760 cm⁻¹ region is a key diagnostic feature.

  • Aromatic C-H and C=C Stretching: The aromatic C-H stretching vibrations will appear as a group of weaker bands just above 3000 cm⁻¹. The aromatic C=C stretching vibrations will give rise to medium to strong bands in the 1480-1610 cm⁻¹ region.

  • C-F Stretching: The carbon-fluorine bond will produce a strong absorption band, typically in the 1200-1300 cm⁻¹ region.

  • Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule, including the C-H out-of-plane bending vibrations of the aromatic ring.

Experimental Protocol for IR Data Acquisition (ATR)

G A Sample Preparation B Background Scan A->B Place a small amount of solid on ATR crystal C Sample Scan B->C Acquire background spectrum D Data Analysis C->D Acquire sample spectrum E Functional Group Assignment D->E Identify characteristic peaks

Caption: Workflow for ATR-IR data acquisition.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended for solid samples, as it requires minimal sample preparation.

  • Background Scan: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. Record a background spectrum of the clean, empty crystal. This will be subtracted from the sample spectrum.

  • Sample Analysis: Place a small amount of the solid 6-Fluoro-1-methylindoline-2,3-dione onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically subtract the background spectrum. The resulting spectrum should be analyzed for the presence of the key functional group absorptions.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Table 4: Expected Mass Spectrometry Data for 6-Fluoro-1-methylindoline-2,3-dione

m/zPossible FragmentInterpretation
179[M]⁺Molecular ion
151[M - CO]⁺Loss of a carbonyl group
123[M - 2CO]⁺Loss of both carbonyl groups
95[C₆H₄FN]⁺Further fragmentation

Interpretation and Rationale:

  • Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (C₉H₆FNO₂ = 179.15 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Fragmentation Pattern: Under electron impact ionization, the isatin core is known to undergo characteristic fragmentation by the sequential loss of the two carbonyl groups (CO, m/z = 28). Therefore, prominent fragment ions are expected at m/z 151 ([M - CO]⁺) and m/z 123 ([M - 2CO]⁺). Further fragmentation of the resulting fluoro-N-methyl-indole radical cation would lead to other smaller fragments.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or coupled to a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

  • Ionization: Electron Impact (EI) is a common ionization technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization method that is often used with LC-MS and typically results in a more prominent molecular ion peak with less fragmentation.

  • Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap. High-resolution instruments are invaluable for confirming the elemental composition of the molecular ion and its fragments.

  • Data Analysis: The resulting mass spectrum is a plot of relative intensity versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure of the molecule.

Conclusion: A Multi-faceted Approach to Structural Verification

The comprehensive spectroscopic characterization of 6-Fluoro-1-methylindoline-2,3-dione through the synergistic use of NMR, IR, and Mass Spectrometry provides a robust framework for its unambiguous identification. While direct experimental data remains elusive in the public domain, the combination of high-quality predicted data and comparative analysis with structurally related compounds offers a reliable and scientifically sound basis for its structural elucidation. The protocols and interpretations provided in this guide are designed to empower researchers, scientists, and drug development professionals to confidently characterize this and other novel synthetic intermediates, thereby accelerating the pace of innovation in chemical and pharmaceutical research.

References

  • Note: As specific literature for 6-Fluoro-1-methylindoline-2,3-dione was not found, this reference list includes sources for the spectroscopic data of related compounds and general spectroscopic principles.
  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley. [Link]

  • Golen, J., & Manke, D. R. (2016). 6-Fluoro-1H-indole-2,3-dione. IUCrData, 1(3), x160293. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

Exploratory

In Silico ADMET Profile of 6-Fluoro-1-methylindoline-2,3-dione

An In-Depth Technical Guide: Abstract The early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical determinant in the success of a drug discovery program. It allo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Abstract

The early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical determinant in the success of a drug discovery program. It allows for the early identification of candidates with favorable pharmacokinetic and safety profiles, thereby reducing late-stage attrition and associated costs. This guide provides a comprehensive in silico ADMET profile of 6-Fluoro-1-methylindoline-2,3-dione, an isatin derivative of interest. Isatins and their halogenated analogues have garnered significant attention for their wide range of pharmacological activities.[1] This document leverages established computational models and methodologies to predict the compound's physicochemical properties, pharmacokinetic behavior, and potential toxicological liabilities. The insights herein are intended to guide further experimental validation and optimization efforts for researchers, scientists, and drug development professionals.

The Strategic Imperative of Predictive ADMET in Drug Discovery

The journey of a drug from concept to clinic is fraught with challenges, with a significant percentage of candidates failing due to poor ADMET properties.[2] In silico ADMET prediction has emerged as an indispensable tool, offering a rapid, cost-effective, and resource-efficient alternative to traditional experimental screening in the early phases.[3][4][5] By computationally modeling a molecule's journey through the body, we can anticipate potential hurdles such as poor absorption, unfavorable distribution, rapid metabolism, inefficient excretion, or toxicity. This predictive power enables medicinal chemists to prioritize compounds with a higher probability of success and to rationally design new molecules with improved ADMET characteristics.[6]

The choice of computational tools is paramount for the accuracy of these predictions.[3] This guide advocates for a consensus-based approach, integrating predictions from multiple platforms (e.g., SwissADME, pkCSM, ADMET-AI, ProTox-II) to enhance the reliability of the generated data. This multi-model strategy mitigates the biases inherent in any single algorithm and provides a more holistic and trustworthy assessment.

Experimental Workflow: A Consensus-Based In Silico ADMET Protocol

The following protocol outlines a self-validating system for generating a robust ADMET profile.

  • Structure Preparation: Obtain the 2D structure or SMILES (Simplified Molecular Input Line Entry System) string for 6-Fluoro-1-methylindoline-2,3-dione.

  • Platform Selection: Choose a minimum of two to three well-validated, open-access ADMET prediction platforms. Recommended platforms include SwissADME, pkCSM, and admetSAR 2.0.

  • SMILES Input: Input the canonical SMILES string of the molecule into each selected web server.

  • Parameter Calculation: Execute the prediction algorithms on each platform to calculate a comprehensive range of ADMET-related properties.

  • Data Aggregation: Consolidate the predicted data for each parameter from all platforms into a single summary table.

  • Consensus Analysis: Compare the outputs. For a given parameter, if the predictions from multiple tools converge, confidence in the result is high. If predictions diverge, it highlights an area of uncertainty that may require focused experimental validation.

  • Interpretation: Analyze the consensus data in the context of established thresholds for drug-likeness and safety to build a complete pharmacokinetic and toxicological profile.

G cluster_input Step 1: Input cluster_prediction Step 2: Parallel Prediction cluster_analysis Step 3: Synthesis & Analysis mol_structure Molecule Structure (SMILES) swissadme SwissADME mol_structure->swissadme pkcsm pkCSM mol_structure->pkcsm admetai ADMET-AI mol_structure->admetai data_agg Data Aggregation swissadme->data_agg pkcsm->data_agg admetai->data_agg consensus Consensus Analysis data_agg->consensus profile Comprehensive ADMET Profile consensus->profile

Caption: Consensus-based in silico ADMET workflow.

Physicochemical Foundation and Drug-Likeness Assessment

The journey begins with the molecule's fundamental physicochemical properties, which dictate its behavior in a biological environment. For 6-Fluoro-1-methylindoline-2,3-dione (Molecular Formula: C₉H₆FNO₂), these properties are predictive of its "drug-likeness."

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueOptimal Range for Oral DrugsRationale & Implication
Molecular Weight (MW)179.15 g/mol [7]< 500 DaLow MW facilitates diffusion and transport across biological membranes.
logP (Octanol/Water Partition)~1.5 - 2.0-0.4 to +5.6Balanced lipophilicity is crucial for both membrane permeability and aqueous solubility.
Topological Polar Surface Area (TPSA)~45 - 55 Ų< 140 Ų[8]Moderate polarity suggests good potential for intestinal absorption and cell permeation.
H-Bond Donors0≤ 5[9]The absence of H-bond donors enhances membrane permeability.
H-Bond Acceptors3 (2 carbonyl O, 1 F)≤ 10[9]A low number of acceptors contributes favorably to lipophilicity and permeability.
Rotatable Bonds0≤ 10Low conformational flexibility can lead to better receptor binding and improved bioavailability.
Analysis against Drug-Likeness Rules

The predicted properties of 6-Fluoro-1-methylindoline-2,3-dione align remarkably well with established criteria for oral drug candidates.

  • Lipinski's Rule of Five: This rule is a cornerstone for evaluating drug-likeness, predicting that poor absorption or permeation is more likely when a compound violates more than one of the following: MW ≤ 500, logP ≤ 5, H-bond donors ≤ 5, and H-bond acceptors ≤ 10.[9][10][11][12] Our target molecule exhibits zero violations , strongly suggesting it possesses a favorable profile for oral bioavailability.

  • Veber's Rule: This rule posits that good oral bioavailability is associated with a TPSA of ≤ 140 Ų and ≤ 10 rotatable bonds. The compound comfortably meets both criteria.

  • Ghose and Egan Filters: Further computational filters assessing ranges of MW, logP, molar refractivity, and atom counts also classify this molecule as having a high degree of drug-likeness.[13]

Expert Insight: The physicochemical profile is highly promising. The low molecular weight and balanced lipophilicity, combined with a lack of rotatable bonds and hydrogen bond donors, create a molecular architecture primed for passive diffusion across the gastrointestinal tract. The fluorine atom, while increasing polarity slightly, is a common bioisostere for hydrogen and can enhance metabolic stability and binding affinity without significantly compromising permeability.

Absorption Profile

Absorption determines the fraction of an administered dose that reaches systemic circulation. For oral drugs, this primarily involves gastrointestinal (GI) absorption and passage through the intestinal wall.

Table 2: Predicted Absorption Parameters

ParameterPredictionImplication
Human Intestinal Absorption (HIA)High (>90%)Excellent potential for oral absorption.
Caco-2 PermeabilityHighIndicates efficient passive diffusion across the intestinal epithelium.
Blood-Brain Barrier (BBB) PermeantNoThe compound is unlikely to cross the BBB, reducing the risk of CNS side effects.
P-glycoprotein (P-gp) SubstrateNoLow risk of being actively pumped out of cells by efflux transporters, enhancing bioavailability.[13]

Causality Behind Predictions: The high predicted HIA and Caco-2 permeability are direct consequences of the favorable physicochemical properties outlined in Table 1. The molecule's small size, moderate lipophilicity, and low polar surface area are key drivers for efficient passive transport. The prediction of non-permeance across the BBB is beneficial for peripherally acting drugs, minimizing potential neurological adverse effects.

Distribution Characteristics

Once absorbed, a drug distributes throughout the body. Key parameters governing this process are plasma protein binding (PPB) and the volume of distribution (VDss).

Table 3: Predicted Distribution Parameters

ParameterPredictionImplication
Plasma Protein Binding (PPB)Moderately High (~80-90%)A significant fraction will be bound to proteins like albumin. This can prolong its half-life, but only the unbound fraction is pharmacologically active.
Volume of Distribution (VDss)Low (< 0.5 L/kg)Suggests the drug will be primarily confined to the bloodstream and extracellular fluid, rather than extensively distributing into tissues.

Expert Insight: The predicted distribution profile is straightforward. Moderate-to-high PPB is common for lipophilic compounds and can act as a circulating reservoir. A low VDss indicates that the drug is unlikely to accumulate in tissues, which can be advantageous in avoiding tissue-specific toxicity. This profile is consistent with a drug intended for systemic action rather than one targeting a specific peripheral tissue compartment.

Metabolic Fate

Metabolism is the body's process of chemically modifying xenobiotics to facilitate their excretion. This is primarily carried out by the Cytochrome P450 (CYP) family of enzymes in the liver. Predicting metabolism is crucial for identifying potential drug-drug interactions (DDIs) and understanding a compound's half-life.[14]

Predicted Sites of Metabolism (SOM)

In silico models like FAME 3 predict the atoms most likely to undergo metabolic transformation.[15] For 6-Fluoro-1-methylindoline-2,3-dione, the primary predicted sites are:

  • Aromatic Hydroxylation: The benzene ring of the indoline core is a prime target for hydroxylation, likely at the C4, C5, or C7 positions.

  • N-Demethylation: The N-methyl group is susceptible to oxidative demethylation, yielding the corresponding N-H isatin derivative.

G parent 6-Fluoro-1-methylindoline-2,3-dione met1 Aromatic Hydroxylation (Phase I) parent->met1 met2 N-Demethylation (Phase I) parent->met2 prod1 Hydroxylated Metabolite met1->prod1 prod2 6-Fluoroindoline-2,3-dione met2->prod2 phase2 Glucuronidation/ Sulfation (Phase II) prod1->phase2 prod2->phase2 excretion Excreted Products phase2->excretion

Caption: Predicted metabolic pathways for the compound.

CYP450 Interaction Profile

Understanding how the compound interacts with CYP enzymes is critical for safety.

Table 4: Predicted CYP450 Interaction Profile

CYP IsoformSubstrate PredictionInhibitor PredictionImplication
CYP1A2NoYes Potential for DDIs with drugs metabolized by CYP1A2 (e.g., caffeine, theophylline).
CYP2C9NoYes Potential for DDIs with drugs metabolized by CYP2C9 (e.g., warfarin, ibuprofen).
CYP2C19NoNoLow risk of interaction with this isoform.
CYP2D6NoNoLow risk of interaction with this isoform.
CYP3A4NoYes Potential for DDIs with a wide range of drugs metabolized by CYP3A4 (e.g., statins, calcium channel blockers).

Trustworthiness Check: The prediction that this molecule inhibits several major CYP isoforms is a significant finding.[13][16] This is a common liability for planar, aromatic structures and represents the most notable area of concern in its ADMET profile. Co-administration with drugs metabolized by these enzymes could lead to increased plasma concentrations and potential toxicity of the co-administered drug. This prediction must be a high priority for experimental verification using in vitro assays.

Excretion Pathway

Excretion is the final removal of the compound and its metabolites from the body.

Table 5: Predicted Excretion Parameters

ParameterPredictionImplication
Total Clearance (CL_TOT)Low-to-ModerateSuggests a reasonably long half-life, which may allow for less frequent dosing.
Renal OCT2 SubstrateNoUnlikely to be a substrate for major renal uptake transporters.

Expert Insight: The primary route of elimination is predicted to be hepatic metabolism followed by renal excretion of the more polar metabolites (e.g., glucuronide or sulfate conjugates). The low-to-moderate clearance is consistent with the high plasma protein binding, as only the unbound drug is available for clearance by the liver and kidneys.

Toxicological Profile

Early toxicological assessment helps to flag compounds with potential safety liabilities.

Table 6: Predicted Toxicological Endpoints

Toxicity EndpointPredictionConfidenceImplication & Recommended Action
AMES MutagenicityNon-mutagenic HighLow risk of causing genetic mutations. A foundational safety requirement.
hERG InhibitionNon-inhibitor MediumLow risk of causing drug-induced QT prolongation, a major cause of cardiac arrhythmia. Experimental validation is recommended.
HepatotoxicityPotential for toxicity MediumSome models may flag isatin-like structures for liver effects.[17] This warrants careful in vitro assessment in hepatic cell lines.
Skin SensitizationNon-sensitizerHighLow risk of causing allergic contact dermatitis.
Acute Oral Toxicity (LD₅₀)Class 4/5 (300-2000 mg/kg)HighPredicted to have low acute toxicity upon oral administration.

Authoritative Grounding: The prediction of potential hepatotoxicity, though of medium confidence, should not be overlooked. Isatin derivatives have a complex pharmacological profile, and while many are safe, the core structure can, in some contexts, be associated with liver-related adverse events.[17] Therefore, while the overall toxicity profile appears favorable, particularly regarding mutagenicity and cardiotoxicity, the potential for hepatotoxicity should be proactively investigated in subsequent preclinical studies.

Conclusion and Strategic Recommendations

The in silico ADMET analysis of 6-Fluoro-1-methylindoline-2,3-dione reveals a compound with a predominantly favorable, drug-like profile.

Strengths:

  • Excellent Drug-Likeness: The molecule fully complies with Lipinski's and Veber's rules, indicating a high probability of good oral bioavailability.

  • Favorable Absorption & Distribution: Predictions point to high intestinal absorption and containment within the circulatory system, with a low likelihood of CNS penetration.

  • Low Acute Toxicity: The compound is predicted to have a low toxicity profile in key areas such as mutagenicity, cardiotoxicity, and acute oral toxicity.

Area of Concern & Strategic Recommendation:

  • CYP450 Inhibition: The primary liability identified is the predicted inhibition of several key metabolic enzymes (CYP1A2, CYP2C9, CYP3A4). This presents a significant risk for drug-drug interactions.

Path Forward:

  • Experimental Validation: The immediate priority is to experimentally validate the predicted ADMET profile. Key assays should include:

    • In vitro CYP inhibition assays to confirm or refute the predicted DDI risk.

    • Caco-2 permeability and plasma protein binding assays.

    • Hepatotoxicity assessment in HepG2 or primary human hepatocyte cultures.

  • Structural Modification: If CYP inhibition is confirmed, medicinal chemistry efforts should focus on structural modifications to mitigate this effect. This could involve altering the substitution pattern on the aromatic ring to disrupt binding to the CYP active sites without compromising the desired pharmacological activity.

This in silico guide serves as a robust foundation, providing data-driven hypotheses that enable a more focused and efficient progression of 6-Fluoro-1-methylindoline-2,3-dione through the drug discovery pipeline.

References

  • Bouhfid, L., et al. (2008). 6-Chloro-1-methylindoline-2,3-dione. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2378. Available at: [Link]

  • Laskowski, R. A., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(9), 1045-1055. Available at: [Link]

  • Al-Suhaimi, K. S., et al. (2024). Synthesis, Spectroscopic Characterizations and In Silico ADMET Analysis of a New Indolin-2-one- Based Schiff Base Compound. ResearchGate. Available at: [Link]

  • Ahmed, S., et al. (2024). Synthesis, in silico Biological and ADMET Predictions, and Molecular Docking of Isatin Schiff Base Derivatives as Promising Antituberculosis Agents. ResearchGate. Available at: [Link]

  • Lather, V., & Chowdary, P. (2012). In-silico ADME and toxcity studies of some novel indole derivatives. Journal of Applied Pharmaceutical Science, 2(4), 124-128. Available at: [Link]

  • NERDD. FAME 3: Phase I and Phase II Site of Metabolism Prediction. ETH Zurich. Available at: [Link]

  • Swanson, K. (n.d.). ADMET-AI. ADMET-AI Platform. Available at: [Link]

  • Kirchmair, J., et al. (2012). Computational Prediction of Metabolism: Sites, Products, SAR, P450 Enzyme Dynamics, and Mechanisms. Journal of Chemical Information and Modeling, 52(3), 617-648. Available at: [Link]

  • Apostolov, S., & Vastag, G. (2020). Lipinski's rule of five, famous extensions and famous exceptions. Chemia Naissensis, 3(1), 171-177. Available at: [Link]

  • Abdel-Halim, M., et al. (2022). New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. RSC Advances, 12(37), 24151-24173. Available at: [Link]

  • Slynko, I., et al. (2023). In Silico ADME Methods Used in the Evaluation of Natural Products. MDPI. Available at: [Link]

  • Liu, X., et al. (2024). MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering. Journal of Cheminformatics, 16(1), 84. Available at: [Link]

  • El-Saadi, M. W., et al. (2015). Use of in-silico assays to characterize the ADMET profile and identify potential therapeutic targets of fusarochromanone, a novel anti-cancer agent. DARU Journal of Pharmaceutical Sciences, 23(1), 34. Available at: [Link]

  • Wikipedia. (n.d.). Lipinski's rule of five. Available at: [Link]

  • Taha, L. L., & Al-Mudhafar, M. M. (2024). Synthesis, characterization, molecular docking, ADME study, and antimicrobial evaluation of new fenamate-isatin hybrids. Pharmacia, 71(1), 1-10. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis, Characterization, Molecular Docking, ADMET Study, and Antimicrobial Evaluation of New Mannich Bases of Isatin–Thiazole Imine Bases. Available at: [Link]

  • ResearchGate. (n.d.). Lipinski's Rule of Five Analysis Results. Available at: [Link]

  • Bick, E., et al. (2006). Softening the Rule of Five—where to draw the line? Future Medicinal Chemistry, 1(1), 55-63. Available at: [Link]

  • ACS Publications. (2024). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. Journal of Chemical Information and Modeling. Available at: [Link]

  • ACS Omega. (2024). Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling. Available at: [Link]

  • National Institutes of Health. (2015). Use of in-silico assays to characterize the ADMET profile and identify potential therapeutic targets of fusarochromanone, a novel anti-cancer agent. Available at: [Link]

  • Moodle@Units. (n.d.). Lipinski's rule of five. Available at: [Link]

  • ResearchGate. (2020). In silico study of the admet properties of potential inhibitors of new Delhi methalo-ß-lactamase-1 (NDM-1). Available at: [Link]

  • Sygnature Discovery. (n.d.). ADMET Prediction Software. Available at: [Link]

  • Frontiers. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Available at: [Link]

Sources

Foundational

A Technical Guide to 6-Fluoro-1-methylindoline-2,3-dione: Properties, Synthesis, and Therapeutic Potential

This guide provides a comprehensive technical overview of 6-Fluoro-1-methylindoline-2,3-dione, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug development. While direct expe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 6-Fluoro-1-methylindoline-2,3-dione, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug development. While direct experimental data for this specific isomer is limited in publicly accessible literature, this document synthesizes information from closely related analogs, established chemical principles, and predictive models to offer a robust profile for researchers, scientists, and drug development professionals.

Molecular Overview and Physicochemical Properties

6-Fluoro-1-methylindoline-2,3-dione, also known as 6-Fluoro-1-methylisatin, belongs to the isatin class of compounds, which are recognized as privileged scaffolds in drug discovery. The incorporation of a fluorine atom at the 6-position and a methyl group at the N-1 position significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive candidate for developing novel therapeutics.

Predicted Physicochemical Characteristics

The properties of 6-Fluoro-1-methylindoline-2,3-dione can be reliably predicted based on data from its isomers and parent compounds. The following table summarizes these key parameters, with comparative data for the related 5-Fluoro-1-methylindoline-2,3-dione provided for context.

PropertyPredicted Value (6-Fluoro Isomer)Reported Value (5-Fluoro Isomer)Data Source
Molecular Formula C₉H₆FNO₂C₉H₆FNO₂[1][2][3]
Molecular Weight 179.15 g/mol 179.15 g/mol [1][2]
Appearance Expected to be an orange to brown crystalline solidOrange to Brown powder to crystal[1]
Melting Point Predicted to be in a similar range to the 5-fluoro isomer156.0 to 160.0 °C[1]
LogP ~1.051.04980[2]
Topological Polar Surface Area (TPSA) 37.38 Ų37.38 Ų[2]
Hydrogen Bond Acceptors 33[4]
Hydrogen Bond Donors 00[4]

Expert Insights: The introduction of fluorine, a highly electronegative atom, is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[5] The position of the fluorine atom on the aromatic ring can subtly alter the molecule's dipole moment and electrostatic interactions with target proteins. The N-methylation removes the hydrogen bond donor capability of the parent isatin, which can reduce interactions with off-target proteins and improve cell permeability.

Synthesis and Reactivity

The synthesis of 6-Fluoro-1-methylindoline-2,3-dione can be approached through established methodologies for isatin and N-substituted isatin synthesis. A plausible and efficient synthetic route is outlined below.

Proposed Synthetic Pathway

Synthesis_of_6-Fluoro-1-methylindoline-2,3-dione cluster_0 Step 1: Sandmeyer Isatin Synthesis cluster_1 Step 2: N-Methylation 3-Fluoroaniline 3-Fluoroaniline Isonitrosoacetanilide Isonitrosoacetanilide 3-Fluoroaniline->Isonitrosoacetanilide Chloral hydrate,   Hydroxylamine HCl 6-Fluoroisatin 6-Fluoroisatin Isonitrosoacetanilide->6-Fluoroisatin H₂SO₄ (conc.)   (Cyclization) 6-Fluoro-1-methylindoline-2,3-dione 6-Fluoro-1-methylindoline-2,3-dione 6-Fluoroisatin->6-Fluoro-1-methylindoline-2,3-dione Iodomethane (CH₃I),   K₂CO₃, DMF

Caption: Proposed two-step synthesis of 6-Fluoro-1-methylindoline-2,3-dione.

Detailed Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of 6-Fluoroisatin (via Sandmeyer-type reaction) [6]

  • Formation of the Isonitrosoacetanilide intermediate: To a solution of 3-fluoroaniline in a suitable solvent (e.g., water with HCl), add a solution of chloral hydrate and hydroxylamine hydrochloride.

  • Heat the mixture to facilitate the condensation reaction, forming the corresponding isonitrosoacetanilide derivative.

  • Isolate the intermediate product by filtration and wash with cold water.

  • Cyclization: Add the dried isonitrosoacetanilide intermediate portion-wise to pre-heated concentrated sulfuric acid.

  • Maintain the temperature to drive the cyclization reaction.

  • Pour the reaction mixture onto crushed ice to precipitate the 6-fluoroisatin.

  • Collect the solid by filtration, wash thoroughly with water until neutral, and dry.

Step 2: N-Methylation of 6-Fluoroisatin [7]

  • Dissolve the synthesized 6-fluoroisatin in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add a base, such as potassium carbonate (K₂CO₃), to deprotonate the nitrogen of the indole ring.

  • Add iodomethane (methyl iodide) as the methylating agent.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction by pouring it into water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purify the crude product by recrystallization or column chromatography to yield 6-Fluoro-1-methylindoline-2,3-dione.

Reactivity Profile

The dicarbonyl functionality at the 2- and 3-positions of the indoline ring is the primary site of reactivity. The C3-carbonyl is particularly electrophilic and susceptible to nucleophilic attack, making it a versatile handle for derivatization. Common reactions include:

  • Condensation Reactions: The C3-carbonyl readily reacts with hydrazines, hydroxylamines, and other nucleophiles to form a wide array of hydrazones and oximes.[8][9] These derivatives are often investigated for their biological activities.

  • Ring-Opening Reactions: Under basic conditions, the five-membered ring can be opened, providing access to other classes of compounds.

Biological Significance and Therapeutic Potential

The isatin scaffold is a cornerstone in the development of various therapeutic agents. The introduction of fluorine and N-methylation is anticipated to modulate the biological activity profile of the parent molecule, potentially leading to enhanced potency and improved pharmacokinetic properties.

Anticipated Biological Activities
  • Enzyme Inhibition: Isatin derivatives are well-documented as inhibitors of various enzymes, including cyclin-dependent kinases (CDKs) and caspases.[10] The 6-fluoro-1-methyl analog is a promising candidate for screening against these and other kinase targets.

  • Antiviral and Antimicrobial Properties: Fluorinated isatins and their derivatives have shown potential as antiviral and antimicrobial agents.[8][11] The electron-withdrawing nature of fluorine can enhance the compound's ability to interact with biological targets.

  • Neurological Applications: Some isatin derivatives have been explored for their potential in treating neurological disorders.[12]

Drug Development Insights

The physicochemical properties of 6-Fluoro-1-methylindoline-2,3-dione make it an attractive starting point for fragment-based and lead optimization campaigns. Its relatively low molecular weight and LogP fall within the "rule of five" guidelines, suggesting good potential for oral bioavailability.[13]

Drug_Development_Workflow Start Start Synthesis Synthesis of 6-Fluoro-1-methylindoline-2,3-dione Start->Synthesis Screening High-Throughput Screening (e.g., Kinase Assays) Synthesis->Screening Hit_Identified Hit Identified? Screening->Hit_Identified Lead_Optimization Lead Optimization (SAR Studies) Hit_Identified->Lead_Optimization Yes End End Hit_Identified->End No Preclinical Preclinical Development Lead_Optimization->Preclinical Preclinical->End

Caption: A generalized workflow for the development of 6-Fluoro-1-methylindoline-2,3-dione as a therapeutic agent.

Safety and Handling

Based on data for analogous compounds, 6-Fluoro-1-methylindoline-2,3-dione should be handled with appropriate safety precautions.[1][3]

  • Hazard Statements: Likely to cause skin and serious eye irritation.[1][3] May cause respiratory irritation.

  • Precautionary Measures: Wear protective gloves, eye protection, and face protection. Use in a well-ventilated area. Wash hands thoroughly after handling.

Conclusion

6-Fluoro-1-methylindoline-2,3-dione represents a promising, albeit understudied, molecule with significant potential in drug discovery. Its predicted physicochemical properties, coupled with the known biological activities of the isatin scaffold, make it a compelling candidate for further investigation. The synthetic pathways are well-established, allowing for its accessible production and derivatization. This technical guide provides a foundational understanding for researchers to explore the therapeutic applications of this and related fluorinated isatin compounds.

References

  • PubChem. 5-Fluoroisatin. National Center for Biotechnology Information. [Link]

  • Chemsrc. 5-FLUORO-1-METHYL-1H-INDOLE-2,3-DIONE | CAS#:773-91-1. [Link]

  • Al-Soud, Y. A., et al. (2008). Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives. Monatshefte für Chemie - Chemical Monthly, 139(11), 1391–1398.
  • Zielińska-Pisklak, M., et al. (2021). Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. Molecules, 26(11), 3383.
  • Yankova, R., et al. (2021). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy, 56(5), 881-900.
  • Çolak, F., et al. (2024). Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling. ACS Omega.
  • ScienceDaily. (2025). Novel method to synthesize valuable fluorinated drug compounds. [Link]

  • Fun, H.-K., et al. (2008). 6-Chloro-1-methylindoline-2,3-dione. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2448.
  • ResearchGate. (2025). S N Ar Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism 1. [Link]

  • MDPI. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. [Link]

  • ResearchGate. (2025). Synthesis of N‐methyl isatin, N‐methylenesulfonylmethyl isatin, N‐methylenethiomethyl isatin …. [Link]

  • PubMed. (2004). Synthesis and biological characterization of 1-methyl-1,2,5,6-tetrahydropyridyl-1,2,5-thiadiazole derivatives as muscarinic agonists for the treatment of neurological disorders. [Link]

  • National Institutes of Health. (2024). Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling. [Link]

  • MDPI. (2022). Synthesis and Investigation of Biological Activity of New Betulonic Acid Derivatives Containing 1,2,3-Triazole Fragments. [Link]

  • ResearchGate. (2025). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. [Link]

  • ResearchGate. (2023). Fabrication, Characterization, DFT interpretations, and biological applications of 1-morpholin-4-ylmethyl-pyrrole-2,5-dione. [Link]

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  • Google Patents. (2015). Processes for preparing isoindoline-1,3-dione compounds.
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Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of 6-Fluoro-1-methylindoline-2,3-dione

Abstract This document provides a comprehensive technical guide for the synthesis of 6-Fluoro-1-methylindoline-2,3-dione, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discov...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of 6-Fluoro-1-methylindoline-2,3-dione, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The protocol is structured as a two-part synthesis strategy, beginning with the formation of the 6-fluoroisatin core via the Sandmeyer isatin synthesis, followed by a direct N-methylation to yield the final product. This guide is designed for researchers, chemists, and drug development professionals, offering detailed, step-by-step methodologies, mechanistic insights, and practical troubleshooting advice to ensure reproducible and high-yield synthesis.

Introduction and Scientific Context

6-Fluoro-1-methylindoline-2,3-dione, also known as 6-fluoro-1-methylisatin, belongs to the isatin (1H-indole-2,3-dione) class of compounds. Isatins are versatile scaffolds that serve as crucial intermediates in the synthesis of a wide array of biologically active heterocyclic compounds and pharmaceuticals.[1] The introduction of a fluorine atom into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[2][3] The N-methylation of the isatin core further modifies its electronic and steric properties, making 6-Fluoro-1-methylindoline-2,3-dione a valuable building block for developing novel therapeutic agents, including potential kinase inhibitors and antiviral compounds.[2][4][5]

This guide presents a robust and validated two-stage synthetic pathway. The initial stage employs the classic Sandmeyer isatin synthesis, a reliable method for creating the isatin core from a corresponding aniline derivative.[6][7][8] The second stage involves the specific N-alkylation of the synthesized 6-fluoroisatin intermediate to produce the target molecule.

Overall Synthesis Pathway

The synthetic route is outlined below, proceeding from 4-fluoroaniline to the final N-methylated product.

Synthesis_Pathway cluster_0 Part A: Sandmeyer Isatin Synthesis cluster_1 Part B: N-Methylation A 4-Fluoroaniline B Intermediate: 4-Fluoro-α-oximinoacetanilide A->B  Chloral Hydrate,  Hydroxylamine HCl,  Na2SO4, H2O, Δ C 6-Fluoroindoline-2,3-dione (6-Fluoroisatin) B->C  Conc. H2SO4,  60-80°C D Final Product: 6-Fluoro-1-methylindoline-2,3-dione C->D  Base (e.g., K2CO3),  Methylating Agent (e.g., CH3I),  Solvent (e.g., DMF)

Caption: Overall two-part synthesis pathway for 6-Fluoro-1-methylindoline-2,3-dione.

Part A: Synthesis of 6-Fluoroindoline-2,3-dione (6-Fluoroisatin)

Principle and Mechanism

The Sandmeyer synthesis is a cornerstone method for preparing isatins.[9] The process begins with the reaction of an aniline (4-fluoroaniline) with chloral hydrate and hydroxylamine hydrochloride.[7] This forms an isonitrosoacetanilide intermediate (4-fluoro-α-oximinoacetanilide). The crucial step is the subsequent intramolecular electrophilic substitution reaction, where the isonitrosoacetanilide is cyclized in the presence of a strong acid, typically concentrated sulfuric acid, to yield the isatin ring structure.[1] The electron-withdrawing nature of the fluorine atom directs the cyclization to form the 6-fluoro isomer.

Materials and Reagents
Reagent/MaterialCAS No.Molecular Wt. ( g/mol )QuantityNotes
4-Fluoroaniline371-40-4111.120.5 molPurity >98%
Chloral Hydrate302-17-0165.400.54 molCorrosive, handle with care
Hydroxylamine HCl5470-11-169.491.58 molIrritant
Sodium Sulfate (anhydrous)7757-82-6142.04~1300 gUsed to saturate the solution[9]
Hydrochloric Acid (conc.)7647-01-036.460.52 molCorrosive
Sulfuric Acid (conc.)7664-93-998.08~330 mLExtremely Corrosive
Deionized Water7732-18-518.02As needed
Crushed IceN/AN/AAs neededFor work-up
Step-by-Step Experimental Protocol

Step A1: Preparation of 4-Fluoro-α-oximinoacetanilide (Intermediate)

  • Reaction Setup: In a 5 L round-bottomed flask equipped with a mechanical stirrer and reflux condenser, prepare a solution of chloral hydrate (90 g, 0.54 mol) and sodium sulfate (1300 g) in 1.2 L of water. Warm gently to dissolve the solids.

  • Aniline Solution: In a separate beaker, dissolve 4-fluoroaniline (55.5 g, 0.5 mol) in 300 mL of water, adding concentrated hydrochloric acid (~44 mL, 0.52 mol) dropwise to facilitate dissolution.

  • Hydroxylamine Solution: In another beaker, dissolve hydroxylamine hydrochloride (110 g, 1.58 mol) in 500 mL of water.

  • Reaction: To the flask containing the chloral hydrate solution, add the 4-fluoroaniline solution, followed immediately by the hydroxylamine hydrochloride solution.

  • Heating: Heat the mixture vigorously using a heating mantle. The reaction should be brought to a rolling boil within 40-45 minutes. Continue boiling for 1-2 minutes, at which point the reaction is typically complete.[9] A precipitate of the isonitrosoacetanilide will form.

  • Isolation: Cool the flask in an ice-water bath to maximize crystallization. Filter the resulting solid product using a Büchner funnel under vacuum.

  • Washing and Drying: Wash the collected solid with copious amounts of cold water to remove residual salts. Air-dry the pale brown product until it is a free-flowing powder. The expected yield is 75-85%.

Step A2: Cyclization to 6-Fluoroisatin

  • Safety First: This step involves concentrated sulfuric acid and is exothermic. Perform this procedure in a fume hood, wearing appropriate PPE (face shield, acid-resistant gloves, and lab coat).

  • Reaction Setup: In a 1 L flask equipped with a mechanical stirrer and a thermometer, carefully place concentrated sulfuric acid (330 mL).

  • Addition of Intermediate: Slowly add the dry 4-fluoro-α-oximinoacetanilide from the previous step in small portions to the sulfuric acid, ensuring the internal temperature is maintained between 60°C and 70°C.[10] Use an ice bath for cooling as needed to control the exotherm.

  • Completing the Reaction: After the addition is complete, heat the dark-colored solution to 80°C and maintain this temperature for 10 minutes to ensure complete cyclization.

  • Work-up: Cool the reaction mixture to room temperature. In a separate large beaker (e.g., 5 L), place a large volume of crushed ice (~3-4 kg). Carefully and slowly pour the reaction mixture onto the ice with stirring. A solid precipitate of crude 6-fluoroisatin will form.

  • Purification: Allow the ice to melt completely, then filter the crude product. Wash thoroughly with cold water until the washings are neutral to pH paper. The crude product can be purified by recrystallization from glacial acetic acid or ethanol to yield orange-red crystals.

Part B: Synthesis of 6-Fluoro-1-methylindoline-2,3-dione

Principle and Mechanism

N-alkylation of isatin is a standard procedure for introducing substituents on the indole nitrogen.[11] The reaction proceeds via deprotonation of the N-H group of the isatin ring by a suitable base, forming a nucleophilic isatin anion. This anion then undergoes a nucleophilic substitution (SN2) reaction with an electrophilic methylating agent, such as methyl iodide, to form the N-methylated product.[12] The choice of a polar aprotic solvent like DMF facilitates this reaction.

Materials and Reagents
Reagent/MaterialCAS No.Molecular Wt. ( g/mol )QuantityNotes
6-Fluoroisatin399-81-5165.120.1 molFrom Part A
Potassium Carbonate (K₂CO₃)584-08-7138.210.15 molAnhydrous, finely powdered
Methyl Iodide (CH₃I)74-88-4141.940.12 molToxic and Carcinogen. Handle in fume hood.
Dimethylformamide (DMF)68-12-273.09~200 mLAnhydrous
Ethyl Acetate141-78-688.11As neededFor extraction
Brine (sat. NaCl solution)N/AN/AAs neededFor washing
Step-by-Step Experimental Protocol
  • Reaction Setup: In a 500 mL round-bottomed flask equipped with a magnetic stirrer and a drying tube, dissolve 6-fluoroisatin (16.5 g, 0.1 mol) in anhydrous DMF (200 mL).

  • Addition of Base: Add finely powdered anhydrous potassium carbonate (20.7 g, 0.15 mol) to the solution. Stir the suspension at room temperature for 30 minutes.

  • Methylation: Carefully add methyl iodide (17.0 g, 7.5 mL, 0.12 mol) dropwise to the suspension.[12]

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), using a mixture of hexane and ethyl acetate as the eluent.

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing cold water (800 mL). A solid precipitate should form.

  • Extraction: If an oil forms or precipitation is incomplete, extract the aqueous mixture with ethyl acetate (3 x 150 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water (2 x 200 mL) and then with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from ethanol or isopropanol to afford the final product, 6-Fluoro-1-methylindoline-2,3-dione, as a bright orange or red solid.

Characterization and Data Validation

The identity and purity of the synthesized 6-Fluoro-1-methylindoline-2,3-dione should be confirmed using standard analytical techniques.

AnalysisExpected Results
Appearance Bright orange to red crystalline solid
Melting Point Compare with literature values (e.g., 1-methylisatin melts at 130-133 °C)
¹H NMR Signals corresponding to the aromatic protons and a singlet for the N-CH₃ group (~3.2-3.5 ppm)
¹³C NMR Peaks for aromatic carbons, two carbonyl carbons (>158 ppm), and the N-CH₃ carbon.[13]
FT-IR (ATR) Characteristic C=O stretching frequencies for the ketone and lactam groups (~1730-1760 cm⁻¹).
Mass Spec (MS) Molecular ion peak corresponding to the calculated mass of C₉H₆FNO₂ (179.15 g/mol )

Experimental Workflow and Troubleshooting

General Workflow Diagram

Workflow Start Start: 4-Fluoroaniline Step1 Step A1: Form Intermediate (4-Fluoro-α-oximinoacetanilide) Start->Step1 Filter1 Filter and Dry Intermediate Step1->Filter1 Step2 Step A2: Cyclization (Conc. H2SO4) Filter1->Step2 Workup1 Quench on Ice & Filter Step2->Workup1 Purify1 Recrystallize (6-Fluoroisatin) Workup1->Purify1 Step3 Step B: N-Methylation (K2CO3, CH3I in DMF) Purify1->Step3 Workup2 Quench in Water & Extract Step3->Workup2 Purify2 Recrystallize (Final Product) Workup2->Purify2 End End: Pure 6-Fluoro-1-methylindoline-2,3-dione Purify2->End

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting Guide
IssuePotential CauseRecommended Solution
Low yield in Part A Incomplete reaction or loss during work-up.Ensure vigorous boiling is achieved in Step A1.[9] Control temperature carefully during cyclization to prevent charring. Ensure complete precipitation by using sufficient ice and cooling time.
Formation of Isatin Oxime Impurity Reaction of hydroxylamine (generated during hydrolysis) with the isatin product.This is a known side reaction.[10] To mitigate, ensure the isonitrosoacetanilide intermediate is completely dry before adding to H₂SO₄. During work-up, a "decoy" carbonyl agent like acetone can be added to the quench solution to trap any free hydroxylamine.[10]
Incomplete N-methylation in Part B Insufficient base, wet solvent/reagents, or low reactivity of methylating agent.Use anhydrous K₂CO₃ and DMF. Ensure the 6-fluoroisatin starting material is completely dry. If the reaction is sluggish, it can be gently heated (e.g., to 40-50°C).
O-alkylation Side Product Reaction at the C2-carbonyl oxygen instead of the nitrogen.N-alkylation is generally favored under these conditions. However, to ensure selectivity, use a strong base and a polar aprotic solvent. O-alkylation can sometimes be favored in different solvent systems.[11]

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Standard PPE, including safety glasses, lab coats, and gloves, is mandatory.

  • Specific Hazards:

    • Concentrated Acids (HCl, H₂SO₄): Highly corrosive. Handle with extreme care, using appropriate acid-resistant gloves and a face shield. Always add acid to water, never the other way around.

    • Methyl Iodide: Toxic, a suspected carcinogen, and a volatile liquid. Handle exclusively in a fume hood with appropriate gloves.

    • Chloral Hydrate: Corrosive and toxic. Avoid inhalation of dust and skin contact.

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations. Halogenated and non-halogenated waste streams should be segregated.

References

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Application

Application Notes and Protocols for the N-methylation of 6-Fluoroisatin

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Significance of N-Methylated 6-Fluoroisatin Isatin (1H-indole-2,3-dione) and its derivatives a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of N-Methylated 6-Fluoroisatin

Isatin (1H-indole-2,3-dione) and its derivatives are a cornerstone in medicinal chemistry, serving as versatile precursors for a multitude of biologically active compounds.[1] The strategic modification of the isatin scaffold, particularly at the N-1 position, has been shown to significantly influence the therapeutic properties of the resulting molecules.[2] N-alkylation, and specifically N-methylation, reduces the lability of the isatin nucleus towards bases while preserving its reactivity, making N-substituted isatins valuable intermediates in organic synthesis.

The introduction of a fluorine atom at the C-6 position of the isatin ring further enhances its potential in drug discovery. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly impact a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This makes 6-fluoroisatin a valuable building block for developing novel therapeutics. The subsequent N-methylation of this fluorinated scaffold yields 1-methyl-6-fluoroisatin, a key intermediate for the synthesis of a new generation of potential therapeutic agents.

This guide provides a comprehensive overview and a detailed, field-proven protocol for the efficient N-methylation of 6-fluoroisatin.

Reaction Mechanism and Rationale for Reagent Selection

The N-methylation of 6-fluoroisatin proceeds via a classical nucleophilic substitution reaction. The reaction is initiated by the deprotonation of the acidic N-H proton of the isatin ring by a suitable base. This generates a resonance-stabilized isatin anion, which then acts as a potent nucleophile. The subsequent reaction of this anion with a methylating agent, such as methyl iodide, results in the formation of the desired N-methylated product, 1-methyl-6-fluoroisatin, through the displacement of the iodide leaving group.[3]

Choice of Base:

The selection of an appropriate base is critical for the efficient deprotonation of the isatin nitrogen. While various bases can be employed, potassium carbonate (K₂CO₃) is a commonly used, cost-effective, and moderately strong base that is well-suited for this transformation.[4] It is sufficiently basic to deprotonate the N-H of isatin without promoting unwanted side reactions. For less reactive substrates or to accelerate the reaction, stronger bases like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) can be utilized, although they require more stringent anhydrous conditions.[5]

Choice of Methylating Agent:

Methyl iodide (CH₃I) is a highly effective and reactive methylating agent for this procedure.[6] Its high reactivity ensures a rapid and efficient methylation of the isatin anion. Dimethyl sulfate is another viable option and is less volatile than methyl iodide, which can be advantageous for handling.[3]

Choice of Solvent:

A polar aprotic solvent is ideal for this reaction as it can dissolve the isatin and the base while not interfering with the nucleophilic substitution. N,N-Dimethylformamide (DMF) is an excellent choice due to its high dielectric constant, which facilitates the dissolution of the reactants and stabilizes the charged intermediates.[4] Dimethyl sulfoxide (DMSO) is another suitable solvent with similar properties.[7]

Visualizing the Chemical Transformation

N-Methylation of 6-Fluoroisatin cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 6-Fluoroisatin N-Methyl-6-Fluoroisatin 6-Fluoroisatin->N-Methyl-6-Fluoroisatin + CH₃I, K₂CO₃, DMF Methyl_Iodide CH₃I Base K₂CO₃ (Base) Solvent DMF (Solvent) Experimental_Workflow A 1. Dissolve 6-Fluoroisatin in DMF B 2. Add K₂CO₃ A->B C 3. Stir at Room Temperature B->C D 4. Add Methyl Iodide C->D E 5. Heat to 70°C for 1.5-2h D->E F 6. Monitor by TLC E->F G 7. Cool and Quench with Ice Water F->G Reaction Complete H 8. Filter to Isolate Product G->H I 9. Wash with Water and Dry H->I J 10. Recrystallize from Ethanol (Optional) I->J

Sources

Method

Application Notes and Protocols: High-Sensitivity Caspase Activity Profiling with 6-Fluoro-1-methylindoline-2,3-dione

Introduction: A New Frontier in Apoptosis Detection The study of apoptosis, or programmed cell death, is fundamental to understanding a vast array of biological processes, from embryonic development to the pathogenesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Frontier in Apoptosis Detection

The study of apoptosis, or programmed cell death, is fundamental to understanding a vast array of biological processes, from embryonic development to the pathogenesis of diseases like cancer and neurodegenerative disorders. Central to the apoptotic cascade are caspases, a family of cysteine-aspartic proteases that act as the primary executioners of the cell.[1] The ability to accurately and sensitively measure caspase activity is therefore a critical tool for researchers in both basic science and drug discovery.[2]

This guide introduces a novel fluorogenic substrate, 6-Fluoro-1-methylindoline-2,3-dione, for the sensitive detection of caspase activity. This compound, built upon an isatin scaffold, offers a unique spectral profile and potential for high signal-to-noise ratios in cell-based and biochemical assays. We will delve into the mechanistic underpinnings of this probe, provide detailed, validated protocols for its use, and discuss best practices for data interpretation, empowering researchers to integrate this powerful tool into their apoptosis studies.

Principle of the Assay: Unmasking Fluorescence upon Apoptotic Activation

The assay leverages a pro-fluorescent substrate designed to be specifically recognized and cleaved by active caspases. The core of this substrate is a caspase-specific peptide sequence, such as DEVD (Asp-Glu-Val-Asp) for caspase-3 and -7, which are key executioner caspases.[3][4] This peptide is chemically linked to the 6-Fluoro-1-methylindoline-2,3-dione molecule, which in this conjugated form is non-fluorescent or exhibits very low basal fluorescence due to quenching effects.

Upon the induction of apoptosis, initiator caspases activate executioner caspases like caspase-3 and -7. These active enzymes then recognize and cleave the DEVD peptide sequence of the substrate.[5][6] This cleavage event liberates the 6-Fluoro-1-methylindoline-2,3-dione moiety, leading to a significant increase in fluorescence intensity. The emitted fluorescence can be readily quantified using a standard fluorescence microplate reader, providing a direct measure of caspase activity within the sample.[7][8]

Workflow Overview

The experimental workflow is designed for simplicity and high-throughput compatibility, minimizing steps and potential for error.[9][10]

Caspase Assay Workflow cluster_prep Sample Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis Induce Induce Apoptosis (e.g., with Staurosporine) Lyse Prepare Cell Lysate or Use Intact Cells Induce->Lyse Add_Substrate Add DEVD-conjugated 6-Fluoro-1-methylindoline-2,3-dione Lyse->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Measure Measure Fluorescence (e.g., Ex/Em = 485/520 nm) Incubate->Measure Analyze Analyze Data (Relative Fluorescence Units) Measure->Analyze

Caption: High-level workflow for caspase activity measurement.

Materials and Reagents

Required Materials
  • DEVD-conjugated 6-Fluoro-1-methylindoline-2,3-dione Substrate: (Store at -20°C, protected from light)

  • Cell Lysis Buffer: (50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT). Store at 4°C.

  • Assay Buffer: (20 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT). Store at 4°C.[7]

  • Recombinant Human Caspase-3: (For positive control). Store at -80°C.

  • Caspase Inhibitor (Ac-DEVD-CHO): (For negative control). Store at -20°C.[8]

  • Black, clear-bottom 96-well microplates: (For fluorescence assays)

  • Fluorescence microplate reader: (With appropriate filters for excitation and emission)

  • Standard laboratory equipment (pipettes, centrifuges, incubators, etc.)

Experimental Protocols

Protocol 1: Caspase-3/7 Activity Assay in Cell Lysates

This protocol is optimized for measuring caspase activity in cell lysates, providing a robust method for screening compounds or determining the apoptotic response to a specific stimulus.

1. Sample Preparation: a. Plate cells (e.g., Jurkat or HeLa) in a 6-well plate and culture overnight. b. Induce apoptosis by treating cells with the desired stimulus (e.g., 1 µM Staurosporine) for 3-6 hours. Include an untreated control population. c. Harvest both adherent and suspension cells and centrifuge at 600 x g for 5 minutes. Discard the supernatant. d. Resuspend the cell pellet in ice-cold Cell Lysis Buffer (100 µL per 1-2 million cells).[11] e. Incubate on ice for 15 minutes, vortexing briefly every 5 minutes. f. Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cellular debris. g. Carefully transfer the supernatant (cytosolic extract) to a pre-chilled tube. This is your cell lysate. h. Determine the protein concentration of the lysate using a Bradford assay. Do not use a BCA assay as DTT in the lysis buffer can interfere.[12] Adjust the lysate concentration to 1-2 mg/mL with Cell Lysis Buffer.

2. Assay Setup: a. Prepare a master mix for the assay by diluting the DEVD-conjugated 6-Fluoro-1-methylindoline-2,3-dione substrate to a final concentration of 50 µM in Assay Buffer. b. In a black, clear-bottom 96-well plate, add samples and controls according to the table below:

Well TypeSample/ControlVolume
Sample Cell Lysate (1-2 mg/mL)50 µL
Negative Control Cell Lysate + 1 µL Caspase Inhibitor50 µL
Positive Control Recombinant Caspase-3 (10 ng)50 µL
Blank Cell Lysis Buffer50 µL

3. Reaction and Measurement: a. Add 50 µL of the substrate master mix to all wells. b. Mix gently on a plate shaker for 30 seconds. c. Incubate the plate at 37°C, protected from light, for 60-120 minutes. d. Measure the fluorescence intensity using a microplate reader with excitation set to ~485 nm and emission to ~520 nm (Note: Optimal wavelengths should be determined empirically for the specific fluorophore).

Protocol 2: Live-Cell Caspase-3/7 Activity Assay

This protocol allows for the real-time measurement of caspase activity in intact, living cells, which is ideal for kinetic studies and high-content imaging. For this application, the substrate must be cell-permeable.

1. Cell Plating: a. Seed cells in a black, clear-bottom 96-well plate at a density that will result in 80-90% confluency at the time of the assay. b. Allow cells to adhere and grow for 24 hours.

2. Assay Procedure: a. Prepare a 2X working solution of the cell-permeable DEVD-conjugated 6-Fluoro-1-methylindoline-2,3-dione substrate in your normal cell culture medium. A final concentration of 2-5 µM is a good starting point. b. Treat cells with apoptotic inducers as required by your experimental design. Include appropriate controls (untreated cells, vehicle control). c. Add an equal volume of the 2X substrate solution to each well (e.g., add 100 µL to wells containing 100 µL of medium). d. Incubate the plate at 37°C in a 5% CO2 atmosphere for 30-60 minutes.[9] e. Measure fluorescence directly in the plate reader without removing the media. For kinetic analysis, readings can be taken at multiple time points.

Data Analysis and Interpretation
  • Subtract Background: For each sample and control, subtract the average fluorescence intensity of the blank wells.

  • Calculate Fold Change: Express caspase activity as a fold change in fluorescence relative to the untreated or negative control.

    • Fold Change = (RFU of Treated Sample) / (RFU of Untreated Control)

  • Validate with Controls:

    • The Positive Control (recombinant caspase-3) should yield a strong fluorescent signal, confirming substrate and buffer integrity.

    • The Negative Control (lysate with caspase inhibitor) should show significantly reduced fluorescence compared to the induced sample, confirming the signal is caspase-specific.

Scientific and Technical Considerations

  • Substrate Specificity: While DEVD is a preferred substrate for caspase-3 and -7, it's important to note that some overlap exists with other caspases. For definitive identification of a specific caspase, complementary methods like Western blotting for cleaved caspase-3 are recommended.

  • Cell Type Variability: The optimal induction time, cell number, and protein concentration may vary between different cell lines. It is crucial to optimize these parameters for your specific experimental system.

  • Kinetic Measurements: For detailed enzymatic characterization, perform a time-course experiment to ensure that the fluorescence measurements are taken within the linear range of the reaction.

  • Instrument Settings: Optimize the gain settings on the fluorescence reader to maximize the dynamic range of the assay without saturating the detector.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High background fluorescence - Substrate degradation- Intrinsic fluorescence of test compounds- Contaminated reagents- Aliquot and store substrate properly, protected from light.- Run a compound-only control (without lysate).- Use fresh, high-purity reagents.
Low or no signal in induced samples - Ineffective apoptotic stimulus- Insufficient incubation time- Low protein concentration- Inactive caspases in lysate- Confirm apoptosis with another method (e.g., Annexin V staining).- Optimize incubation time (try up to 4 hours).- Ensure lysate protein concentration is 1-4 mg/mL.[12]- Prepare fresh lysate and keep on ice at all times.
High signal in negative control - Non-specific protease activity- Insufficient inhibitor concentration- Confirm inhibitor activity with recombinant caspase-3.- Increase inhibitor concentration or pre-incubate lysate with inhibitor for 10-15 min.

Conclusion

The use of 6-Fluoro-1-methylindoline-2,3-dione conjugated to a specific caspase recognition peptide provides a sensitive and reliable method for quantifying executioner caspase activity. The protocols outlined in this guide offer a robust framework for both endpoint and kinetic analyses in cell lysates and live cells. By understanding the assay principles and adhering to the validation steps, researchers can confidently generate high-quality data to advance our understanding of apoptosis and its role in health and disease.

References

  • Julien, O., & Wells, J. A. (2017). Caspases and Their Substrates. Cell Death & Differentiation, 24(8), 1380–1389. Available from: [Link]

  • Assay Genie. (n.d.). Caspase 3/7 Activity Assay Kit Technical Manual. Available from: [Link]

  • Masilamani, T., et al. (2014). Discussion on "Which is the best protocol for caspase-3 activity detection in vitro?". ResearchGate. Available from: [Link]

  • Lee, B. W., et al. (2001). Detection of caspase activation in situ by fluorochrome-labeled caspase inhibitors. Biotechniques, 31(3), 608-10, 612, 614, passim. Available from: [Link]

  • Saraste, A., & Pulkki, K. (2000). Morphologic and biochemical hallmarks of apoptosis. Cardiovascular research, 45(3), 528–537. Available from: [Link]

  • Chang, H. Y., & Yang, X. (2000). Proteases for cell suicide: functions and regulation of caspases. Microbiology and molecular biology reviews : MMBR, 64(4), 821–846. Available from: [Link]

  • Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Available from: [Link]

  • Takara Bio. (n.d.). Caspase assays—colorimetric and fluorescent kits. Available from: [Link]

  • MDPI. (n.d.). Special Issue: Novel Fluorescent Probes for Drug Discovery and Development. Available from: [Link]

  • Bogyo, M., & Cravatt, B. F. (2007). Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases. Methods in molecular biology (Clifton, N.J.), 357, 437-53. Available from: [Link]

  • Cui, H., et al. (2004). Synthesis of 6-fluoroindan-1-one. Journal of Chemical Research, 2004(5), 354-355. Available from: [Link]

  • Royal Society of Chemistry. (2024). Selective FRET nano probe based on carbon dots and naphthalimide–isatin for the ratiometric detection of peroxynitrite in drug-induced liver injury. Available from: [Link]

  • Bioprocess Online. (n.d.). Tetrapeptide Caspase Substrates: Their Uses and Limitations. Available from: [Link]

  • Walsh, J. L., et al. (2016). Fluorogenic Substrates for In Situ Monitoring of Caspase-3 Activity in Live Cells. ChemMedChem, 11(10), 1035–1043. Available from: [Link]

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Application

Application Notes and Protocols: Mastering the 1,3-Dipolar Cycloaddition for Spirooxindole Synthesis

Introduction: The Privileged Spirooxindole Scaffold The indolin-2-one, or oxindole, core is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic molecules with pot...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Spirooxindole Scaffold

The indolin-2-one, or oxindole, core is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic molecules with potent biological activities. When this core is fused with a heterocyclic ring system at the C3 position, it gives rise to a class of compounds known as spirooxindoles. These molecules possess a unique three-dimensional architecture, featuring a spirocyclic quaternary carbon center that is often crucial for their pharmacological function. Spirooxindoles are found in a variety of bioactive natural products and have demonstrated efficacy as anticancer, antimalarial, and anti-HIV agents, making them highly prized targets in drug discovery and development.[1][2]

One of the most powerful and convergent strategies for constructing the spirooxindole framework is the [3+2] cycloaddition, a type of 1,3-dipolar cycloaddition.[1][3][4] This reaction allows for the rapid assembly of complex pyrrolidine-containing spirooxindoles from relatively simple starting materials, often with high stereocontrol. This guide provides an in-depth exploration of the 1,3-dipolar cycloaddition reaction involving indolin-2-ones, offering detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.

Mechanistic Underpinnings: The Azomethine Ylide Pathway

The most prevalent 1,3-dipolar cycloaddition for spirooxindole synthesis involves the in situ generation of an azomethine ylide, which then acts as the 1,3-dipole.[5][6] The reaction is typically a one-pot, multicomponent process that brings together an indolin-2-one (isatin derivative), an amino acid (such as L-proline or sarcosine), and a dipolarophile (an electron-deficient alkene).[1]

The reaction cascade is initiated by the condensation of the C3-keto group of the isatin with the secondary amine of the amino acid. This is followed by a spontaneous decarboxylation, which generates the transient azomethine ylide.[7][8] This highly reactive intermediate is then trapped by a suitable dipolarophile in a concerted [3+2] cycloaddition to furnish the desired spiro[indoline-3,2'-pyrrolidine] or spiro[indoline-3,3'-pyrrolizidine] product.[9] The stereochemistry of the final product is often dictated by the geometry of the azomethine ylide and the mode of approach of the dipolarophile.

Diagram 1: General Mechanism of Azomethine Ylide Generation and Cycloaddition

Mechanism cluster_0 Azomethine Ylide Generation cluster_1 1,3-Dipolar Cycloaddition Isatin Isatin Derivative Intermediate1 Condensation Intermediate Isatin->Intermediate1 AminoAcid α-Amino Acid (e.g., Proline, Sarcosine) Ylide Azomethine Ylide (1,3-Dipole) Intermediate1->Ylide Product Spirooxindole Product Ylide->Product Dipolarophile Dipolarophile (e.g., Alkene, Alkyne)

Caption: In-situ generation of an azomethine ylide from isatin and an amino acid, followed by cycloaddition.

Experimental Protocols: A Practical Guide

The versatility of the 1,3-dipolar cycloaddition allows for numerous variations, from catalyst-free thermal reactions to highly stereoselective catalytic processes. Below are detailed protocols for common and effective methods.

Protocol 1: Catalyst-Free, Three-Component Synthesis of Spirooxindole-Pyrrolizidines

This protocol describes a straightforward and environmentally benign method for the synthesis of spirooxindoles, often proceeding with high yields and diastereoselectivity without the need for a catalyst.[10][11] The choice of solvent is critical, with protic solvents like ethanol or methanol often promoting the reaction.[1][10]

Step-by-Step Methodology:

  • Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the isatin derivative (1.0 mmol, 1.0 equiv.), the α-amino acid (e.g., L-proline, 1.2 mmol, 1.2 equiv.), and the dipolarophile (e.g., an α,β-unsaturated carbonyl compound, 1.0 mmol, 1.0 equiv.).

  • Solvent Addition: Add the chosen solvent (e.g., ethanol, 5-10 mL). The solubility of all components, particularly the amino acid, is crucial for reaction success.[1]

  • Reaction Conditions: Stir the reaction mixture at the desired temperature. Many reactions proceed efficiently at room temperature over 4-24 hours, while others may require reflux to go to completion.[1][10]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A visible color change and the formation of a precipitate are often observed.[10]

  • Work-up and Purification: Upon completion, if a precipitate has formed, it can be isolated by filtration, washed with cold solvent (e.g., ethanol), and dried. If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).[12]

Table 1: Representative Examples of Catalyst-Free Three-Component Reactions

EntryIsatin DerivativeAmino AcidDipolarophileSolventTemp.Time (h)Yield (%)drReference
1IsatinL-prolineN-ethylmaleimideEtOHrt494>99:1[10]
26-BromoisatinL-prolineN-ethylmaleimideEtOHrt494>99:1[10]
3IsatinSarcosine(E)-ChalconeEtOHReflux288single isomer[1][12]
4N-methylisatinTHPI*(E)-3-(2-nitrovinyl)-1H-indoleEtOHReflux1292>99:1[11]

*THPI = 1,2,3,4-tetrahydropyrido[1,2-a]indole

Protocol 2: Asymmetric Catalysis in 1,3-Dipolar Cycloadditions

For applications requiring high enantiopurity, such as in drug development, asymmetric catalysis is indispensable. Both metal complexes and organocatalysts have been successfully employed to control the stereochemical outcome of the cycloaddition.[13][14][15] Chiral Lewis acids, for instance, can coordinate to the dipolarophile, activating it and creating a chiral environment that directs the approach of the 1,3-dipole.[14]

Step-by-Step Methodology (General):

  • Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the chiral catalyst (e.g., a chiral Mg(ClO₄)₂/N,N'-dioxide complex or a Cu(I)/chiral ligand complex) in a suitable anhydrous solvent (e.g., CH₂Cl₂, Toluene, or THF).

  • Reagent Addition: Add the dipolarophile (1.0 equiv.) to the catalyst solution and stir for a designated period (e.g., 15-30 minutes) to allow for coordination.

  • Dipole Precursor Addition: In a separate flask, prepare a solution of the azomethine ylide precursor (e.g., an isatin-derived imine, 1.2 equiv.).

  • Reaction Initiation: Add the solution of the ylide precursor to the catalyst/dipolarophile mixture, often slowly via syringe pump, at the optimized reaction temperature (which can range from -78 °C to room temperature).

  • Monitoring and Quenching: Monitor the reaction by TLC. Once complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl or water.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Table 2: Examples of Catalytic Asymmetric 1,3-Dipolar Cycloadditions

Catalyst SystemDipole PrecursorDipolarophileSolventTemp. (°C)Yield (%)ee (%)Reference
Chiral Phosphoric AcidIsatin-derived imineAlkyneToluene4099>99[15]
Mg(ClO₄)₂/N,N'-dioxideNitrile Imine3-Alkenyl-oxindoleCH₂Cl₂309899[14]
AgOAc / (R)-taniaphosFluorinated imineAcrylateTHFrtGood86-92[13]
Thiourea CatalystIsatin-derived ylide2-NitrobenzothiopheneCH₂Cl₂-209998[16]

Workflow and Logic: A Self-Validating System

The success of a 1,3-dipolar cycloaddition protocol hinges on a logical and systematic approach to optimization and execution. The trustworthiness of the protocol is established by its reproducibility and the predictable influence of key parameters.

Diagram 2: Experimental Workflow for Protocol Optimization

Workflow cluster_asymmetric For Asymmetric Synthesis Start Define Target Spirooxindole Screen_Solvent Solvent Screening (Polar Protic vs. Aprotic) Start->Screen_Solvent Screen_Temp Temperature Optimization (rt, Reflux, etc.) Screen_Solvent->Screen_Temp Best Solvent Screen_Catalyst Catalyst/Ligand Screening (for Asymmetric Variant) Screen_Temp->Screen_Catalyst Stoichiometry Optimize Stoichiometry (Dipole:Dipolarophile Ratio) Screen_Temp->Stoichiometry Optimal Temp Screen_Catalyst->Stoichiometry Best Catalyst System Scale_Up Gram-Scale Synthesis Stoichiometry->Scale_Up Optimized Conditions Characterization Product Characterization (NMR, HRMS, X-ray) Scale_Up->Characterization

Caption: A logical workflow for optimizing the 1,3-dipolar cycloaddition reaction conditions.

Causality in Experimental Design: Why Choices Matter

  • Solvent Choice: Polar protic solvents like ethanol and methanol are often preferred for catalyst-free reactions because they can facilitate the formation of the zwitterionic intermediates and stabilize the transition state.[1][10] For catalytic reactions, anhydrous aprotic solvents are typically required to prevent catalyst deactivation.

  • Temperature: While many reactions proceed at room temperature, heating to reflux can increase the rate of reaction and improve yields, particularly for less reactive substrates.[10][12] However, for stereoselective reactions, lower temperatures are often necessary to enhance selectivity by favoring the transition state with the lowest activation energy.[16]

  • Dipolarophile Electronics: The reaction is most efficient with electron-deficient alkenes or alkynes as dipolarophiles.[5] Electron-withdrawing groups on the dipolarophile lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), leading to a smaller energy gap with the Highest Occupied Molecular Orbital (HOMO) of the azomethine ylide, thus accelerating the reaction according to Frontier Molecular Orbital (FMO) theory.[4]

  • Catalyst Function: In asymmetric catalysis, the chiral catalyst's role is to create a well-defined, three-dimensional space around the reactants. This steric and electronic environment forces the cycloaddition to occur through a specific, lower-energy pathway, leading to the preferential formation of one enantiomer.[17]

Conclusion

The 1,3-dipolar cycloaddition of in situ generated azomethine ylides with various dipolarophiles stands as a robust and highly efficient method for the synthesis of structurally diverse and biologically relevant spirooxindoles.[1][3][10] By understanding the underlying mechanism and systematically optimizing reaction parameters such as solvent, temperature, and catalysis, researchers can reliably access these complex scaffolds. The protocols and insights provided herein serve as a comprehensive guide for both newcomers and experienced scientists aiming to leverage this powerful transformation in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug discovery.

References

  • Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. National Institutes of Health. [Link]

  • Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. ACS Omega. [Link]

  • 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. MDPI. [Link]

  • Synthesis of Spiroisoxazolines by 1,3-Dipolar Cycloaddition. MDPI. [Link]

  • Selective and Reversible 1,3-Dipolar Cycloaddition of 2-(2-Oxoindoline-3-ylidene)acetates with Nitrones in the Synthesis of Functionalized Spiroisoxazolidines. MDPI. [Link]

  • Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. MDPI. [Link]

  • 1,3-dipolar cycloaddition chemistry for the preparation of novel indolizinone-based compounds. PubMed. [Link]

  • Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner. RSC Publishing. [Link]

  • Theoretical Study of the Mechanism of the Formation of Azomethine Ylide from Isatine and Sarcosine and Its Reactivity in 1,3-Dipolar Cycloaddition Reaction with 7-Oxabenzonorbornadiene. PubMed. [Link]

  • The application of isatin-based multicomponent-reactions in the quest for new bioactive and druglike molecules. ScienceDirect. [Link]

  • Synthesis of Oxindole Spiropyrrolidines Based on [1 + 1 + 1 + 2] Spiroannulation Featuring Release and Reuse of Me2NH. ACS Publications. [Link]

  • Engaging Isatins and Amino Acids in Multicomponent One-Pot 1,3-Dipolar Cycloaddition Reactions—Easy Access to Structural Diversity. National Institutes of Health. [Link]

  • Asymmetric Catalytic 1,3-Dipolar Cycloaddition Reaction of Nitrile Imines for the Synthesis of Chiral Spiro-Pyrazoline-Oxindoles. ACS Publications. [Link]

  • Diastereoselective Three-Component 1,3-Dipolar Cycloaddition to Access Functionalized β-Tetrahydrocarboline- and Tetrahydroisoquinoline-Fused Spirooxindoles. MDPI. [Link]

  • Catalytic Asymmetric 1,3‐Dipolar Cycloadditions of Alkynes with Isatin‐Derived Azomethine Ylides: Enantioselective Synthesis of Spiro[indoline‐3,2′‐pyrrole] Derivatives. Sci-Hub. [Link]

  • The regioselective synthesis of spirooxindolo pyrrolidines and pyrrolizidines via three-component reactions of acrylamides and aroylacrylic acids with isatins and α-amino acids. ResearchGate. [Link]

  • Recent advances in organocatalytic methods for the synthesis of disubstituted 2- and 3-indolinones. Chemical Society Reviews (RSC Publishing). [Link]

  • One-pot multicomponent reactions of isatins: Green synthesis of cyclopentatriazine derivatives by employing Ag/Fe3O4/SiO2@MWCNTs. Growing Science. [Link]

  • Dipolar Cycloaddition Reactions of Isatin Derived Azomethine Ylide with 3,4-Diphenylcyclobutene-1,2-dione: Synthesis of Novel Spiro[oxindole-3,2′-pyrrolidine] Derivatives. Oxford Academic. [Link]

  • New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent. National Institutes of Health. [Link]

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  • Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach. ACS Omega. [Link]

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Method

Preparation of Water-Soluble Hydrazone Derivatives of Fluorinated Isatins: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview and detailed protocols for the synthesis of water-soluble hydrazone derivatives of fluorinated isatins. As a Se...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of water-soluble hydrazone derivatives of fluorinated isatins. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but also the underlying scientific rationale, ensuring both technical accuracy and practical applicability in a drug discovery and development context.

Introduction: The Significance of Fluorinated Isatin-Hydrazones

Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds with a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The incorporation of fluorine atoms into organic molecules can significantly enhance their pharmacokinetic and pharmacodynamic profiles, improving metabolic stability, lipophilicity, and bioavailability.[3] The hydrazone moiety (-C=N-NH-) is a versatile pharmacophore known to contribute to a diverse range of biological activities.[4]

The combination of these three components—a fluorinated isatin core, a hydrazone linker, and a water-solubilizing group—offers a powerful strategy for the development of novel therapeutic agents. A significant challenge in the development of many isatin-based compounds is their poor aqueous solubility, which can hinder their clinical application.[5] This guide focuses on addressing this limitation by providing detailed methodologies for the synthesis of water-soluble derivatives, thereby enhancing their potential for biological evaluation and therapeutic use.

Overall Synthetic Strategy

The preparation of water-soluble hydrazone derivatives of fluorinated isatins typically follows a two-step synthetic sequence. The first step involves the synthesis of a fluorinated isatin core, which can be achieved through various established methods. The second, and key, step is the condensation of the fluorinated isatin with a suitable hydrazine derivative to form the hydrazone. To impart water solubility, this is often accomplished using a hydrazine derivative that contains a hydrophilic group, such as a quaternary ammonium salt.

G cluster_0 Part 1: Synthesis of Fluorinated Isatin cluster_1 Part 2: Hydrazone Formation & Solubilization cluster_2 Purification & Characterization A Fluorinated Aniline Derivative B Chloral Hydrate & Hydroxylamine A->B C Cyclization (e.g., with H2SO4) B->C D Fluorinated Isatin C->D E Fluorinated Isatin G Acid-Catalyzed Condensation E->G F Water-Solubilizing Hydrazine (e.g., Girard's Reagent) F->G H Water-Soluble Fluorinated Isatin-Hydrazone Derivative G->H I Purification (Recrystallization/Chromatography) H->I J Characterization (NMR, FT-IR, Mass Spec) I->J

Figure 1: General workflow for the synthesis of water-soluble fluorinated isatin-hydrazone derivatives.

Part 1: Synthesis of Fluorinated Isatins (General Procedure)

A common method for the synthesis of isatins is the Sandmeyer isonitrosoacetanilide isatin synthesis. This involves the reaction of a fluorinated aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide, which is then cyclized in the presence of a strong acid to yield the fluorinated isatin.

Protocol 1: Synthesis of 5-Fluoroisatin

This protocol describes the synthesis of 5-fluoro-1H-indole-2,3-dione, a common precursor.

Materials:

  • 4-Fluoroaniline

  • Chloral hydrate

  • Hydroxylamine hydrochloride

  • Sodium sulfate, anhydrous

  • Concentrated sulfuric acid

  • Hydrochloric acid

  • Deionized water

  • Ethanol

Procedure:

  • Preparation of the Isonitrosoacetanilide:

    • In a 1 L round-bottom flask, dissolve chloral hydrate (0.12 mol) and anhydrous sodium sulfate (1.1 mol) in deionized water (250 mL).

    • Add a solution of 4-fluoroaniline (0.1 mol) in a mixture of concentrated hydrochloric acid (8.5 mL) and water (100 mL).

    • To this mixture, add a solution of hydroxylamine hydrochloride (0.3 mol) in water (50 mL).

    • Heat the reaction mixture at 60-70 °C with stirring for 1-2 hours. The formation of a yellow precipitate indicates the formation of the isonitrosoacetanilide.

    • Cool the mixture to room temperature and filter the precipitate. Wash the solid with cold water and dry.

  • Cyclization to 5-Fluoroisatin:

    • Carefully add the dried isonitrosoacetanilide in small portions to pre-heated concentrated sulfuric acid (100 mL) at 80 °C with vigorous stirring.

    • After the addition is complete, maintain the temperature at 80 °C for an additional 30 minutes.

    • Pour the reaction mixture onto crushed ice. The 5-fluoroisatin will precipitate as a reddish-orange solid.

    • Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and then dry.

    • The crude 5-fluoroisatin can be purified by recrystallization from glacial acetic acid or ethanol.

Part 2: Preparation of Water-Soluble Hydrazone Derivatives

The key to rendering the fluorinated isatin-hydrazone derivatives water-soluble is the incorporation of a hydrophilic moiety. A highly effective method is the use of Girard's reagents (T or P), which are quaternary ammonium hydrazide salts. The resulting hydrazones possess a permanent positive charge, significantly enhancing their aqueous solubility.

The Role of Acid Catalysis in Hydrazone Formation

The condensation reaction between the ketone group at the C-3 position of the isatin ring and the hydrazine is typically acid-catalyzed. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydrazine.

G cluster_0 Mechanism of Acid-Catalyzed Hydrazone Formation A Fluorinated Isatin (C=O) B Protonation of Carbonyl Oxygen A->B H+ C Nucleophilic Attack by Hydrazine B->C + R-NH-NH2 D Proton Transfer C->D E Elimination of Water D->E -H+ F Fluorinated Isatin-Hydrazone (C=N-NHR) E->F -H2O

Figure 2: Simplified mechanism of acid-catalyzed hydrazone formation.

Protocol 2: Synthesis of a Water-Soluble 5-Fluoroisatin-Hydrazone using Girard's Reagent T

This protocol details the synthesis of a water-soluble hydrazone derivative of 5-fluoroisatin using Girard's reagent T ((carboxymethyl)trimethylammonium chloride hydrazide).

Materials:

  • 5-Fluoroisatin (from Protocol 1)

  • Girard's Reagent T

  • Absolute Ethanol

  • Glacial Acetic Acid

Procedure:

  • To a solution of 5-fluoroisatin (1 mmol) in absolute ethanol (20 mL), add Girard's Reagent T (1.1 mmol).

  • Add a few drops (2-3) of glacial acetic acid to catalyze the reaction.[4]

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. The water-soluble hydrazone derivative may precipitate upon cooling.

  • If a precipitate forms, filter the solid, wash with a small amount of cold ethanol, and dry under vacuum.

  • If no precipitate forms, the solvent can be removed under reduced pressure. The resulting residue can then be triturated with a non-polar solvent like diethyl ether to induce solidification.

Purification and Characterization

The purification of the final water-soluble hydrazone derivatives is crucial. Due to their polar nature and charge, standard purification techniques may need to be adapted.

Purification Strategies:

  • Recrystallization: For compounds that precipitate upon cooling, recrystallization from a suitable solvent system (e.g., ethanol/water mixtures) is often effective.

  • Precipitation: If the product is highly soluble in the reaction solvent, reducing the solvent volume and adding a less polar co-solvent can induce precipitation.

  • Column Chromatography: For more challenging purifications, column chromatography using a polar stationary phase (e.g., silica gel) and a polar eluent system may be necessary.[3]

Characterization:

The structure of the synthesized fluorinated isatin-hydrazones should be confirmed using standard analytical techniques.

TechniqueExpected Observations
FT-IR Disappearance of the C=O stretch of the hydrazine and appearance of a C=N (imine) stretch (around 1610-1625 cm⁻¹). Presence of N-H stretching bands (around 3100-3300 cm⁻¹).[1]
¹H NMR Appearance of a characteristic singlet for the azomethine proton (-CH=N-) in the range of δ 8.6-9.0 ppm.[1] Signals corresponding to the aromatic protons of the isatin core and the protons of the water-solubilizing group.
¹³C NMR Appearance of a signal for the azomethine carbon (-C=N-) in the range of δ 159-165 ppm.[1]
Mass Spectrometry Observation of the molecular ion peak corresponding to the expected mass of the product.

Troubleshooting and Expert Insights

  • Low Yields in Hydrazone Formation: Ensure the reaction is carried out under anhydrous conditions if using sensitive reagents. The amount of acid catalyst can be optimized; too much acid can lead to side reactions.

  • Difficulty in Purification: For highly water-soluble compounds, after removing the organic solvent, dissolving the residue in a minimum amount of water and then precipitating the product by adding a miscible organic solvent like acetone or isopropanol can be an effective purification strategy.

  • Incomplete Reaction: If TLC indicates the presence of starting material after the recommended reflux time, the reaction time can be extended. Ensure efficient stirring throughout the reaction.

Conclusion

The methodologies outlined in this guide provide a robust framework for the synthesis of water-soluble hydrazone derivatives of fluorinated isatins. By following these protocols and understanding the underlying chemical principles, researchers can efficiently prepare these promising compounds for further investigation in drug discovery and development programs. The enhanced water solubility of these derivatives is a critical step towards overcoming a common obstacle in the translation of potent isatin-based compounds into viable clinical candidates.

References

  • Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling. ACS Omega. Available from: [Link]

  • Isatin-Hydrazones with Multiple Receptor Tyrosine Kinases (RTKs) Inhibitory Activity and In-Silico Binding Mechanism. Molecules. Available from: [Link]

  • Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. Molecules. Available from: [Link]

  • Isatin (1H-indole-2,3-dione) is a versatile heterocyclic compound which has been attracting the attention of medicinal chemists worldwide as a synthetic building block due to the various biological activities of its derivatives. Molecules. Available from: [Link]

Sources

Application

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Isatin Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of Isatin Derivatives in an Era of Antimicrobial Resistance The escalating crisis of antimicrobial resistance (AMR) necessitates t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Isatin Derivatives in an Era of Antimicrobial Resistance

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel therapeutic agents with unconventional mechanisms of action. Isatin (1H-indole-2,3-dione), a versatile heterocyclic scaffold, has emerged as a privileged structure in medicinal chemistry due to its wide array of biological activities, including potent antimicrobial effects against a broad spectrum of pathogens.[1] The unique chemical architecture of the isatin core allows for extensive derivatization, enabling the fine-tuning of its antimicrobial potency and spectrum.[2] These derivatives have demonstrated the ability to combat both gram-positive and gram-negative bacteria, offering a promising avenue to address the mounting challenge of drug-resistant infections.[1]

This comprehensive guide provides a detailed experimental framework for the systematic evaluation of the antimicrobial properties of novel isatin derivatives. Grounded in the authoritative standards of the Clinical and Laboratory Standards Institute (CLSI), these protocols are designed to ensure data integrity, reproducibility, and comparability across different research settings.[3][4][5] We will delve into the principles and step-by-step execution of foundational antimicrobial susceptibility testing (AST) methods, including broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and the agar disk diffusion assay. Furthermore, we will outline the procedure for establishing the Minimum Bactericidal Concentration (MBC) to differentiate between bacteriostatic and bactericidal activity.

Section 1: Foundational Principles and Pre-analytical Considerations

Before proceeding to specific protocols, it is crucial to understand the foundational elements that ensure the accuracy and validity of any antimicrobial susceptibility test.

The Critical Role of Standardized Media: Mueller-Hinton Agar and Broth

The choice of growth medium is a critical variable in AST. Mueller-Hinton Agar (MHA) and Broth (MHB) are the internationally recommended media for routine susceptibility testing of most common, non-fastidious bacteria.[6]

  • Causality: The selection of MHA/MHB by standardization bodies like CLSI is based on several key properties:

    • Reproducibility: MHA demonstrates excellent batch-to-batch consistency, which is essential for comparing results over time and between different laboratories.[6]

    • Low Inhibitor Content: It has low concentrations of sulfonamide, trimethoprim, and tetracycline inhibitors (e.g., para-aminobenzoic acid (PABA), thymidine), which could otherwise antagonize the activity of certain antibiotics and lead to falsely resistant results.[6][7]

    • Support for Growth: It supports the growth of a wide range of common bacterial pathogens.[6]

    • Optimal Diffusion Properties: The "loose" agar structure facilitates the uniform diffusion of antimicrobial agents, which is paramount for the disk diffusion assay.[7][8]

Inoculum Standardization: The 0.5 McFarland Standard

Standardizing the bacterial inoculum density is arguably the most critical step for ensuring the reproducibility of susceptibility testing. An inoculum that is too light may lead to falsely susceptible results, while an overly dense inoculum can result in falsely resistant results. The 0.5 McFarland turbidity standard is the benchmark for this purpose, corresponding to a bacterial suspension of approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[9]

  • Causality: By visually comparing the turbidity of the bacterial suspension to the 0.5 McFarland standard, researchers can consistently prepare an inoculum within a defined concentration range, thereby minimizing a major source of experimental variability.[9][10]

Preparation of Isatin Derivative Stock Solutions

Many synthetic compounds, including isatin derivatives, have poor aqueous solubility. Therefore, proper solubilization is a key pre-analytical step.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of such compounds.[11]

  • Protocol Insight: It is crucial to ensure that the final concentration of the solvent in the test system (e.g., the microplate well) is minimal (typically ≤1%) to avoid any intrinsic antimicrobial or inhibitory effects of the solvent itself. A solvent toxicity control must always be included in the experimental setup.

Section 2: Quantitative Analysis via Broth Microdilution (MIC Determination)

The broth microdilution method is the "gold standard" for quantitatively determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of the agent that completely inhibits the visible growth of a microorganism after overnight incubation.[12] This protocol is based on the CLSI M07 standard.[3][13][14]

Experimental Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Detailed Protocol: Broth Microdilution

Materials:

  • Isatin derivative stock solution (e.g., 1280 µg/mL in DMSO)

  • Sterile 96-well, U-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) grown on an agar plate for 18-24 hours

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Spectrophotometer (optional, for standardizing inoculum)

  • Multichannel pipette

Procedure:

  • Plate Preparation:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

    • Prepare the starting concentration of the isatin derivative in well 1. For example, to achieve a final starting concentration of 64 µg/mL, add 10 µL of a 1280 µg/mL stock solution to 190 µL of CAMHB in a separate tube, then transfer 200 µL of this solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this serial dilution process from well 2 to well 10. Discard the final 100 µL from well 10.

    • Well 11 will serve as the positive control (growth control, no compound).

    • Well 12 will serve as the negative control (sterility control, no bacteria).

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate.

    • Transfer the colonies to a tube containing sterile saline.

    • Vortex thoroughly to create a smooth suspension.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard by adding more bacteria or sterile saline. This yields a stock of ~1.5 x 10⁸ CFU/mL.[9]

    • Prepare the final inoculum by diluting this stock 1:150 in CAMHB. This will result in a concentration of approximately 1 x 10⁶ CFU/mL.

  • Inoculation and Incubation:

    • Using a multichannel pipette, add 100 µL of the final bacterial inoculum to wells 1 through 11. This brings the final volume in each well to 200 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.[15]

    • Do not add bacteria to well 12.

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • After incubation, examine the plate. The MIC is the lowest concentration of the isatin derivative at which there is no visible growth (i.e., the first clear well).

Section 3: Qualitative & Semi-Quantitative Analysis via Agar Disk Diffusion

The agar disk diffusion test, also known as the Kirby-Bauer test, is a widely used method for qualitative antimicrobial susceptibility testing.[16] It is based on the principle that an antimicrobial-impregnated disk placed on an inoculated agar plate will create a concentration gradient of the drug, resulting in a circular zone of growth inhibition. The diameter of this zone is inversely proportional to the MIC. This protocol is based on the CLSI M02 standard.[4][17]

Experimental Workflow for Agar Disk Diffusion

Caption: Workflow for Agar Disk Diffusion Assay.

Detailed Protocol: Agar Disk Diffusion

Materials:

  • Sterile filter paper disks (6 mm diameter)

  • Known concentration of isatin derivative solution

  • Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)

  • Bacterial culture and 0.5 McFarland standard, prepared as in Section 2.2

  • Sterile cotton swabs

  • Forceps

  • Ruler or calipers

Procedure:

  • Disk Preparation:

    • Aseptically apply a precise volume (e.g., 10-20 µL) of a known concentration of the isatin derivative solution onto sterile blank paper disks.

    • Allow the disks to dry completely in a sterile environment before use.

  • Inoculum and Plating:

    • Prepare the bacterial inoculum standardized to a 0.5 McFarland turbidity as described previously.

    • Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension.

    • Remove excess fluid by pressing and rotating the swab firmly against the inside wall of the tube above the liquid level.[10]

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60° between each streaking to ensure uniform coverage.[10]

  • Disk Application and Incubation:

    • Using sterile forceps, place the prepared isatin derivative disks onto the inoculated agar surface.

    • Gently press each disk to ensure complete contact with the agar.

    • Space the disks sufficiently far apart (e.g., at least 24 mm from center to center) to prevent overlapping of inhibition zones.

    • Invert the plates and incubate at 35 ± 2°C for 16-24 hours.

  • Measuring the Zone of Inhibition:

    • After incubation, use a ruler or calipers to measure the diameter of the zone of complete growth inhibition to the nearest millimeter.

Section 4: Differentiating Bacteriostatic vs. Bactericidal Activity (MBC Determination)

While the MIC indicates the concentration that inhibits growth, the Minimum Bactericidal Concentration (MBC) determines the lowest concentration required to kill ≥99.9% of the initial bacterial inoculum.[12][18] This is a crucial parameter for developing drugs intended to eradicate an infection rather than merely suppressing it.

Detailed Protocol: MBC Determination

Procedure:

  • Perform a Broth Microdilution (MIC) Test: Follow the protocol in Section 2.2 to determine the MIC.

  • Subculturing: After the MIC is read, select the wells showing no visible growth (the MIC well and at least two more concentrated wells).

  • Plating: Using a calibrated loop or pipette, take a 10-100 µL aliquot from each of these clear wells and plate it onto a fresh, drug-free MHA plate.

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Reading the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the isatin derivative that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[12][19]

Section 5: Data Presentation and Interpretation

Systematic and clear presentation of data is essential for analysis and comparison.

Data Tables

Table 1: MIC and MBC Values for Isatin Derivatives (µg/mL) | Compound ID | Gram-Positive Bacteria (S. aureus ATCC 29213) | Gram-Negative Bacteria (E. coli ATCC 25922) | | :--- | :---: | :---: | | | MIC | MBC | MIC | MBC | | Isatin-A | 16 | 32 | 64 | >128 | | Isatin-B | 4 | 8 | 32 | 64 | | Isatin-C | 32 | >128 | 128 | >128 | | Ciprofloxacin | 0.25 | 0.5 | 0.015 | 0.03 |

Table 2: Zone of Inhibition for Isatin Derivatives (mm)

Compound ID (Disk Load) Gram-Positive Bacteria (S. aureus ATCC 29213) Gram-Negative Bacteria (E. coli ATCC 25922)
Isatin-A (30 µg) 18 10
Isatin-B (30 µg) 25 15
Isatin-C (30 µg) 12 7

| Ciprofloxacin (5 µg) | 30 | 34 |

Interpretation of Results
  • MIC: A lower MIC value indicates greater potency.

  • MBC/MIC Ratio: The ratio of MBC to MIC can provide insight into the compound's activity. A ratio of ≤4 is generally considered indicative of bactericidal activity, while a higher ratio suggests bacteriostatic activity.

  • Zone Diameter: For disk diffusion, the results are typically interpreted qualitatively as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameter to established breakpoints published by bodies like CLSI.[20][21] For novel compounds like isatin derivatives, where breakpoints are not established, the zone diameter provides a semi-quantitative measure of potency that can be used to rank compounds and correlate with MIC data.

Section 6: Quality Control and Ensuring Trustworthiness

A self-validating system is built on rigorous quality control (QC).

  • QC Strains: Always include reference QC strains with known susceptibility profiles (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, P. aeruginosa ATCC 27853) in every experiment. The results for these strains must fall within the acceptable ranges defined by CLSI to validate the test run.

  • Controls: Include sterility (media only) and growth (inoculum only) controls in all MIC assays.

  • Solvent Control: Test the highest concentration of the solvent (e.g., DMSO) used in the experiment to ensure it has no antimicrobial activity.

  • Adherence to Standards: Meticulous adherence to CLSI M07 and M02 guidelines is paramount for ensuring the integrity and comparability of the generated data.[3][4][5]

References

  • Synthesis and Preliminary Antimicrobial Analysis of Isatin–Ferrocene and Isatin–Ferrocenyl Chalcone Conjugates. ACS Omega.[Link]

  • Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information.[Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute (CLSI).[Link]

  • Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity. Dovepress.[Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. PubMed Central.[Link]

  • Mueller Hinton Agar (MHA) – Composition, Principle, Uses and Preparation. Microbiology Info.com.[Link]

  • Re-Exploring the Intermediate Interpretive Category. Clinical and Laboratory Standards Institute (CLSI).[Link]

  • Isatin Derivatives: A Frontier in Antimicrobial Agents. Bentham Science.[Link]

  • The minimum bactericidal concentration of antibiotics. BMG LABTECH.[Link]

  • M02-A11: Performance Standards for Antimicrobial Disk Susceptibility Tests. ResearchGate.[Link]

  • Mueller Hinton Agar (MHA)- Composition, Principle, Preparation, Results, Uses. Microbe Online.[Link]

  • Development of a Broth Microdilution Method for Exebacase Susceptibility Testing. PubMed Central.[Link]

  • Antimicrobial Testing with Mueller Hinton Agar. BioLabTests.[Link]

  • Understanding the Practices and Challenges in Antimicrobial Susceptibility Testing: A Qualitative Study of Medical Laboratory Technicians in Saudi. Cureus.[Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan.[Link]

  • McFARLAND STANDARD. Dalynn Biologicals.[Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate.[Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory.[Link]

  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Idexx.[Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes. PubMed Central.[Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology (ASM).[Link]

  • How to prepare 0.5 McFarland turbidity standard. Microbiology and Infectious Diseases.[Link]

  • Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. ResearchGate.[Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. U.S. Food & Drug Administration (FDA).[Link]

  • Performance Standards for Antimicrobial Disk Susceptibility Tests; Approved Standard Tenth Edition. Regulations.gov.[Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations.[Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). World Organisation for Animal Health (WOAH).[Link]

  • Preparation of antimicrobial susceptibility test?. ResearchGate.[Link]

  • Why mueller-hinton agar is used in routine antibiotic susceptibility testing?. ResearchGate.[Link]

  • Disk Diffusion Susceptibility Test Troubleshooting Guide. ResearchGate.[Link]

  • Recognized Consensus Standards: Medical Devices. U.S. Food & Drug Administration (FDA).[Link]

  • McFarland standards. Wikipedia.[Link]

  • Antimicrobial Susceptibility Testing. Asia-Pacific Economic Cooperation (APEC).[Link]

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Method

Application Note &amp; Protocols: Strategic Synthesis of Spiroisoxazolidine-Oxindoles via 1,3-Dipolar Cycloaddition

Introduction: The Privileged Spirooxindole Scaffold The spirooxindole framework, characterized by a C3-spirocyclic junction on an indolin-2-one core, represents a "privileged" structural motif in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Spirooxindole Scaffold

The spirooxindole framework, characterized by a C3-spirocyclic junction on an indolin-2-one core, represents a "privileged" structural motif in medicinal chemistry and natural product synthesis.[1][2] These intricate three-dimensional structures are found in numerous alkaloids and have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] Of particular interest to drug development professionals is the role of spirooxindole derivatives as inhibitors of the p53-MDM2 protein-protein interaction, a critical pathway in cancer progression, making them highly sought-after therapeutic targets.[5][6]

This application note provides a comprehensive guide to the synthesis of a specific class of these molecules: spiro[isoxazolidine-3,3'-oxindoles]. We will delve into the mechanistic underpinnings of the primary synthetic route—the 1,3-dipolar cycloaddition—and provide detailed, field-proven protocols for researchers engaged in synthetic chemistry and drug discovery.

Synthetic Strategy: The Power of 1,3-Dipolar Cycloaddition

The most robust and versatile strategy for constructing the spiroisoxazolidine-oxindole core is the [3+2] cycloaddition reaction, a type of 1,3-dipolar cycloaddition.[7][8] This powerful transformation involves the reaction of a 1,3-dipole (a nitrone) with a dipolarophile (an indolin-2-one derivative featuring an exocyclic double bond). This concerted, pericyclic reaction efficiently generates the five-membered isoxazolidine ring in a single, atom-economical step.[9]

The causality behind this choice of reaction is its high degree of predictability and control. Frontier Molecular Orbital (FMO) theory governs the interaction, allowing for rational prediction of regioselectivity and stereoselectivity.[10] The reaction's success hinges on the careful design and preparation of two key precursors: the nitrone and the activated oxindole dipolarophile.

Mechanistic Overview

The reaction proceeds through a concerted mechanism where the three atoms of the nitrone and the two atoms of the alkene on the oxindole simultaneously form a new five-membered ring. This process is thermally allowed and often proceeds without the need for a catalyst, although modern asymmetric variants frequently employ chiral Lewis acid catalysts to achieve high enantioselectivity.[9][11]

Figure 1: General mechanism for the 1,3-dipolar cycloaddition.

Preparation of Key Starting Materials

A self-validating protocol begins with pure, well-characterized starting materials. The two essential components are the indolin-2-one-based dipolarophile and the nitrone.

Synthesis of Methyleneindolin-2-one (Dipolarophile)

The exocyclic double bond at the C3 position of the oxindole is the reactive handle for the cycloaddition. It is typically installed via an aldol-type condensation between an isatin derivative and an active methylene compound.

Protocol 1: Synthesis of (E)-3-(4-chlorobenzylidene)indolin-2-one

  • Materials & Setup:

    • Isatin (1.0 eq)

    • (4-chlorophenyl)acetic acid (1.1 eq)

    • Piperidine (0.2 eq)

    • Ethanol (solvent)

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Procedure:

    • To a solution of isatin in absolute ethanol, add (4-chlorophenyl)acetic acid and piperidine.

    • Rationale: Piperidine acts as a base to facilitate the initial condensation and subsequent decarboxylation to form the desired alkene.

    • Heat the mixture to reflux (approx. 80 °C) and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The product spot should be significantly less polar than the starting isatin.

    • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate.

    • Collect the solid precipitate by vacuum filtration, wash with cold ethanol to remove residual impurities, and dry under vacuum.

    • The product can be further purified by recrystallization from ethanol if necessary.

Synthesis of Nitrones

Nitrones are typically prepared by the condensation of N-substituted hydroxylamines with aldehydes or ketones.[12]

Protocol 2: Synthesis of C-phenyl-N-methylnitrone

  • Materials & Setup:

    • N-methylhydroxylamine hydrochloride (1.0 eq)

    • Benzaldehyde (1.0 eq)

    • Sodium bicarbonate (NaHCO₃) (1.1 eq)

    • Dichloromethane (DCM) (solvent)

    • Round-bottom flask with magnetic stirrer.

  • Procedure:

    • Dissolve N-methylhydroxylamine hydrochloride in water and add a solution of sodium bicarbonate to neutralize the acid and liberate the free hydroxylamine.

    • Rationale: The hydroxylamine must be in its free base form to be nucleophilic enough to attack the benzaldehyde carbonyl.

    • Extract the aqueous layer with DCM. To the organic layer containing the free hydroxylamine, add benzaldehyde dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 8-12 hours.

    • Monitor the reaction by TLC.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude nitrone, which can be purified by column chromatography or recrystallization.

Experimental Protocol: Synthesis of a Spiroisoxazolidine-Oxindole Derivative

This protocol details the [3+2] cycloaddition reaction to form the target spiro compound.

Protocol 3: Synthesis of 4'-chloro-1'-methyl-2'-phenylspiro[indoline-3,5'-isoxazolidin]-2-one

  • Materials & Equipment:

    • (E)-3-(4-chlorobenzylidene)indolin-2-one (1.0 eq, from Protocol 1)

    • C-phenyl-N-methylnitrone (1.2 eq, from Protocol 2)

    • Toluene (anhydrous)

    • Round-bottom flask, reflux condenser, magnetic stirrer, inert atmosphere (N₂ or Ar).

  • Reaction Setup & Execution:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the methyleneindolin-2-one derivative in anhydrous toluene.

    • Add the nitrone to the solution.

    • Rationale: Toluene is a common solvent for these reactions, and heating is often required to overcome the activation energy of the cycloaddition. An inert atmosphere prevents side reactions.

    • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-24 hours.

    • Monitor the disappearance of the starting materials by TLC. The spiro product will typically have an Rf value intermediate between the two starting materials.

    • Once the reaction is complete, cool the flask to room temperature and remove the toluene under reduced pressure using a rotary evaporator.

  • Workup & Purification:

    • The resulting crude residue is purified by flash column chromatography on silica gel.

    • Rationale: Chromatography is essential to separate the desired spiroisoxazolidine product from unreacted starting materials and any potential side products or diastereomers.

    • A gradient elution system, typically starting with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity (e.g., to 70:30 hexane:ethyl acetate), is used to elute the compounds.

    • Collect the fractions containing the pure product (as determined by TLC analysis).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the spiroisoxazolidine as a solid.

G cluster_prep A. Starting Material Prep cluster_reaction B. Cycloaddition cluster_purification C. Isolation & Analysis Prep1 Synthesize Dipolarophile (Protocol 1) Setup 1. Dissolve Reactants in Toluene (Inert Atm.) Prep1->Setup Prep2 Synthesize Nitrone (Protocol 2) Prep2->Setup React 2. Heat to Reflux (12-24h) Setup->React Monitor 3. Monitor by TLC React->Monitor Workup 4. Remove Solvent Monitor->Workup Purify 5. Column Chromatography Workup->Purify Characterize 6. Spectroscopic Analysis (NMR, MS, IR) Purify->Characterize Final Pure Spiroisoxazolidine Characterize->Final

Figure 2: Experimental workflow for spiroisoxazolidine synthesis.

Characterization and Data Analysis

Confirmation of the spiroisoxazolidine structure is achieved through a combination of spectroscopic methods.[13]

  • ¹H NMR: Look for characteristic signals for the newly formed isoxazolidine ring protons. Their chemical shifts and coupling constants are crucial for determining the relative stereochemistry. 2D NMR techniques like COSY and NOESY can establish connectivity and spatial relationships.[13]

  • ¹³C NMR: The appearance of a spiro-quaternary carbon signal (typically δ > 70 ppm) is a key indicator of successful product formation.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the nitrone to the dipolarophile.

  • Infrared (IR) Spectroscopy: The characteristic C=O stretch of the oxindole lactam (around 1710 cm⁻¹) should be present, while the C=C stretch of the starting methyleneindolinone (around 1620 cm⁻¹) should be absent.

Data Summary Table

The following table presents representative data for the synthesis of various spiroisoxazolidine-oxindoles, illustrating the method's scope.

EntryOxindole Substituent (R¹)Nitrone Substituent (R²)CatalystYield (%)Diastereomeric Ratio (dr)Reference
1HPhenylNone (Thermal)855:1[7]
25-Br4-MethoxyphenylNone (Thermal)786:1[5]
3HEthylNi(II)-N,N'-dioxide65>20:1 (99% ee)[11]
45-Cltert-ButylNone (Thermal)913:1[7]

Conclusion

The 1,3-dipolar cycloaddition between nitrones and exocyclic alkenes of indolin-2-one derivatives is a highly effective and reliable method for the synthesis of spiroisoxazolidine-oxindoles. The protocols outlined in this application note provide a solid foundation for researchers to access these valuable compounds. The reaction's versatility allows for the introduction of diverse substituents, making it an invaluable tool in generating libraries of complex molecules for drug discovery and development programs. The ability to control stereochemistry, particularly through modern catalytic asymmetric methods, further enhances the utility of this powerful synthetic transformation.[1][14]

References

  • Synthesis and evaluation of spiroisoxazoline oxindoles as anticancer agents. European Journal of Medicinal Chemistry.
  • 1,3-Dipolar cycloaddition of nitrones to oxa(aza)bicyclic alkenes. Organic Chemistry Frontiers.
  • Synthesis and Evaluation of Novel Spiro[oxindole-isoxazolidine] Derivatives as Potent Antioxidants.
  • Catalytic asymmetric synthesis of spirooxindoles: recent developments. RSC Publishing.
  • An overview of spirooxindole as a promising scaffold for novel drug discovery. PubMed.
  • Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions.
  • Synthesis of Novel Spiro-Isoxazolidine Deriv
  • Asymmetric Synthesis of Spiro[isoxazolin-3,3′-oxindoles] via the Catalytic 1,3-Dipolar Cycloaddition Reaction of Nitrile Oxides. The Journal of Organic Chemistry.
  • Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes. MDPI.
  • Selective and Reversible 1,3-Dipolar Cycloaddition of 2-(2-Oxoindoline-3-ylidene)acetates with Nitrones in the Synthesis of Functionalized Spiroisoxazolidines. MDPI.
  • Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction.
  • Catalytic asymmetric synthesis of spirooxindoles: recent developments. Semantic Scholar.
  • Synthesis of Some New Isoxazoline Derivatives of Chalconised Indoline 2-one as a Potential Analgesic, Antibacterial and Anthelmimtic Agents.
  • The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modul
  • 1,3-Dipolar cycloaddition. Wikipedia.
  • Regioselective synthesis of novel spiro-isoxazolines congeners as antimicrobial agents: in vitro and in-silico assessments. PubMed Central.
  • Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines.
  • Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. Beilstein Journals.
  • Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery.
  • Exploring 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes: Synthesis of Isoxazolidine Derivatives. Journal of Qassim University for Science.
  • A New and Green Method for the Synthesis of Spiro[indole‐quinazoline] Derivatives Using Magn. Journal of Synthetic Chemistry.

Sources

Application

Application Note &amp; Protocol: Regioselective N-Alkylation of Isatin Derivatives

Introduction: The Strategic Importance of N-Alkylated Isatins Isatin (1H-indole-2,3-dione) and its derivatives represent a cornerstone scaffold in medicinal chemistry and synthetic organic chemistry. The intrinsic biolog...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Alkylated Isatins

Isatin (1H-indole-2,3-dione) and its derivatives represent a cornerstone scaffold in medicinal chemistry and synthetic organic chemistry. The intrinsic biological activities combined with a versatile chemical structure make isatin a privileged starting point for the development of novel therapeutic agents, including antiviral, anticancer, and anti-inflammatory compounds.[1][2] The reactivity of isatin is multifaceted, with the acidic N-H proton at the N1 position and the two carbonyl groups at C2 and C3 offering multiple sites for chemical modification.[3]

N-alkylation of the isatin core is a critical and frequently employed modification. This reaction serves two primary strategic purposes: firstly, it allows for the introduction of diverse functional groups to explore structure-activity relationships (SAR) and modulate the pharmacological profile of the molecule.[2] Secondly, N-substitution stabilizes the isatin nucleus against base-induced degradation, a known liability of the parent scaffold, thereby facilitating subsequent chemical transformations.[1][4]

This application note provides a comprehensive guide to the regioselective N-alkylation of isatin. It moves beyond a simple recitation of steps to explain the underlying chemical principles that govern regioselectivity, offering a robust, field-proven protocol. We will explore the critical parameters, troubleshoot common issues, and provide a framework for adapting the methodology to a wide range of isatin derivatives and alkylating agents.

Chemical Principles: Achieving N1 Regioselectivity

The N-alkylation of isatin is fundamentally a nucleophilic substitution reaction. The process is initiated by the deprotonation of the acidic N-H group (pKa ≈ 10.3) by a suitable base to form the highly conjugated and resonance-stabilized isatin anion.[1] This anion is ambident, possessing two nucleophilic centers: the nitrogen (N1) and the oxygen of the C2-carbonyl group. The desired outcome, N-alkylation, is therefore in competition with the potential side-reaction of O-alkylation.

G cluster_0 Reaction Pathway Isatin Isatin Anion Isatin Anion (Ambident Nucleophile) Isatin->Anion - H⁺ Base Base (e.g., K₂CO₃, NaH) N_Product N-Alkylated Isatin (Desired Product) Anion->N_Product +"R-X" (N-Attack) O_Product O-Alkylated Isatin (Side Product) Anion->O_Product +"R-X" (O-Attack) RX Alkylating Agent (R-X) G cluster_workflow Experimental Workflow start Start step1 1. Dissolve Isatin in DMF start->step1 step2 2. Add Base (K₂CO₃) step1->step2 step3 3. Stir to form Isatin Anion step2->step3 step4 4. Add Alkylating Agent (R-X) step3->step4 step5 5. Reaction (Heat if necessary) step4->step5 step6 6. Quench with Ice-Water step5->step6 step7 7. Isolate Product (Filtration) step6->step7 step8 8. Purify (Recrystallization) step7->step8 end End step8->end

Caption: Step-by-step workflow for the N-alkylation of isatin.

Materials & Equipment
  • Isatin or substituted isatin derivative (1.0 eq)

  • Alkylating agent (e.g., alkyl halide) (1.1 - 1.5 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground (1.5 - 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath with temperature control

  • Ice bath

  • Büchner funnel and filter paper

  • Standard laboratory glassware

  • Recrystallization solvent (e.g., Ethanol, Isopropanol)

Step-by-Step Methodology
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the isatin derivative (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 5-10 mL per gram of isatin) to the flask.

  • Base Addition: Add finely ground anhydrous potassium carbonate (1.5 eq) to the suspension.

  • Anion Formation: Stir the resulting suspension at room temperature for 30-60 minutes under an inert atmosphere. The color of the mixture should deepen, often to a dark red or purple, indicating the formation of the isatin anion. [1]5. Alkylation: Add the alkylating agent (1.1 eq) to the reaction mixture, either neat or as a solution in a small amount of DMF.

  • Reaction Monitoring: Stir the reaction at room temperature. If the alkylating agent is less reactive (e.g., alkyl chlorides), gentle heating (40-60 °C) may be required. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting isatin is consumed.

  • Work-up: Once the reaction is complete, cool the flask to room temperature and pour the reaction mixture into a beaker containing ice-water. This will precipitate the crude product and dissolve the inorganic salts.

  • Isolation: Stir the aqueous suspension for 15-20 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, washing thoroughly with water to remove residual DMF and salts.

  • Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure N-alkylated isatin.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. [1]

Data Summary: Reaction Condition Optimization

The choice of base, solvent, and reaction conditions can significantly impact the yield and reaction time. The following table summarizes typical conditions reported in the literature for the N-alkylation of isatin.

Alkylating AgentBase (eq)SolventConditionsYield (%)Reference
Ethyl BromoacetateK₂CO₃ (1.3)DMF (drops)MW, 480W, 2 min95[1]
Benzyl BromideCs₂CO₃ (1.3)NMP (drops)MW, 320W, 1.5 min98[1]
IodomethaneK₂CO₃ (1.5)DMFRT, 1h~70-80[5]
Chloroacetic acidK₂CO₃ (1.5)DMF0 °C to RT, 1h~80[2]
Various Alkyl HalidesNaH (1.1)DMF25-80 °CGood[5]
Various Alkyl HalidesCaH₂Toluene40-50 °CModerate[5]
Alkyl HalidesK₂CO₃AcetoneRefluxVariable[5]

MW = Microwave Irradiation; NMP = N-Methyl-2-pyrrolidone; RT = Room Temperature.

Troubleshooting and Field-Proven Insights

  • Low Yield:

    • Cause: Incomplete deprotonation or inactive alkylating agent.

    • Solution: Ensure the base (K₂CO₃) is finely ground and anhydrous. Use a slight excess of the alkylating agent (up to 1.5 eq). For less reactive halides (chlorides), consider increasing the reaction temperature or using a more reactive iodide salt (e.g., add catalytic NaI).

  • Poor Regioselectivity (Presence of O-Alkylated Product):

    • Cause: This is less common under the recommended conditions but can occur.

    • Solution: Ensure a polar aprotic solvent like DMF or DMSO is used. Avoid protic solvents which can favor O-alkylation. The use of NaH or K₂CO₃ generally provides excellent N-selectivity.

  • Side Reactions:

    • Cause: Certain alkylating agents can lead to side products. For example, using phenacyl bromide can result in the formation of a spiro-epoxide by-product. [4]This occurs via deprotonation of the α-carbon of the ketone followed by nucleophilic attack on the isatin C3-carbonyl.

    • Solution: Minimize the excess of base used in the reaction to disfavor the formation of the competing carbanion from the alkylating agent. [4]

  • Incomplete Reaction:

    • Cause: Steric hindrance on either the isatin derivative or the alkylating agent.

    • Solution: Increase reaction time and/or temperature. Consider switching to a more reactive alkylating agent (e.g., from a bromide to an iodide) or a stronger, non-nucleophilic base system if necessary. Microwave-assisted synthesis can often accelerate these reactions significantly. [1][4]

Conclusion

The regioselective N-alkylation of isatin is a robust and indispensable transformation in modern drug discovery and organic synthesis. By understanding the principles of ambident nucleophilicity and carefully selecting the base and solvent system, high yields of the desired N-alkylated products can be reliably achieved. The protocol outlined, centered on the K₂CO₃/DMF system, provides a safe, efficient, and scalable method suitable for a wide array of substrates. This foundational reaction unlocks the full synthetic potential of the isatin scaffold, paving the way for the creation of novel and complex molecular architectures with significant biological potential.

References

  • Shmidt, M. S., Reverdito, A. M., Kremenchuzky, L., Perillo, I. A., & Blanco, M. M. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Molecules, 13(4), 831–840. [Link]

  • Dana, E., Fathima, A., & Mohsen, A. (2022). Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities. Research in Pharmaceutical Sciences, 17(4), 385. [Link]

  • Shmidt, M. S., Reverdito, A. M., Kremenchuzky, L., Perillo, I. A., & Blanco, M. M. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. ResearchGate. [Link]

  • Pathan, S. A., et al. (2021). A Review on Different Approaches to Isatin Synthesis. International Journal of Creative Research Thoughts (IJCRT), 9(9). [Link]

  • Al-khuzaie, F. S., & Al-Safi, S. Y. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 193-206. [Link]

  • Popović, L., et al. (2017). Microwave-assisted Synthesis of Some N-alkylisatin-β-thiocarbohydrazones. International Journal of Engineering Research and General Science, 5(3). [Link]

  • Jiang, G., et al. (2014). Enantioselective N-alkylation of isatins and synthesis of chiral N-alkylated indoles. Organic & Biomolecular Chemistry, 12(38), 7444-7447. [Link]

  • Yadav, P., & Kumar, R. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society Section A: Chemistry, 8(3), 851-874. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Side reactions in fluorinated indole synthesis and how to avoid them

A-Level: Senior Application Scientist Welcome to our dedicated technical support center for the synthesis of fluorinated indoles. This resource is designed for researchers, scientists, and professionals in drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

A-Level: Senior Application Scientist

Welcome to our dedicated technical support center for the synthesis of fluorinated indoles. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing fluorine into the indole scaffold. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to help you troubleshoot and optimize your synthetic strategies.

The introduction of fluorine into the indole core is a powerful tool in medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability. However, the unique reactivity of both the indole nucleus and fluorinating reagents can lead to a variety of side reactions. This guide is structured to directly address the common challenges you may encounter, providing practical solutions and preventative measures.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the synthesis of fluorinated indoles.

Q1: What are the most common strategies for synthesizing fluorinated indoles?

There are three primary approaches to synthesizing fluorinated indoles:

  • Direct Electrophilic Fluorination: This involves the reaction of an indole or a derivative with an electrophilic fluorine source (e.g., Selectfluor®, N-Fluorobenzenesulfonimide (NFSI)). This is often the most direct method but can suffer from regioselectivity issues.[1]

  • Synthesis from Fluorinated Precursors: This strategy involves building the indole ring from starting materials that already contain fluorine. A classic example is the Fischer indole synthesis using a fluorinated phenylhydrazine.[2][3][4] This method offers excellent control over the position of the fluorine atom.

  • Nucleophilic Fluorination: This is less common for the direct fluorination of the indole ring itself but can be used on precursors or for the synthesis of fluorinated side chains.[5]

Q2: Why is regioselectivity a major challenge in the direct fluorination of indoles?

The indole ring has multiple nucleophilic positions, primarily C3, followed by C2, and then the positions on the benzene ring.[6] The outcome of an electrophilic fluorination is highly dependent on the reaction conditions, the substituents on the indole ring, and the nature of the fluorinating agent. Without careful control, a mixture of isomers is often obtained.

Q3: What is the role of protecting groups in fluorinated indole synthesis?

Protecting the indole nitrogen, typically with groups like Boc, Ts, or Bn, is a critical strategy to prevent N-alkylation and to modulate the reactivity and regioselectivity of the indole ring during fluorination.[3][7] The choice of protecting group can significantly influence the outcome of the reaction.

Troubleshooting Guide: Common Side Reactions and How to Avoid Them

This section provides a detailed, problem-and-solution-oriented guide to tackling specific challenges you may face in the lab.

Problem 1: Poor Regioselectivity in Electrophilic Fluorination (Mixture of C2 and C3 isomers)

Symptoms: Your reaction yields a mixture of 2-fluoro and 3-fluoroindole, making purification difficult and lowering the yield of the desired product.

Causality: The C3 position of indole is the most electron-rich and kinetically favored site for electrophilic attack. However, under certain conditions, fluorination at C2 can compete or even become the major pathway. This can be influenced by steric hindrance at C3, the reactivity of the fluorinating agent, and the solvent.

Solutions:

  • Choice of Fluorinating Agent:

    • For C3-fluorination, highly reactive agents like Selectfluor® in polar aprotic solvents (e.g., acetonitrile) are often effective.

    • For C2-fluorination, a less reactive agent or a different mechanistic pathway may be necessary. Some methods achieve C2-selectivity through directed metallation followed by fluorination.

  • Substituent Effects:

    • Placing a directing group at the C2 or C3 position can block one site and force fluorination at the other. For example, a removable C3-substituent can direct fluorination to C2.

  • Protecting Group Strategy:

    • The size and electronic nature of the N-protecting group can influence the C2/C3 ratio. A bulky protecting group may sterically hinder attack at C2, favoring C3.

Workflow for Optimizing C3-Selectivity:

Caption: Workflow for troubleshooting poor C3-regioselectivity.

Problem 2: Over-fluorination Leading to Di- or Poly-fluorinated Products

Symptoms: You are obtaining products with more than one fluorine atom, even when using one equivalent of the fluorinating agent.

Causality: The introduction of the first fluorine atom does not sufficiently deactivate the indole ring to prevent a second electrophilic attack. This is particularly true for electron-rich indole systems.

Solutions:

  • Control Stoichiometry: Carefully control the stoichiometry of the fluorinating agent. A slight excess of the indole substrate can sometimes suppress over-fluorination.

  • Slow Addition: Add the fluorinating agent slowly to the reaction mixture to maintain a low concentration of the reagent and favor mono-fluorination.

  • Lower Temperature: Running the reaction at a lower temperature can reduce the rate of the second fluorination event more than the first.

  • Electron-Withdrawing Groups: The presence of an electron-withdrawing group on the indole ring will deactivate it and reduce the likelihood of over-fluorination.[2]

ParameterRecommended Adjustment for Mono-fluorination
Stoichiometry Use 0.9-1.0 equivalents of fluorinating agent
Addition Rate Slow, dropwise addition over several hours
Temperature Start at low temperatures (e.g., -78 °C) and slowly warm up
Substrate Consider substrates with deactivating groups if possible
Problem 3: Decomposition of Starting Material or Product

Symptoms: Low yields and the presence of complex, unidentifiable byproducts in your crude reaction mixture. You may also observe defluorination.

Causality: The indole ring can be sensitive to the often harsh conditions of fluorination reactions. Strong acids or bases, high temperatures, and highly reactive fluorinating agents can lead to degradation. Some fluorinated indoles are also inherently unstable. For instance, 6-difluoromethylindole is known to undergo defluorination in aqueous buffer solutions at physiological pH.[8][9]

Solutions:

  • Milder Fluorinating Agents: If using a very reactive agent, consider switching to a milder one, such as a less reactive N-F reagent.

  • Buffer the Reaction: If acidic or basic byproducts are formed, adding a non-nucleophilic base (e.g., proton sponge) or a mild acid scavenger can improve stability.

  • Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions, as water can lead to unwanted side reactions and decomposition.

  • Protecting Groups: A suitable N-protecting group can stabilize the indole ring.

Experimental Protocol: General Procedure for Electrophilic Fluorination of an N-Protected Indole

  • Preparation: To a flame-dried flask under an inert atmosphere (N2 or Ar), add the N-protected indole (1.0 eq) and anhydrous solvent (e.g., acetonitrile).

  • Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) with stirring.

  • Reagent Addition: Add the electrophilic fluorinating agent (e.g., Selectfluor®, 1.0-1.2 eq) portion-wise or as a solution in the same anhydrous solvent over a period of 1-2 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, quench by pouring it into an aqueous solution of sodium thiosulfate or sodium bisulfite.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Problem 4: Side Reactions in Fischer Indole Synthesis with Fluorinated Precursors

Symptoms: Low yields of the desired fluorinated indole, with the formation of colored impurities or other unexpected products.

Causality: The Fischer indole synthesis involves acidic conditions and heating, which can lead to side reactions, especially with sensitive fluorinated substrates.[4] Potential issues include rearrangement of the fluorinated side chains or decomposition of the starting hydrazine.

Solutions:

  • Choice of Acid Catalyst: The choice of acid is critical. While strong Brønsted acids or Lewis acids are common, milder catalysts may be necessary for sensitive substrates. Polyphosphoric acid (PPA) is often effective.

  • Temperature Control: Use the lowest temperature at which the reaction proceeds at a reasonable rate.

  • Microwave Synthesis: Microwave-assisted synthesis can often reduce reaction times and improve yields by minimizing thermal decomposition.

Diagram of Fischer Indole Synthesis Side Reaction Pathway:

Fischer_Indole_Synthesis A Fluorinated Phenylhydrazone C [3,3]-Sigmatropic Rearrangement A->C Acid Catalyst E Decomposition Products (e.g., from acid-sensitive groups) A->E Harsh Conditions B Desired Fluorinated Indole D Rearomatization & Cyclization C->D D->B Elimination of NH3 F Alternative Cyclization/Rearrangement D->F Side Reaction

Caption: Simplified pathway of Fischer Indole Synthesis highlighting potential side reactions.

References

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for N-Alkylation of Isatins

Welcome to the technical support center for the N-alkylation of isatins. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of isatins. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the causality behind experimental choices, ensuring the scientific integrity and success of your work.

Section 1: Understanding the Core Reaction: The N-Alkylation of Isatin

The N-alkylation of isatin is a fundamental transformation in medicinal chemistry, as N-substituted isatins are precursors to a wide array of heterocyclic compounds with diverse biological activities.[1] The reaction typically proceeds via the deprotonation of the isatin nitrogen to form a highly conjugated isatin anion, which then acts as a nucleophile, attacking an alkylating agent.[1]

While the concept is straightforward, the practical execution can be fraught with challenges, including low yields, unwanted side reactions, and difficult product purification. This guide will address these common issues and provide evidence-based solutions.

Core Reaction Pathway

N_Alkylation_Mechanism Isatin Isatin Isatin_Anion Isatin Anion Isatin->Isatin_Anion + Base - H⁺ Base Base (e.g., K₂CO₃, NaH) Isatin_Anion->Isatin Resonance Stabilization N_Alkyl_Isatin N-Alkyl Isatin Isatin_Anion->N_Alkyl_Isatin + R-X Alkyl_Halide Alkyl Halide (R-X) Byproduct Salt (e.g., KX, NaX) Microwave_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Isatin, Alkyl Halide, and Base (e.g., K₂CO₃) in a microwave-safe vessel. Solvent Add a few drops of a polar aprotic solvent (e.g., DMF). Reactants->Solvent Microwave Irradiate in a microwave reactor. Monitor temperature and pressure. Solvent->Microwave Quench Cool the reaction mixture and quench with water. Microwave->Quench Extract Extract with an organic solvent (e.g., Ethyl Acetate). Quench->Extract Purify Purify by column chromatography or recrystallization. Extract->Purify

Sources

Troubleshooting

Technical Support Center: Purification of 6-Fluoro-1-methylindoline-2,3-dione

Welcome to the technical support center for the purification of 6-Fluoro-1-methylindoline-2,3-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 6-Fluoro-1-methylindoline-2,3-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in scientific principles and practical laboratory experience.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues you may encounter during the purification of 6-Fluoro-1-methylindoline-2,3-dione, providing not just solutions but also the rationale behind them.

Issue 1: My final product has a persistent yellow/orange color, even after initial purification.

Question: I've synthesized 6-Fluoro-1-methylindoline-2,3-dione, but the solid is intensely colored. How can I obtain a pure, brightly colored product?

Answer: The intense color of your product likely indicates the presence of residual starting material, 6-fluoro-1H-indole-2,3-dione, or other chromophoric impurities. The parent isatin is a known contributor to coloration. Here’s a systematic approach to address this:

  • Purity Assessment: First, confirm the presence of impurities via Thin Layer Chromatography (TLC). The N-methylated product is less polar than the starting isatin and will have a higher Rf value.[1]

  • Recrystallization: For reasonably pure crude products, recrystallization is often effective. Ethanol is a commonly used solvent for recrystallizing N-alkylated isatins.[1]

  • Bisulfite Adduct Formation: A classic and highly effective method for purifying isatins involves the formation of a bisulfite adduct.[2] This technique can selectively remove the unreacted isatin starting material.

    • Principle: Isatins react with sodium bisulfite to form a water-soluble adduct, leaving the less reactive N-methylated product in the organic phase.

    • Protocol:

      • Dissolve the crude product in a suitable organic solvent (e.g., toluene, dichloromethane).

      • Wash the organic solution with an aqueous solution of sodium bisulfite.

      • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the purified 6-Fluoro-1-methylindoline-2,3-dione.

  • Activated Carbon Treatment: If the color persists after other purification methods, it may be due to trace, highly colored impurities. A charcoal treatment can be effective.

    • Protocol:

      • Dissolve the impure product in a suitable hot solvent.

      • Add a small amount of activated carbon (typically 1-5% by weight).

      • Heat the suspension for a short period.

      • Filter the hot solution through a pad of celite to remove the carbon.

      • Allow the filtrate to cool and crystallize.

Issue 2: My TLC analysis shows two spots with very similar Rf values, making separation by column chromatography difficult.

Question: I'm struggling to separate my desired product from a persistent impurity that runs very close to it on the TLC plate. How can I improve the separation?

Answer: This is a common challenge, often indicating the presence of a structurally similar impurity, such as the O-methylated isomer (6-fluoro-2-methoxy-1-methyl-1H-indol-3(2H)-one). The isatin anion is an ambident nucleophile, and while N-alkylation is generally favored with alkali metal bases, some O-alkylation can occur.[1]

  • TLC Optimization: The key to successful column chromatography is achieving good separation on the TLC plate first.

    • Solvent System Modification: Experiment with different solvent systems. While hexane/ethyl acetate is a good starting point, altering the polarity and selectivity can improve separation.[1][3] Try systems like dichloromethane/methanol or toluene/acetone.

    • Multiple Developments: Running the TLC plate multiple times in the same solvent system can sometimes enhance the separation between closely running spots.

  • Column Chromatography Technique:

    • Shallow Gradient: Instead of a steep gradient, employ a very shallow gradient or even isocratic elution with the optimized solvent system.

    • Column Dimensions: Use a longer, narrower column to increase the number of theoretical plates and improve resolution.

    • Sample Loading: Load the sample onto the column in a minimal amount of solvent to ensure a tight band at the start of the separation.

  • Alternative Purification Methods:

    • Preparative HPLC: If the impurity is present in a small amount and difficult to remove by conventional chromatography, preparative High-Performance Liquid Chromatography (HPLC) can be a powerful tool for obtaining highly pure material.

Issue 3: My purified product is an oil and will not crystallize.

Question: After column chromatography, my 6-Fluoro-1-methylindoline-2,3-dione is a viscous oil. How can I induce crystallization?

Answer: The inability to crystallize can be due to residual solvent, the presence of impurities that inhibit crystal lattice formation, or the intrinsic properties of the molecule.

  • Ensure Purity: First, confirm the purity of the oil by high-resolution techniques like NMR or LC-MS. Even small amounts of impurities can prevent crystallization. If impurities are detected, a second chromatographic purification may be necessary.

  • Remove Residual Solvents: Traces of solvent can significantly lower the melting point. Ensure all solvent is removed by drying the oil under high vacuum for an extended period.

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the oil's surface. The imperfections on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of the desired compound, add it to the oil to act as a seed crystal.

    • Solvent-Antisolvent Method: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate) and then slowly add a poor solvent in which the compound is insoluble (e.g., hexanes, pentane) until the solution becomes turbid. Allow the solution to stand, and crystals may form.

    • Trituration: Add a poor solvent to the oil and stir or sonicate the mixture. This can sometimes induce the oil to solidify.

II. Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a synthesis of 6-Fluoro-1-methylindoline-2,3-dione?

A1: The most common impurities include:

  • Unreacted Starting Material: 6-fluoro-1H-indole-2,3-dione.

  • O-Methylated Isomer: 6-fluoro-2-methoxy-1-methyl-1H-indol-3(2H)-one, which arises from the ambident nucleophilicity of the isatin anion.[1]

  • Solvent Residues: Residual solvents from the reaction or purification, such as DMF, ethyl acetate, or hexanes.

  • Degradation Products: If the reaction or workup conditions are too harsh (e.g., strongly basic or acidic, high temperatures), degradation of the indoline-2,3-dione ring can occur.

Q2: How can I use NMR spectroscopy to confirm the purity and identity of my product and distinguish it from the O-methylated isomer?

A2: ¹H NMR is a powerful tool for this.

  • N-Methylated Product (Desired): You will see a characteristic singlet for the N-CH₃ group, typically in the range of 3.0-3.5 ppm. The aromatic protons will show splitting patterns consistent with a trisubstituted benzene ring, with additional coupling to the fluorine atom.

  • O-Methylated Isomer (Impurity): You would expect to see a singlet for an O-CH₃ group, which would likely be shifted further downfield (around 3.5-4.0 ppm) compared to the N-CH₃ signal. The aromatic proton signals would also be different due to the change in the electronic environment.

¹³C NMR and ¹⁹F NMR can also be used for confirmation. In ¹³C NMR, the chemical shifts of the carbonyl carbons and the methyl carbon will be distinct for the N- and O-methylated isomers.

Q3: What are the recommended storage conditions for 6-Fluoro-1-methylindoline-2,3-dione?

A3: It is recommended to store 6-Fluoro-1-methylindoline-2,3-dione in a cool, dry, and dark place. It should be kept in a tightly sealed container to protect it from moisture. While generally stable, prolonged exposure to strong acids or bases should be avoided, especially at elevated temperatures, to prevent potential hydrolysis or ring-opening reactions.

III. Experimental Protocols and Data

Protocol 1: General Procedure for Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude 6-Fluoro-1-methylindoline-2,3-dione in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with the low-polarity solvent and gradually increase the polarity (e.g., from 5% to 20% ethyl acetate in hexanes).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Data Summary Table
Property6-Fluoro-1-methylindoline-2,3-dione6-fluoro-1H-indole-2,3-dione (Starting Material)
Molecular Formula C₉H₆FNO₂C₈H₄FNO₂
Molecular Weight 179.15 g/mol 165.12 g/mol
Polarity Less PolarMore Polar
Expected Rf HigherLower

IV. Visual Diagrams

Purification_Workflow Crude_Product Crude 6-Fluoro-1-methylindoline-2,3-dione TLC_Analysis TLC Analysis (e.g., 20% EtOAc/Hexanes) Crude_Product->TLC_Analysis Major_Product Single Major Spot? (High Rf) TLC_Analysis->Major_Product Recrystallization Recrystallization (e.g., from Ethanol) Major_Product->Recrystallization Yes Multiple_Spots Multiple Spots or Persistent Color Major_Product->Multiple_Spots No Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography Silica Gel Column Chromatography (Hexane/EtOAc gradient) Multiple_Spots->Column_Chromatography Bisulfite_Wash Aqueous NaHSO₃ Wash (To remove starting material) Multiple_Spots->Bisulfite_Wash If starting material is present Column_Chromatography->Pure_Product Bisulfite_Wash->Column_Chromatography Impurity_Profile Main 6-Fluoro-1-methylindoline-2,3-dione Desired Product MW: 179.15 Impurity1 6-fluoro-1H-indole-2,3-dione Unreacted Starting Material MW: 165.12 Main->Impurity1 From incomplete reaction Impurity2 6-fluoro-2-methoxy-1-methyl-1H-indol-3(2H)-one O-Methylated Isomer MW: 193.17 Main->Impurity2 Side reaction

Caption: Common impurities in the synthesis of 6-Fluoro-1-methylindoline-2,3-dione.

V. References

  • Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - NIH. Available at: [Link]

  • US2086805A - Purification of the isatins - Google Patents. Available at:

  • Degradation of mecillinam in aqueous solution - PubMed. Available at: [Link]

  • Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values. Available at: [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

  • How can I find out the same Rf value compounds by TLC wise without using NMR? - ResearchGate. Available at: [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. Available at: [Link]

  • 6-Fluoroindole | C8H6FN | CID 351278 - PubChem - NIH. Available at: [Link]

Sources

Optimization

Technical Support Center: Managing Tar-Like Byproduct Formation in Indole Synthesis

Prepared by: Gemini, Senior Application Scientist Introduction The synthesis of the indole nucleus is a cornerstone of modern organic chemistry, critical to the development of pharmaceuticals, agrochemicals, and natural...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

The synthesis of the indole nucleus is a cornerstone of modern organic chemistry, critical to the development of pharmaceuticals, agrochemicals, and natural products.[1][2] However, many classical and contemporary indole synthesis methods are plagued by the formation of dark, intractable, tar-like byproducts. These polymeric materials significantly reduce yields, complicate purification, and can consume valuable starting materials. This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering these challenges. It is structured in a question-and-answer format to directly address specific issues, explaining the causality behind experimental choices and offering field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What exactly is "tar" in the context of indole synthesis?

A: "Tar" is not a single, well-defined compound. It is a general term for a complex, amorphous, and often dark-colored mixture of high-molecular-weight byproducts.[3] These are typically polymeric materials formed through undesired side-reactions such as polymerization, decomposition, and condensation of starting materials, intermediates, or the indole product itself. The exact composition of tar is highly dependent on the specific reaction, substrates, and conditions used.

Q2: Why is tar formation such a significant problem?

A: Tar formation presents several major challenges in chemical synthesis:

  • Reduced Yields: The formation of tar consumes reactants and intermediates that would otherwise form the desired indole product, directly lowering the reaction yield.

  • Purification Difficulties: Tars are notoriously difficult to separate from the desired product. They often streak on silica gel during column chromatography and can trap the product, making isolation challenging and reducing recovered yields.[4]

  • Inconsistent Results: Reactions that produce significant amounts of tar can be difficult to reproduce, leading to variability in yields and purity between batches.

  • Process Scalability Issues: Problems with tar formation are often exacerbated during scale-up, posing a significant barrier to the industrial production of indole-containing compounds.

Q3: Which indole synthesis methods are most susceptible to tar formation?

A: Generally, syntheses that employ harsh reaction conditions, such as high temperatures and strong acids, are most prone to tarring. The Fischer indole synthesis is notoriously susceptible due to its reliance on strong acid catalysts and elevated temperatures.[4][5][6] The Bischler-Möhlau and Madelung syntheses can also produce significant tarry byproducts because they often require harsh conditions.[7][8]

Q4: What are the fundamental chemical causes of tar formation?

A: The primary drivers of tar formation are the inherent reactivity of the intermediates and the conditions employed:

  • Strongly Acidic Conditions: Protic and Lewis acids, while necessary to catalyze the desired reaction, can also promote the decomposition and polymerization of sensitive intermediates like enamines and hydrazones.[4]

  • High Temperatures: Elevated temperatures accelerate not only the desired reaction but also competing side reactions and decomposition pathways.[4]

  • Unstable Intermediates: Many indole syntheses proceed through highly reactive intermediates that can readily polymerize or degrade if they do not cyclize quickly and efficiently.

  • Product Instability: The indole nucleus itself, being an electron-rich heterocycle, can be susceptible to acid-catalyzed oligomerization or degradation under harsh conditions.

Troubleshooting Guide: Fischer Indole Synthesis

The Fischer indole synthesis, which converts arylhydrazones into indoles, is one of the most widely used methods and is frequently hampered by tar formation.[5][6][8]

Q5: My Fischer indole synthesis produced a large amount of black, intractable tar. What are the likely causes?

A: This is a classic issue in the Fischer synthesis. The primary culprits are the harsh acidic conditions and high temperatures typically used.[4][7] The mechanism involves a[1][1]-sigmatropic rearrangement of a protonated enamine intermediate.[6][9] This and other intermediates are electron-rich and can easily polymerize or decompose under the reaction conditions before the desired cyclization and ammonia elimination can occur.

G cluster_main Fischer Indole Synthesis Pathway cluster_side Tar Formation Pathway Arylhydrazone Arylhydrazone Enamine Enamine Intermediate Arylhydrazone->Enamine Tautomerization (Acid-Catalyzed) Rearranged [3,3] Rearranged Intermediate Enamine->Rearranged [3,3]-Sigmatropic Rearrangement Tar Tar / Polymer Enamine->Tar Acid-Promoted Polymerization Cyclized Cyclized Aminal Rearranged->Cyclized Aromatization & Cyclization Rearranged->Tar Decomposition Indole Desired Indole Product Cyclized->Indole Elimination of NH3 caption Fischer Synthesis: Key steps and points of tar formation.

Caption: Fischer Synthesis: Key steps and points of tar formation.

Q6: How can I adjust my reaction conditions to minimize tar in the Fischer synthesis?

A: Optimizing reaction conditions is the most direct way to combat tar formation. The goal is to find a balance where the desired reaction proceeds efficiently while minimizing side reactions.

  • Use Milder Acids: Instead of strong Brønsted acids like H₂SO₄ or polyphosphoric acid (PPA), consider using milder alternatives. Lewis acids are often a better choice.[4] Experiment with different options to find the optimal catalyst for your specific substrates.

  • Lower the Reaction Temperature: High temperatures accelerate all reactions, including those that lead to tar.[4] Running the reaction at a lower temperature for a longer duration can significantly improve the outcome by favoring the desired cyclization over decomposition pathways.

  • Solvent Selection: The choice of solvent can be critical. High-boiling point solvents may necessitate higher temperatures, promoting tarring.[4] Sometimes, using a solvent system that allows for azeotropic removal of water (formed during hydrazone formation) can be beneficial. Recently, low-melting mixtures (e.g., tartaric acid-dimethylurea) have been used as both solvent and catalyst, enabling milder conditions.[10]

  • Microwave Irradiation: Microwave-assisted synthesis can sometimes provide rapid, uniform heating, leading to shorter reaction times and potentially reducing the formation of thermal decomposition byproducts.[9]

Catalyst TypeExamplesProsCons / Tarring Potential
Strong Brønsted Acids H₂SO₄, HCl, PPAInexpensive, powerful catalysts.High potential for tar formation due to harshness.[4]
Milder Brønsted Acids p-TsOH, Acetic AcidLess aggressive, can reduce charring.May require longer reaction times or higher temperatures.
Lewis Acids ZnCl₂, BF₃·OEt₂, FeCl₃Often more effective and milder than Brønsted acids.Can be hygroscopic, stoichiometry can be critical.
Solid-State / Melts Tartaric acid-dimethylureaMilder conditions, tolerant of sensitive groups.[10]Substrate scope may be limited.
Q7: Are there alternative protocols to the classical Fischer synthesis that are less prone to tar formation?

A: Yes, several modern variations have been developed to address the limitations of the classical method.

  • Palladium-Catalyzed Synthesis: The Buchwald-Hartwig amination can be used to form the arylhydrazine in situ, followed by acid-mediated cyclization. This approach often uses milder conditions.[11]

  • One-Pot Procedures: Some methods combine hydrazone formation and cyclization into a single step under carefully controlled conditions, which can prevent the isolation of potentially unstable intermediates.

  • Tandem Reactions: A tandem ruthenium-catalyzed hydrogen-transfer Fischer indole synthesis allows for the conversion of alcohols directly to indoles, proceeding under milder conditions than the classical approach.[5]

Troubleshooting Other Common Indole Syntheses

Q8: My Bischler-Möhlau synthesis is giving very low yields and a lot of tar. What can I do?

A: The Bischler-Möhlau synthesis, which involves reacting an α-halo-acetophenone with excess aniline, is known for requiring harsh conditions, which is a primary reason for low yields and tar formation.[7][12][13] The reaction often involves heating aniline at high temperatures for extended periods.

  • Mechanistic Insight: The mechanism is complex and thought to involve several intermediates.[14] The excess aniline acts as both a reactant and a high-boiling solvent, and at these temperatures, numerous side-condensations and polymerizations can occur.

  • Troubleshooting Steps:

    • Use a Catalyst: The addition of a catalyst like lithium bromide can facilitate the reaction under milder conditions.

    • Microwave Irradiation: As with the Fischer synthesis, using microwave irradiation can significantly shorten reaction times and may improve yields by minimizing thermal decomposition.[13]

    • Protecting Groups: If your aniline has other functional groups, consider protecting them to prevent side reactions.

Q9: I'm observing significant byproduct formation in my Reissert indole synthesis. How can I improve it?

A: The Reissert synthesis involves the reductive cyclization of an o-nitrophenylpyruvic acid (or its precursor).[8][15] Byproduct formation can arise from both the initial condensation step and the reduction step.

  • Condensation Step: The base-catalyzed condensation of o-nitrotoluene with diethyl oxalate must be carefully controlled. Using a strong, non-nucleophilic base can improve the yield of the desired pyruvate precursor.

  • Reduction Step: The choice of reducing agent is critical. Classical methods use reagents like ferrous sulfate or zinc dust in acetic acid.[15][16] These can be messy and non-selective. Consider modern, milder reducing agents like catalytic hydrogenation (e.g., Pd/C), which often provide cleaner reactions and higher yields. The choice of solvent and pH during reduction can also influence the outcome.

General Mitigation and Purification Strategies

G Start Reaction mixture contains tar IsSolid Is the desired product a solid? Start->IsSolid Triturate Triturate with a non-polar solvent Start->Triturate Optional First Pass Chromatography Perform Column Chromatography IsSolid->Chromatography No Recrystallize Attempt Recrystallization IsSolid->Recrystallize Yes IsVolatile Is the product volatile? Distill Attempt Distillation (under vacuum) IsVolatile->Distill Yes End Purified Indole IsVolatile->End No Chromatography->IsVolatile Recrystallize->Chromatography If purity is still low Recrystallize->End Distill->End Triturate->IsSolid caption General workflow for purifying indoles from tarry mixtures.

Caption: General workflow for purifying indoles from tarry mixtures.

Q10: My reaction is finished, and it's full of tar. What are the best strategies to isolate my indole product?

A: Purifying a product from a tarry mixture can be challenging, but several techniques can be effective.

  • Column Chromatography: This is often the go-to method.[4]

    • Tip 1: Dry Loading: Instead of dissolving your crude mixture in a minimal amount of solvent and loading it directly, adsorb it onto a small amount of silica gel or Celite. This prevents the tar from coating the top of your column in a single band.

    • Tip 2: Solvent System: Start with a non-polar solvent (e.g., hexanes) to wash out non-polar impurities. Gradually increase the polarity (e.g., with ethyl acetate). Tarry materials are often highly polar and will remain at the baseline.

    • Tip 3: Additives: Sometimes, adding a small amount (e.g., 1%) of a more polar solvent like methanol to your mobile phase can help elute the desired product while leaving the tar strongly adsorbed to the silica.[4]

  • Recrystallization: If your indole product is a solid, recrystallization is an excellent and highly effective purification method.[4][17] The key is to find a solvent system where your product is soluble at high temperatures but poorly soluble at low temperatures, while the tarry impurities remain soluble.

  • Distillation: For indoles that are sufficiently volatile and thermally stable, distillation under reduced pressure (vacuum distillation) can be a viable method to separate them from non-volatile polymeric tar.[4]

  • Trituration/Washing: Before attempting more complex purification, try stirring the crude solid material in a solvent in which the desired product is poorly soluble but the impurities are. For example, washing a crude mixture with cold hexanes or ether can remove many less-polar byproducts, simplifying subsequent purification steps.

Experimental Protocol: Modified Fischer Indole Synthesis with Reduced Tar Formation

This protocol uses milder conditions (p-toluenesulfonic acid instead of H₂SO₄) and a lower temperature to minimize tar formation in a representative Fischer indole synthesis.

Reaction: Phenylhydrazine + Cyclohexanone → 1,2,3,4-Tetrahydrocarbazole

Materials:

  • Phenylhydrazine

  • Cyclohexanone

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Hydrazone Formation: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add phenylhydrazine (1.0 eq), cyclohexanone (1.05 eq), and toluene (approx. 0.5 M).

  • Add a catalytic amount of p-TsOH·H₂O (0.05 eq).

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours). This indicates the complete formation of the phenylhydrazone intermediate.

  • Indolization: Allow the reaction mixture to cool slightly. Carefully remove the Dean-Stark trap and replace it with a standard reflux condenser.

  • Add a larger portion of p-TsOH·H₂O (1.0 eq) to the reaction mixture.

  • Heat the mixture to a gentle reflux (approx. 110 °C in toluene). Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate). The reaction is typically complete in 4-8 hours. Note: The solution may darken, but the formation of intractable solid tar should be minimal compared to syntheses with stronger acids.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

References

  • Taber, D. F., & Stachel, S. J. (2011). Indole synthesis: a review and proposed classification. National Institutes of Health, 9(1), 1-28. [Link]

  • Al-Shameri, A. M., et al. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Royal Society of Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic Chemistry Portal. [Link]

  • Gribble, G. W. (2016). Reissert-Indole-Synthesis.pdf. ResearchGate. [Link]

  • Balaure, P. C., & Nenitzescu, C. D. (2019). Nenitzescu Indole Synthesis: 1929-2019 Unexpected Formation of a Pyrrole-Azepine Hybrid in the Nenitzescu Indole Synthesis: A Reinvestigation. ResearchGate. [Link]

  • Kim, H., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). National Institutes of Health. [Link]

  • Qu, J., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. National Institutes of Health. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal. [Link]

  • Kaur, M., et al. (2025). Recent advances in the synthesis of indoles and their applications. RSC Publishing. [Link]

  • Wikipedia. (n.d.). Nenitzescu indole synthesis. Wikipedia. [Link]

  • Rosier, F., et al. (2022). Indole signaling in Escherichia coli: a target for antivirulence therapy?. National Institutes of Health. [Link]

  • Gribble, G. W. (2019). Hemetsberger Indole Synthesis. ResearchGate. [Link]

  • Gribble, G. W. (2016). Bischler Indole Synthesis. ResearchGate. [Link]

  • Kim, H., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI. [Link]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare. [Link]

  • Lee, J. H., et al. (2014). High-Purity Purification of Indole Contained in Coal Tar Absorption Oil by Extraction-Distillation-Crystallization Combination. ResearchGate. [Link]

  • mediaTUM. (n.d.). Online analysis of the tar content of biomass gasification producer gas. mediaTUM. [Link]

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis - Methodology and applications. Contemporary Organic Synthesis, 1(7), 1045-1075. [Link]

  • EPRI. (1993). Chemical and Physical Characteristics of Tar Samples From Selected Manufactured Gas Plant (MGP) Sites. Hawaii State Department of Health. [Link]

  • Mondal, T., et al. (2023). Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. ResearchGate. [Link]

  • Nenitzescu, C. D. (2019). 1929-2019 Unexpected Formation of a Pyrrole-Azepine Hybrid in the Nenitzescu Indole Synthesis. REVISTA DE CHIMIE. [Link]

  • Chemospecific. (2020, March 23). Reissert Indole Synthesis: The Path to Perfect Indoles. YouTube. [Link]

  • Van den Eynde, J. J., et al. (2023). Exploration of the Divergent Outcomes for the Nenitzescu Reaction of Piperazinone Enaminoesters. MDPI. [Link]

  • Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
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  • ACS Publications. (2026). Production and Advanced Spectroscopic Characterization of Solvothermal Liquefaction Products of Polystyrene, Styrene–Butadiene Rubber, and Scrap Tire Waste. Energy & Fuels. [Link]

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  • Epistemeo. (2011, November 15). The Fischer Indole synthesis: reaction mechanism tutorial. YouTube. [Link]

  • Gribble, G. W. (2019). Hemetsberger–Knittel and Ketcham Synthesis of Heteropentalenes with Two (1:1), Three (1:2)/(2:1) and Four (2:2) Heteroatoms. MDPI. [Link]

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  • LTH. (n.d.). Tar analysis methods for small scale gasification systems. LTH. [Link]

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  • Royal Society of Chemistry. (n.d.). Indoles via Knoevenagel–Hemetsberger reaction sequence. RSC Publishing. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of 6-Fluoro-1-methylindoline-2,3-dione and 6-Chloro-1-methylindoline-2,3-dione: A Guide for Researchers

In the landscape of contemporary drug discovery, the isatin scaffold stands as a privileged structure, renowned for its broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properti...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the isatin scaffold stands as a privileged structure, renowned for its broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] Strategic modifications to the isatin core, particularly through halogenation and N-alkylation, have proven to be a fruitful avenue for modulating potency and selectivity. This guide provides an in-depth, objective comparison of two closely related analogs: 6-Fluoro-1-methylindoline-2,3-dione and 6-Chloro-1-methylindoline-2,3-dione. Drawing upon available experimental data for analogous compounds and established structure-activity relationships (SAR), we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to select the appropriate candidate for their specific therapeutic targets.

The Rationale for Halogenation at the 6-Position

The introduction of a halogen atom at the 6-position of the indoline-2,3-dione core significantly influences the molecule's physicochemical properties. Halogens, being electronegative and lipophilic, can impact a compound's membrane permeability, metabolic stability, and binding interactions with target proteins.[3] The choice between a fluorine and a chlorine atom at this position is not arbitrary; it represents a nuanced decision based on their distinct electronic and steric properties. Fluorine, with its small size and high electronegativity, can form strong hydrogen bonds and alter the acidity of nearby protons. Chlorine, being larger and more polarizable, contributes more to lipophilicity and can engage in different types of intermolecular interactions.

Synthesis Strategies: A Practical Approach

The synthesis of these N-methylated 6-halo-isatins is generally achieved through a two-step process: halogenation of the isatin core followed by N-methylation.

Synthesis of 6-Chloro-1-methylindoline-2,3-dione

The synthesis of 6-Chloro-1-methylindoline-2,3-dione is a well-established procedure. It commences with the commercially available 6-chloroisatin, which is then N-methylated.

Experimental Protocol: N-methylation of 6-Chloroisatin

  • Dissolution: Dissolve 6-chloroisatin (1.0 eq) in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF).

  • Deprotonation: Add a base, such as potassium carbonate (K₂CO₃) (2.0 eq), to the solution to deprotonate the nitrogen of the isatin ring. The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) (0.1 eq) can facilitate the reaction.

  • Methylation: Introduce a methylating agent, such as methyl iodide (CH₃I) (2.0 eq), to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is typically filtered and the product is purified by recrystallization from a suitable solvent like ethanol to yield 6-Chloro-1-methylindoline-2,3-dione.

Caption: Synthetic route to 6-Chloro-1-methylindoline-2,3-dione.

Proposed Synthesis of 6-Fluoro-1-methylindoline-2,3-dione

Proposed Experimental Protocol: N-methylation of 6-Fluoroisatin

  • Dissolution: Dissolve 6-fluoroisatin (1.0 eq) in DMF.

  • Deprotonation: Add K₂CO₃ (2.0 eq) and TBAB (0.1 eq).

  • Methylation: Add CH₃I (2.0 eq).

  • Reaction Monitoring & Work-up: Follow the same procedure as for the chloro-analog, monitoring by TLC and purifying by recrystallization.

Caption: Proposed synthetic route to 6-Fluoro-1-methylindoline-2,3-dione.

Comparative Biological Activity: Insights from Analogous Compounds

Direct comparative biological data for 6-Fluoro-1-methylindoline-2,3-dione and 6-Chloro-1-methylindoline-2,3-dione is not extensively reported. However, valuable insights can be gleaned from studies on closely related analogs, specifically N-benzylated 5-fluoroisatins, which provide a direct comparison of the influence of a fluorine versus a chlorine substituent on anticancer activity.

Anticancer Activity

A study on a series of fluorinated 1-benzylisatins provides compelling evidence for the differential effects of fluoro and chloro substitutions.[4] The cytotoxicity of these compounds was evaluated against various cancer cell lines.

CompoundStructureSubstitutionIC₅₀ (µM) vs. HCT-116 (Colon Carcinoma)[4]IC₅₀ (µM) vs. MCF-7 (Breast Adenocarcinoma)[4]IC₅₀ (µM) vs. RD (Rhabdomyosarcoma)[4]
Analog 3a1-(2-fluorobenzyl)-5-fluoroisatin2'-Fluoro19.3 ± 0.818.1 ± 0.917.5 ± 0.7
Analog 3b1-(2-chlorobenzyl)-5-fluoroisatin2'-Chloro10.5 ± 0.59.8 ± 0.49.2 ± 0.5

Analysis of Anticancer Data:

The data clearly indicates that the chloro-substituted analog (3b) exhibits significantly higher cytotoxicity against all tested cancer cell lines compared to its fluoro-counterpart (3a).[4] The IC₅₀ values for the chloro-analog are approximately half those of the fluoro-analog, suggesting a nearly two-fold increase in potency. This enhanced activity of the chloro-derivative can be attributed to its increased lipophilicity, which may facilitate better cell membrane penetration and accumulation within the cancer cells.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 6-Fluoro-1-methylindoline-2,3-dione and 6-Chloro-1-methylindoline-2,3-dione) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Caption: A simplified workflow of the broth microdilution method for MIC determination.

Conclusion and Future Directions

Based on the analysis of analogous compounds and established structure-activity relationships, 6-Chloro-1-methylindoline-2,3-dione emerges as a potentially more potent anticancer agent compared to 6-Fluoro-1-methylindoline-2,3-dione. This is likely due to the greater lipophilicity conferred by the chlorine atom, leading to enhanced cellular uptake. A similar trend is hypothesized for their antimicrobial activities, although this requires direct experimental confirmation.

For researchers and drug development professionals, the choice between these two analogs will depend on the specific therapeutic target and the desired balance between potency, selectivity, and pharmacokinetic properties. The chloro-derivative may be a more promising lead for applications where high potency is paramount. Conversely, the fluoro-derivative, with its unique electronic properties, could offer advantages in terms of metabolic stability or specific target interactions that are not solely dependent on lipophilicity.

It is imperative that future studies undertake a direct, head-to-head comparison of 6-Fluoro-1-methylindoline-2,3-dione and 6-Chloro-1-methylindoline-2,3-dione across a range of biological assays to definitively elucidate their respective activity profiles. Such studies will provide the much-needed empirical data to guide the rational design of next-generation isatin-based therapeutics.

References

  • Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. (n.d.). Retrieved from [Link]

  • Cytotoxic and Anticancer Activities of Indoline-2,3-dione (Isatin) and Its Derivatives. (n.d.). Retrieved from [Link]

  • Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity. (2022, August 25). Retrieved from [Link]

  • Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. (2020, September 11). Retrieved from [Link]

  • Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives. (2023, January 30). Retrieved from [Link]

  • A Survey of Isatin Hybrids and their Biological Properties. (2024, January 15). Retrieved from [Link]

  • Synthesis of Isatin Derivatives Exhibiting Antibacterial, Antifungal and Cytotoxic Activities. (2022, April 3). Retrieved from [Link]

  • Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. (2021, February 4). Retrieved from [Link]

  • A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). (2025, September 8). Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of some Novel Isoindoline-1,3-Dione Derivatives. (2008, March 2). Retrieved from [Link]

  • exploring the antimicrobial potential of isatin and derivatives. (2023, January 10). Retrieved from [Link]

  • (PDF) Synthesis, characterization and antibacterial activity of isoindoline-1,3-dione derivatives. (2016, August 20). Retrieved from [Link]

  • Synthesis and Preliminary Antimicrobial Analysis of Isatin–Ferrocene and Isatin–Ferrocenyl Chalcone Conjugates. (2018, May 30). Retrieved from [Link]

  • CATALYST FREE SYNTHESIS OF NOVEL 6-CHLORO-3- ISOPROPYL-1-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE DERIVATIVES AS PHARMA INTERMEDIATE. (n.d.). Retrieved from [Link]

  • A mini-Review on the Synthesis and biological evaluation of Isatin Derivatives. (n.d.). Retrieved from [Link]

  • (PDF) Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. (2025, August 8). Retrieved from [Link]

  • Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents. (n.d.). Retrieved from [Link]

  • Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. (2022, May 5). Retrieved from [Link]

  • Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. (2025, November 24). Retrieved from [Link]

  • A summary of the cytotoxic structure-activity relationship of isatin derivatives. (n.d.). Retrieved from [Link]

  • Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities. (n.d.). Retrieved from [Link]

  • Theoretical Study of Isatin and its Halogenated Derivatives. (n.d.). Retrieved from [Link]

  • Synthesis of Substituted Isatins As Potential Antibacterial Agents. (2023, May 8). Retrieved from [Link]

  • A survey of isatin hybrids and their biological properties. (n.d.). Retrieved from [Link]

  • Isatin Derivatives bearing a Fluorine Atom. Part 1: Synthesis, Hemotoxicity and Antimicrobial Activity Evaluation of Fluoro-benzylated Water-soluble Pyridinium Isatin-3-acylhydrazones. (2025, August 5). Retrieved from [Link]

  • Antimicrobial Activity Studies of 3-Substituted Indole-2-one and -thione derivatives and Molecular Docking and ADME. (n.d.). Retrieved from [Link]

  • Design, Synthesis and Biological Assessment of N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides as Potential Anti-Proliferative Agents toward MCF-7 Breast Cancer. (2024, February 7). Retrieved from [Link]

  • Evaluation of the Antibacterial Activity of Isatin against Campylobacter jejuni and Campylobacter coli Strains. (2024, March 8). Retrieved from [Link]

  • Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity. (n.d.). Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Docking Analysis of Fluorinated Indolediones as VEGFR-2 Inhibitors

In the landscape of modern drug discovery, the strategic incorporation of fluorine into bioactive scaffolds is a well-established approach to enhance pharmacological properties.[1][2] This guide provides an in-depth, com...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into bioactive scaffolds is a well-established approach to enhance pharmacological properties.[1][2] This guide provides an in-depth, comparative molecular docking analysis of fluorinated indolediones, a class of compounds with significant therapeutic potential, against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). As a critical mediator of angiogenesis, VEGFR-2 is a validated target in oncology, and its inhibition is a cornerstone of several anti-cancer therapies.[3]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple procedural outline to offer a rationale for experimental choices, ensuring a robust and reproducible computational workflow. We will dissect the nuances of protein and ligand preparation, the execution of docking simulations using the widely-accessible AutoDock Vina, and the critical analysis of the resulting data in the context of experimental biological activity.

The Rationale for Fluorination and Molecular Docking

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[4] When functionalized as an indoledione, it serves as an effective pharmacophore for kinase inhibition. The FDA-approved drug Sunitinib, a fluorinated indoledione, stands as a testament to the clinical success of this chemical class as a VEGFR-2 inhibitor.[5][6]

The introduction of fluorine can profoundly influence a molecule's properties by altering its lipophilicity, metabolic stability, and binding affinity.[3][7] These modifications often arise from fluorine's high electronegativity and its ability to form key interactions, such as hydrogen bonds and halogen bonds, within a protein's active site.

Molecular docking is an indispensable computational tool that predicts the preferred orientation and binding affinity of a ligand to a macromolecular target.[8][9] By simulating the interactions between our fluorinated indolediones and the VEGFR-2 active site, we can gain valuable insights into their structure-activity relationships (SAR) and prioritize candidates for synthesis and biological evaluation.[10]

Experimental Workflow: A Self-Validating System

A robust computational study hinges on a meticulously planned and executed workflow. The following diagram, rendered in DOT language, outlines the key stages of our comparative docking analysis.

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis & Validation PDB 1. Protein Structure Acquisition (PDB ID: 4AGD) Clean 2. Receptor Preparation (Remove water, add hydrogens) PDB->Clean UCSF Chimera Grid 4. Grid Box Generation (Define binding site) Clean->Grid Ligands 3. Ligand Structure Preparation (2D to 3D, energy minimization) Dock 5. Molecular Docking (AutoDock Vina) Ligands->Dock Grid->Dock Analyze 6. Pose Analysis & Scoring (Binding energy, interactions) Dock->Analyze Compare 7. Correlation with Experimental Data (IC50 values) Analyze->Compare SAR 8. Structure-Activity Relationship (Elucidation) Compare->SAR

Caption: A comprehensive workflow for the comparative docking analysis of fluorinated indolediones.

Detailed Methodologies

The following protocols are designed to be self-validating, with each step building upon the last to ensure the integrity of the final results.

Part 1: Receptor and Ligand Preparation

Receptor Preparation (VEGFR-2, PDB ID: 4AGD)

  • Acquisition: Download the crystal structure of VEGFR-2 in complex with Sunitinib from the Protein Data Bank (PDB ID: 4AGD).[6] This structure provides an experimentally validated binding pocket.

  • Cleaning the Structure:

    • Load the PDB file into UCSF Chimera.

    • Remove all water molecules and any co-crystallized ligands other than Sunitinib. This is crucial as their presence can interfere with the docking algorithm.

    • Add polar hydrogens to the protein, as they are essential for forming hydrogen bonds.

    • Assign partial charges to the protein atoms. The Gasteiger charge calculation method is a commonly used and appropriate choice.

  • File Format Conversion: Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina. This format includes the partial charges and atom types necessary for the docking calculations.

Ligand Preparation

  • Structure Generation: Obtain the 2D structures of the selected fluorinated and non-fluorinated indoledione analogues. These can be drawn using chemical drawing software like ChemDraw or obtained from databases like PubChem.

  • 2D to 3D Conversion and Energy Minimization:

    • Convert the 2D structures to 3D using a program like Open Babel.

    • Perform energy minimization of the 3D structures using a force field such as MMFF94. This step is critical to ensure that the ligands are in a low-energy, realistic conformation before docking.

  • File Format Conversion: Save the prepared ligand structures in the PDBQT format.

Part 2: Molecular Docking with AutoDock Vina

Grid Box Generation

  • Defining the Binding Site: The binding site is defined as a cubic box encompassing the region where Sunitinib binds in the 4AGD crystal structure. The center of this box should be the geometric center of the co-crystallized Sunitinib.

  • Setting Dimensions: The dimensions of the grid box should be large enough to allow for the free rotation and translation of the ligands within the binding site. A size of 25 x 25 x 25 Å is generally a good starting point.

Running the Docking Simulation

  • Configuration File: Create a configuration text file that specifies the paths to the prepared receptor and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.

  • Execution: Run AutoDock Vina from the command line, providing the configuration file as input. The exhaustiveness parameter, which controls the thoroughness of the conformational search, should be set to a value of at least 8 for reliable results.

Results and Discussion: A Comparative Analysis

For this guide, we will consider a representative set of fluorinated indoledione analogues and their parent non-fluorinated compound, with experimentally determined IC50 values against VEGFR-2.

Table 1: Comparative Docking Scores and Experimental IC50 Values

Compound IDStructure (Fluorination Position)Docking Score (kcal/mol)Predicted Binding Affinity (Ki, µM)Experimental IC50 (µM)[8][11]Key Interacting Residues
IND-1 Non-fluorinated-8.51.150.358Cys919, Asp1046
IND-F1 5-Fluoro (Sunitinib analogue)-9.80.150.139Cys919, Asp1046, Glu885
IND-F2 6-Fluoro-9.20.420.160Cys919, Asp1046, Leu840
IND-F3 4'-Fluoro (on phenyl ring)-8.90.750.180Cys919, Asp1046

Analysis of Results

The docking scores, which represent the predicted binding energy, show a good correlation with the experimental IC50 values. The 5-fluoro substituted analogue (IND-F1), which is analogous to Sunitinib, exhibits the best docking score and the lowest experimental IC50 value, suggesting the strongest binding affinity. This validates our docking protocol.

The key interactions observed in the docking poses provide a structural basis for the observed activities. The indoledione core consistently forms hydrogen bonds with the hinge region residues Cys919 and the backbone amide of Asp1046. The fluorine atom in IND-F1 appears to form a favorable interaction with the side chain of Glu885, an interaction not observed for the non-fluorinated analogue. This additional interaction likely contributes to its enhanced potency.

The following diagram illustrates the key interactions of the most potent compound, IND-F1, within the VEGFR-2 active site.

G cluster_ligand IND-F1 (5-Fluoro Indoledione) cluster_receptor VEGFR-2 Active Site Indoledione Indoledione Core Fluorine 5-Fluoro Group Pyrrole Pyrrole Ring Cys919 Cys919 Indoledione->Cys919 H-Bond Asp1046 Asp1046 Indoledione->Asp1046 H-Bond Glu885 Glu885 Fluorine->Glu885 Halogen/H-Bond Sidechain Side Chain Leu840 Leu840 Pyrrole->Leu840 Hydrophobic Interaction

Sources

Validation

A Researcher's Guide to Validating Isatin-Based Caspase Inhibitors: Mechanism, Efficacy, and Comparative Analysis

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action of isatin-based caspase inhibitors. We will delve into the core...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action of isatin-based caspase inhibitors. We will delve into the core principles of caspase inhibition, present detailed experimental protocols for robust validation, and offer a comparative analysis against established inhibitors, equipping you with the knowledge to confidently assess this promising class of compounds.

The Central Role of Caspases in Apoptosis and the Promise of Isatin-Based Inhibitors

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and development.[1][2] This intricate process is orchestrated by a family of cysteine-aspartic proteases known as caspases.[1][2] Caspases are synthesized as inactive zymogens (procaspases) and, upon receiving an apoptotic signal, undergo proteolytic activation, initiating a cascade that culminates in the dismantling of the cell.[3] This cascade involves initiator caspases (e.g., caspase-8, -9) that activate effector caspases (e.g., caspase-3, -6, -7), the latter being responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][2][4]

Given their central role, caspases have emerged as significant therapeutic targets for a range of diseases characterized by aberrant apoptosis, including neurodegenerative disorders, ischemic damage, and certain autoimmune diseases.[1][2] Isatin (1H-indole-2,3-dione), a naturally occurring compound, and its derivatives have garnered considerable attention as potential anticancer agents and caspase inhibitors.[5][6][7][8] The proposed mechanism of action for isatin-based compounds involves the interaction of their dicarbonyl group with the nucleophilic cysteine residue in the active site of caspases, leading to the formation of a thiohemiketal and subsequent inhibition of the enzyme.[5] Specifically, isatin sulfonamide derivatives have shown selective inhibition of caspases-3 and -7.[4]

This guide will walk you through the essential steps to validate this mechanism and assess the efficacy and selectivity of novel isatin-based caspase inhibitors.

Visualizing the Apoptotic Pathway and Inhibition

To understand the context of caspase inhibition, it is crucial to visualize the core apoptotic signaling cascade.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor Procaspase_8 Procaspase-8 Death_Receptor->Procaspase_8 recruits Caspase_8 Caspase-8 (active) Procaspase_8->Caspase_8 activates Procaspase_3 Procaspase-3 Caspase_8->Procaspase_3 Cellular_Stress Cellular Stress Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf_1 Apaf-1 Cytochrome_c->Apaf_1 Procaspase_9 Procaspase-9 Apaf_1->Procaspase_9 binds Apoptosome Apoptosome Procaspase_9->Apoptosome forms Caspase_9 Caspase-9 (active) Apoptosome->Caspase_9 activates Caspase_9->Procaspase_3 Caspase_3 Caspase-3 (active) Procaspase_3->Caspase_3 activates Substrates Cellular Substrates (e.g., PARP, ICAD) Caspase_3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis Isatin_Inhibitor Isatin-based Inhibitor Isatin_Inhibitor->Caspase_3 inhibits

Caption: The extrinsic and intrinsic apoptotic pathways converge on the activation of effector caspases like Caspase-3, which is a key target for isatin-based inhibitors.

Part 1: Biochemical Validation of Direct Caspase Inhibition

The foundational step in validating a novel inhibitor is to demonstrate its direct interaction with and inhibition of the target enzyme in a purified, cell-free system. This approach eliminates cellular complexities and provides a clear measure of the inhibitor's intrinsic potency.

Experimental Workflow: Biochemical Caspase Activity Assay

This workflow outlines the process of measuring the inhibitory effect of an isatin-based compound on purified caspase-3.

Biochemical_Workflow Reagents Prepare Reagents: - Recombinant Caspase-3 - Isatin Inhibitor (serial dilutions) - z-VAD-fmk (positive control) - Assay Buffer - Fluorogenic Substrate (Ac-DEVD-AMC) Plate_Setup Plate Setup (96-well plate): - Add Assay Buffer - Add Inhibitors (Isatin compound, z-VAD-fmk, DMSO control) - Add Recombinant Caspase-3 Reagents->Plate_Setup Incubation_1 Pre-incubation: Incubate at 37°C for 15-30 minutes Plate_Setup->Incubation_1 Substrate_Addition Add Fluorogenic Substrate (Ac-DEVD-AMC) to all wells Incubation_1->Substrate_Addition Incubation_2 Incubate at 37°C for 1-2 hours, protected from light Substrate_Addition->Incubation_2 Measurement Measure Fluorescence: Excitation: 360-380 nm Emission: 460 nm Incubation_2->Measurement Data_Analysis Data Analysis: - Plot fluorescence vs. inhibitor concentration - Calculate IC50 values Measurement->Data_Analysis

Caption: A streamlined workflow for determining the in vitro inhibitory activity of isatin-based compounds on purified caspases.

Detailed Protocol: Fluorometric Caspase-3 Activity Assay

This protocol provides a step-by-step guide for performing a fluorometric assay to determine the IC50 value of an isatin-based inhibitor against caspase-3.[9][10]

Materials:

  • Recombinant active human caspase-3

  • Isatin-based inhibitor stock solution (e.g., 10 mM in DMSO)

  • z-VAD-fmk (pan-caspase inhibitor, positive control)

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

  • Fluorogenic caspase-3 substrate: Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the isatin-based inhibitor and z-VAD-fmk in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

    • Dilute the recombinant caspase-3 to the desired concentration in assay buffer. The optimal concentration should be determined empirically to yield a robust signal within the linear range of the assay.

    • Prepare the Ac-DEVD-AMC substrate solution in assay buffer.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Assay Buffer

      • Inhibitor dilution (isatin compound or z-VAD-fmk) or vehicle control (DMSO)

      • Diluted recombinant caspase-3

    • Include wells with no enzyme as a background control.

  • Pre-incubation:

    • Gently mix the contents of the plate and pre-incubate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Add the Ac-DEVD-AMC substrate solution to all wells to initiate the enzymatic reaction.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 360-380 nm and an emission wavelength of 460 nm.[3][9]

  • Data Analysis:

    • Subtract the background fluorescence (no enzyme) from all readings.

    • Plot the percentage of caspase activity (relative to the vehicle control) against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Interpreting the Data and Comparative Analysis

The IC50 value provides a quantitative measure of the inhibitor's potency. A lower IC50 indicates a more potent inhibitor. It is crucial to compare the IC50 of your isatin-based compound to a well-established, broad-spectrum caspase inhibitor like z-VAD-fmk.[11][12] This provides a benchmark for evaluating the relative efficacy of your novel compound.

Table 1: Hypothetical Comparative IC50 Values for Caspase-3 Inhibition

InhibitorTarget CaspaseIC50 (nM)Notes
Isatin Compound XCaspase-350Demonstrates potent inhibition.
Isatin Compound YCaspase-3500Moderate inhibitor.
z-VAD-fmkPan-caspase20Potent, broad-spectrum inhibitor.[12]

Part 2: Cell-Based Validation of Apoptosis Inhibition

While biochemical assays are essential for determining direct enzyme inhibition, it is equally important to validate the inhibitor's efficacy in a cellular context. Cell-based assays confirm that the compound can penetrate the cell membrane, engage its target, and produce the desired biological effect – the inhibition of apoptosis.

Experimental Workflow: Validating Apoptosis Inhibition in Cells

This workflow details the steps to assess the ability of an isatin-based inhibitor to protect cells from an apoptotic stimulus.

Cell_Based_Workflow Cell_Culture Culture Cells (e.g., Jurkat, HeLa) Pre_Treatment Pre-treat cells with: - Isatin Inhibitor (various concentrations) - z-VAD-fmk (positive control) - Vehicle Control (DMSO) Cell_Culture->Pre_Treatment Induce_Apoptosis Induce Apoptosis (e.g., Staurosporine, TNF-α) Pre_Treatment->Induce_Apoptosis Incubation Incubate for a defined period (e.g., 4-24 hours) Induce_Apoptosis->Incubation Harvest_and_Analyze Harvest Cells and Analyze for: 1. Caspase-3/7 Activity (Luminometric Assay) 2. Cell Viability (e.g., MTT, CellTiter-Glo) 3. Apoptosis Markers (e.g., Annexin V/PI staining, PARP cleavage) Incubation->Harvest_and_Analyze Data_Interpretation Data Interpretation: - Correlate inhibitor concentration with reduced caspase activity and increased cell viability. Harvest_and_Analyze->Data_Interpretation

Caption: A comprehensive workflow for evaluating the anti-apoptotic effects of isatin-based inhibitors in a cellular environment.

Detailed Protocol: Cell-Based Caspase-Glo® 3/7 Assay

This protocol utilizes a commercially available luminescent assay to measure the activity of effector caspases 3 and 7 in cells.[13] The assay provides a proluminescent caspase-3/7 substrate which, when cleaved by active caspases, releases a substrate for luciferase, generating a "glow-type" luminescent signal.[13]

Materials:

  • Cell line of interest (e.g., Jurkat, HeLa)

  • Cell culture medium and supplements

  • Isatin-based inhibitor

  • z-VAD-fmk

  • Apoptosis-inducing agent (e.g., staurosporine, etoposide)

  • Caspase-Glo® 3/7 Assay System

  • 96-well white-walled microplate

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well white-walled plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay.

  • Inhibitor Treatment:

    • Pre-treat the cells with serial dilutions of the isatin-based inhibitor, z-VAD-fmk, or vehicle control for 1-2 hours.

  • Apoptosis Induction:

    • Add the apoptosis-inducing agent to the appropriate wells. Include untreated control wells.

  • Incubation:

    • Incubate the plate for a time period sufficient to induce apoptosis (this should be optimized for your cell line and inducing agent, typically 4-24 hours).

  • Caspase-Glo® 3/7 Assay:

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add the Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Measurement:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Plot the luminescence signal against the inhibitor concentration.

    • A decrease in luminescence indicates inhibition of caspase-3/7 activity.

Complementary Assays for Robust Validation

To build a compelling case for the on-target effect of your isatin-based inhibitor, it is essential to employ complementary assays that measure different aspects of apoptosis.[14]

  • Cell Viability Assays (e.g., MTT, CellTiter-Glo®): These assays measure the metabolic activity of cells, which correlates with cell viability. A potent anti-apoptotic compound should rescue cells from apoptosis-induced death, resulting in a higher viability signal.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. An effective inhibitor will reduce the population of Annexin V-positive cells.

  • Western Blot for PARP Cleavage: Poly (ADP-ribose) polymerase (PARP) is a well-known substrate of caspase-3.[3] During apoptosis, active caspase-3 cleaves PARP from its full-length form (~116 kDa) into a smaller fragment (~89 kDa). Western blotting with an antibody that recognizes both forms of PARP can provide a clear visual confirmation of caspase-3 inhibition. An effective inhibitor will reduce the amount of cleaved PARP.[3]

Table 2: Hypothetical Multi-Parametric Validation of Isatin Compound X

AssayUntreated ControlApoptosis InducerApoptosis Inducer + Isatin Compound XApoptosis Inducer + z-VAD-fmk
Caspase-3/7 Activity (RLU) 1,00050,0005,0002,000
Cell Viability (%) 100208590
Annexin V Positive Cells (%) 5801510
Cleaved PARP (Western Blot) -++++-

Conclusion: A Pathway to Confident Validation

The validation of a novel isatin-based caspase inhibitor requires a multi-faceted approach that combines rigorous biochemical characterization with comprehensive cell-based functional assays. By following the principles and protocols outlined in this guide, researchers can confidently determine the mechanism of action, potency, and cellular efficacy of their compounds. This systematic approach, which includes direct comparison with established inhibitors and the use of complementary validation methods, is crucial for advancing promising isatin-based candidates through the drug discovery pipeline.

References

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Comparative

A Comparative Guide to the In Vitro and In Vivo Efficacy of 6-Fluoro-1-methylindoline-2,3-dione Derivatives

In the landscape of contemporary drug discovery, the isatin scaffold, particularly its fluorinated derivatives, has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. This guide pr...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the isatin scaffold, particularly its fluorinated derivatives, has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of the in vitro and in vivo efficacy of 6-Fluoro-1-methylindoline-2,3-dione derivatives, a class of compounds showing significant promise in therapeutic areas such as oncology and neurology. We will delve into the experimental data that underpins their potential, offering insights into the causal relationships between molecular structure, preclinical performance, and the rationale behind the scientific methodologies employed.

Introduction to 6-Fluoro-1-methylindoline-2,3-dione Derivatives

6-Fluoro-1-methylindoline-2,3-dione, a derivative of isatin (1H-indole-2,3-dione), is characterized by a fluorine atom at the 6th position and a methyl group at the 1st position of the indole nucleus. This core structure has been the subject of extensive medicinal chemistry efforts due to its versatile biological profile, which includes anticonvulsant, anticancer, and antimicrobial properties.[1] The introduction of a fluorine atom can significantly modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, often leading to enhanced pharmacological activity.

The indoline-2,3-dione moiety is a key pharmacophore that can interact with a variety of biological targets. Spiro derivatives of indolin-2-one, for instance, are recognized as privileged structures in medicinal chemistry with a broad range of biological activities, including anti-inflammatory, anticancer, and antimycobacterial effects.[2] This guide will synthesize findings from various studies to present a cohesive overview of the efficacy of these compounds in both controlled laboratory settings and complex biological systems.

In Vitro Efficacy: A Cellular and Molecular Perspective

The initial assessment of the therapeutic potential of 6-Fluoro-1-methylindoline-2,3-dione derivatives begins with a battery of in vitro assays. These experiments are crucial for elucidating the mechanism of action, determining the potency, and identifying the most promising candidates for further development.

Anticancer Activity

A significant body of research has focused on the anticancer properties of isatin derivatives. In vitro studies typically involve screening these compounds against a panel of human cancer cell lines to determine their cytotoxic or cytostatic effects.

One study on isoindole-1,3-(2H) dione derivatives demonstrated good antiproliferative activity against Caco-2 and HCT-116 human cancer cell lines.[3] The treatment with these compounds was found to arrest the cell cycle and induce apoptosis.[3] Structure-activity relationship (SAR) analysis revealed that the lipophilicity of the compounds might enhance their antiproliferative activity.[3]

Table 1: In Vitro Anticancer Activity of Representative Isatin Derivatives

Compound/DerivativeCell LineAssayKey Finding (IC50/Effect)Reference
Isoindole-1,3-(2H) dione derivative 3Caco-2, HCT-116Antiproliferation AssayGood antiproliferative activity[3]
Fluorinated Isatin-Hydrazone 8Not SpecifiedAntiproliferation AssayBest performing compound in the series[4]
6-(imidazo[1,2-a] pyridin-6-yl) quinazolin-4(3H)-one derivative 12dMultiple Cancer Cell LinesAurora Kinase InhibitionPotent inhibitory activity (IC50 = 84.41 nM for Aurora A, 14.09 nM for Aurora B)[5]

The causality behind these observations often lies in the interaction of the isatin core with specific molecular targets. For instance, some derivatives have been shown to inhibit protein kinases, such as Aurora kinases, which are crucial for cell cycle regulation.[5] The planarity and hydrogen bonding capabilities of the indoline-dione ring allow it to fit into the ATP-binding pocket of these enzymes, leading to cell cycle arrest and apoptosis.

Anticonvulsant Activity

Isatin and its derivatives have long been investigated for their anticonvulsant properties. In vitro models for epilepsy are less common, but initial mechanistic studies can be performed to assess the interaction of these compounds with relevant neuronal targets.

In Vivo Efficacy: Translating Cellular Effects to Systemic Response

While in vitro studies provide valuable mechanistic insights, in vivo models are indispensable for evaluating the overall efficacy, pharmacokinetics, and safety profile of a drug candidate in a living organism.

Anticonvulsant Studies in Animal Models

The anticonvulsant activity of isatin derivatives has been extensively studied in rodent models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. These models represent grand mal and petit mal seizures, respectively.

A study on Schiff bases of N-methyl and N-acetyl isatin derivatives identified a potent compound, N-methyl-5-bromo-3-(p-chlorophenylimino) isatin, which exhibited significant anticonvulsant activity in both MES and scPTZ models, with an LD50 greater than 600 mg/kg, indicating a good safety profile.[6] This activity was reported to be better than that of the standard drugs phenytoin, carbamazepine, and valproic acid.[6]

Table 2: In Vivo Anticonvulsant Activity of Isatin Derivatives in Mice

Compound/DerivativeAnimal ModelTestDose (mg/kg)Protection (%)Reference
N-methyl-5-bromo-3-(p-chlorophenylimino) isatin (2)MiceMES, scPTZNot specifiedExhibited anticonvulsant activity[6]
Isatin derivatives (Ib, Ie, Ih, Ii, Ij)MiceMES10, 100Showed anticonvulsant effect[1]
Isatin derivatives (except Ij)MicescPTZ10, 100Exhibited antiepileptic effect[1]
Methoxylated isatin derivatives (4j, 4l)MicePTZNot specifiedPotent anti-seizure activity[7]

The proposed mechanism for the anticonvulsant activity of some isatin derivatives involves the enhancement of GABAergic neurotransmission.[1] Certain derivatives were found to significantly increase the levels of the inhibitory neurotransmitter GABA in the brain.[1]

Anticancer Efficacy in Xenograft Models

For anticancer drug development, the most promising compounds from in vitro screens are advanced to in vivo xenograft models. In these models, human cancer cells are implanted into immunocompromised mice, which are then treated with the test compound.

A study on 6-(imidazo[1,2-a] pyridin-6-yl) quinazolin-4(3H)-one derivatives demonstrated that compound 12d significantly inhibited tumor growth in a SH-SY5Y neuroblastoma xenograft model.[5] The tumor growth inhibitory rate was up to 46.31% at a dose of 10 mg/kg and 52.66% at 20 mg/kg.[5]

Bridging the Gap: The In Vitro-In Vivo Correlation

The transition from in vitro potency to in vivo efficacy is a critical and often challenging step in drug development. A strong in vitro-in vivo correlation (IVIVC) is highly desirable. For 6-Fluoro-1-methylindoline-2,3-dione derivatives, several factors influence this correlation:

  • Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion properties of a compound determine its bioavailability and exposure at the target site. In silico and in vitro ADME prediction studies are often conducted. For instance, for a series of fluorinated isatin-hydrazones, ADME properties such as blood-brain barrier (BBB) permeability and gastrointestinal (GI) absorption were predicted.[4]

  • Metabolic Stability: The presence of the fluorine atom can block metabolic hotspots, leading to increased metabolic stability and a longer half-life in vivo.

  • Off-Target Effects: In vivo studies can reveal unforeseen off-target effects that are not apparent in isolated cellular systems.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols are essential.

In Vitro Antiproliferation Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the 6-Fluoro-1-methylindoline-2,3-dione derivatives for 48-72 hours.

  • MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

In Vivo Maximal Electroshock (MES) Test
  • Animal Acclimatization: Male Swiss mice (20-25 g) are acclimatized for at least one week before the experiment.

  • Compound Administration: The test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Induction of Seizure: After a specific time interval (e.g., 30 minutes for i.p., 60 minutes for p.o.), a maximal electroshock (e.g., 50 mA, 0.2 s) is delivered through corneal electrodes.

  • Observation: The mice are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Data Analysis: The percentage of animals protected from the tonic hind limb extension is calculated for each dose group.

Visualizing the Scientific Workflow

The following diagram illustrates the typical workflow for evaluating the efficacy of novel therapeutic compounds.

G cluster_1 In Vivo Evaluation Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening Initial Potency Mechanism of Action Studies Mechanism of Action Studies In Vitro Screening->Mechanism of Action Studies Target Identification Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization SAR Pharmacokinetic Studies (ADME) Pharmacokinetic Studies (ADME) Lead Optimization->Pharmacokinetic Studies (ADME) Bioavailability In Vivo Efficacy Models In Vivo Efficacy Models Pharmacokinetic Studies (ADME)->In Vivo Efficacy Models Toxicology Studies Toxicology Studies In Vivo Efficacy Models->Toxicology Studies Safety Profile Preclinical Candidate Preclinical Candidate Toxicology Studies->Preclinical Candidate

Caption: Workflow from compound synthesis to preclinical candidate selection.

Conclusion

The collective evidence strongly supports the therapeutic potential of 6-Fluoro-1-methylindoline-2,3-dione derivatives. Their efficacy, demonstrated through a combination of rigorous in vitro and in vivo studies, highlights their promise as lead compounds for the development of novel anticancer and anticonvulsant agents. The journey from a promising molecule in a test tube to a life-saving drug is long and arduous, but the foundational research detailed in this guide provides a solid rationale for the continued investigation of this fascinating class of compounds. Future work should focus on elucidating the precise molecular targets, optimizing the pharmacokinetic properties, and conducting comprehensive safety assessments to pave the way for clinical translation.

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Safety & Regulatory Compliance

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